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  • Product: (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride
  • CAS: 141042-21-9

Core Science & Biosynthesis

Foundational

A-Z Guide to the Stereoselective Synthesis of (1R,2S)-2-Fluorocyclopropan-1-amine Hydrochloride: A Keystone Building Block for Drug Discovery

Abstract The (1R,2S)-2-fluorocyclopropan-1-amine moiety is a privileged structural motif in modern medicinal chemistry, imparting unique conformational constraints and modulating physicochemical properties to enhance dru...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (1R,2S)-2-fluorocyclopropan-1-amine moiety is a privileged structural motif in modern medicinal chemistry, imparting unique conformational constraints and modulating physicochemical properties to enhance drug efficacy and metabolic stability. This technical guide provides a comprehensive overview of a robust and scalable synthetic route to (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride. We delve into the strategic considerations of retrosynthesis, detailing a field-proven pathway that proceeds through the key intermediate, racemic trans-2-fluorocyclopropanecarboxylic acid. The guide offers in-depth, step-by-step protocols for the synthesis of this intermediate, its subsequent chiral resolution, and the stereoretentive conversion to the target amine via a Curtius rearrangement. Each stage is explained with a focus on the underlying chemical principles, reaction optimization, and critical quality control attributes, ensuring researchers and drug development professionals can confidently replicate and scale this essential synthesis.

Introduction: The Strategic Value of Fluorinated Cyclopropylamines

In the landscape of drug discovery, the strategic incorporation of fluorine and rigid structural elements is a cornerstone of modern molecular design.[1][2][3] The cyclopropyl group, as the smallest carbocycle, offers a defined three-dimensional geometry that can effectively explore chemical space and lock in bioactive conformations.[4][5] When combined with fluorine, the most electronegative element, the resulting fluorocyclopropylamine scaffold presents a powerful tool for medicinal chemists. The C-F bond can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[3]

Specifically, the trans-stereoisomer (1R,2S)-2-fluorocyclopropan-1-amine is a critical building block found in numerous clinical candidates and marketed drugs. Its unique stereoelectronic properties make it an invaluable component for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed, practical pathway for its synthesis, designed to be both reliable and scalable for drug development programs.

Retrosynthetic Analysis and Strategy

A successful synthesis begins with a logical disconnection approach. The target molecule, (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride 1 , can be accessed from its free-base form 2 . The critical amine functionality can be installed from the corresponding chiral carboxylic acid 3 , (1R,2S)-2-fluorocyclopropanecarboxylic acid, using a transformation known to proceed with retention of configuration, such as the Curtius rearrangement.[6][7][8]

The enantiopure carboxylic acid 3 is most practically obtained via the chiral resolution of the racemic trans-2-fluorocyclopropanecarboxylic acid 4 .[9][10][11] This approach is often more cost-effective and scalable than a direct asymmetric cyclopropanation. The racemic acid 4 can, in turn, be synthesized from a suitable fluorinated olefin precursor. A number of methods exist for this transformation, including those utilizing 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters.[12][13][14] This overall strategy prioritizes robust, well-established reactions and postpones the stereochemical challenge to a classical resolution step.

Retrosynthesis mol1 (1R,2S)-2-Fluorocyclopropan-1-amine HCl (1) mol2 (1R,2S)-2-Fluorocyclopropan-1-amine (2) mol1->mol2 Salt Formation mol3 (1R,2S)-2-Fluorocyclopropanecarboxylic Acid (3) mol2->mol3 Stereoretentive Amine Synthesis (e.g., Curtius Rearrangement) mol4 Racemic trans-2-Fluorocyclopropanecarboxylic Acid (4) mol3->mol4 Chiral Resolution mol5 Fluorinated Olefin Precursors mol4->mol5 Cyclopropanation

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway and Detailed Protocols

The following section details the optimized, four-stage forward synthesis for producing (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride.

Synthetic_Workflow start Fluorinated Olefin + Diazoacetate step1_product Racemic trans-2-Fluorocyclopropanecarboxylic Acid Ester start->step1_product Rh-Catalyzed Cyclopropanation step2_product Racemic trans-2-Fluorocyclopropanecarboxylic Acid step1_product->step2_product Saponification (e.g., LiOH) step3_product (1R,2S)-2-Fluorocyclopropanecarboxylic Acid step2_product->step3_product Chiral Resolution (e.g., with (S)-(-)-α-methylbenzylamine) step4_product (1R,2S)-Acyl Azide Intermediate step3_product->step4_product Acyl Azide Formation (DPPA, Et3N) step5_product (1R,2S)-Isocyanate Intermediate step4_product->step5_product Curtius Rearrangement (Heat, Toluene) step6_product (1R,2S)-Boc-Protected Amine step5_product->step6_product Trapping with t-BuOH step7_product (1R,2S)-2-Fluorocyclopropan-1-amine step6_product->step7_product Boc Deprotection (HCl) final_product (1R,2S)-2-Fluorocyclopropan-1-amine HCl step7_product->final_product Salt Formation/Isolation

Caption: Forward synthesis workflow diagram.

Stage 1: Synthesis of Racemic trans-2-Fluorocyclopropanecarboxylic Acid

The synthesis begins with the formation of the cyclopropane ring. While various methods exist, a common and effective approach involves the rhodium-catalyzed reaction of a fluorinated alkene with a diazoacetate, followed by hydrolysis.[13][14] This method provides good yields and a favorable trans:cis diastereomeric ratio.

Protocol 1: Synthesis of Ethyl trans-2-Fluorocyclopropanecarboxylate

  • Setup: To a dried, three-neck flask under a nitrogen atmosphere, add 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add Rh₂(OAc)₄ (0.01 equiv).

  • Reaction: Slowly add ethyl diazoacetate (1.1 equiv) in DCM via a syringe pump over 4-6 hours at room temperature. The slow addition is crucial to control the concentration of the reactive carbene and minimize side reactions.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR until the starting olefin is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product is then purified via silica gel chromatography to yield the trans and cis isomers of the ethyl ester, which are then carried forward.

Protocol 2: Saponification to the Carboxylic Acid

  • Setup: Dissolve the mixture of ethyl ester isomers in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (2.0 equiv) and stir the mixture at room temperature overnight.

  • Work-up: Acidify the reaction mixture to pH ~2 with 1M HCl.[15]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield racemic trans-2-fluorocyclopropanecarboxylic acid 4 . The trans isomer is often a solid that can be preferentially crystallized, improving the diastereomeric purity before resolution.

Stage 2: Chiral Resolution of trans-2-Fluorocyclopropanecarboxylic Acid

Classical resolution via diastereomeric salt formation remains a highly effective method for obtaining enantiopure materials on a large scale.[10][11] The choice of resolving agent is critical. For this carboxylic acid, chiral amines like (S)-(-)-α-methylbenzylamine are effective.

Reagent/SolventQuantityPurpose
Racemic Acid 4 1.0 equivSubstrate
(S)-(-)-α-Methylbenzylamine0.5 equivChiral Resolving Agent
Ethanol/WaterSufficient volumeCrystallization Solvent

Protocol 3: Diastereomeric Salt Formation and Isolation

  • Dissolution: Dissolve racemic trans-2-fluorocyclopropanecarboxylic acid 4 in a minimal amount of hot ethanol.

  • Salt Formation: In a separate flask, dissolve (S)-(-)-α-methylbenzylamine (0.5 equiv) in ethanol. Add the amine solution dropwise to the hot acid solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight. The less soluble diastereomeric salt, ((1R,2S)-acid • (S)-amine), will precipitate.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Enantiomeric Purity Check: The enantiomeric excess (ee) of the acid can be checked at this stage by liberating the acid from a small sample and analyzing it by chiral HPLC. Multiple recrystallizations may be necessary to achieve >99% ee.

  • Liberation of Free Acid: Suspend the diastereomeric salt in water and add 1M HCl until the pH is ~2. Extract the liberated (1R,2S)-2-fluorocyclopropanecarboxylic acid 3 with ethyl acetate. Dry the organic phase and concentrate to yield the enantiopure acid.

Stage 3: Curtius Rearrangement to the Protected Amine

The Curtius rearrangement is a robust method for converting a carboxylic acid into a primary amine with one less carbon, proceeding through an isocyanate intermediate.[7][8] Critically, the rearrangement occurs with complete retention of stereochemistry at the migrating carbon center.[6] Using diphenylphosphoryl azide (DPPA) is a common and safe one-pot procedure.[16]

Protocol 4: Synthesis of tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

  • Setup: To a solution of (1R,2S)-2-fluorocyclopropanecarboxylic acid 3 (1.0 equiv) in anhydrous toluene, add triethylamine (Et₃N) (1.2 equiv).

  • Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise at room temperature. Stir for 30-60 minutes.

  • Rearrangement: Heat the mixture to reflux (approx. 90-100°C) for 2-4 hours. The acyl azide rearranges to the isocyanate with the evolution of nitrogen gas.[17]

  • Trapping: Cool the reaction mixture slightly and add anhydrous tert-butanol (t-BuOH) (2.0 equiv). Continue to heat at reflux for an additional 2-3 hours to trap the isocyanate as the Boc-protected carbamate.

  • Work-up and Purification: Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify the residue by silica gel chromatography to yield the Boc-protected amine.

Stage 4: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the stable hydrochloride salt.

Protocol 5: Synthesis of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (1)

  • Deprotection: Dissolve the Boc-protected amine in a suitable solvent such as ethyl acetate or methanol.

  • Acidification: Add a solution of HCl in diethyl ether or dioxane (e.g., 4M HCl in dioxane, 3.0 equiv) and stir at room temperature for 2-4 hours.

  • Isolation: The hydrochloride salt will typically precipitate from the solution. Collect the solid product by vacuum filtration.

  • Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield the final product 1 as a stable, crystalline solid.[18][19]

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Analytical MethodPurposeExpected Result for Product 1
¹H and ¹³C NMR Structural ElucidationConfirms the cyclopropane ring structure, presence of fluorine (coupling), and correct proton/carbon count.
¹⁹F NMR Fluorine ConfirmationA characteristic signal confirming the presence and chemical environment of the fluorine atom.
Mass Spectrometry Molecular WeightProvides the exact mass of the free amine, confirming the molecular formula.
Chiral HPLC Enantiomeric PurityDetermines the enantiomeric excess (ee%), which should be >99% for the final product.
Elemental Analysis Overall PurityConfirms the elemental composition (C, H, N, Cl, F) of the hydrochloride salt.

Safety, Handling, and Storage

  • Azide Intermediates: The Curtius rearrangement involves the formation of an acyl azide. While DPPA is generally safer than alternatives like sodium azide followed by acyl chloride, acyl azides are potentially explosive and should be handled with care. The reaction should be conducted behind a blast shield, and the temperature should be carefully controlled. Do not isolate the acyl azide intermediate.

  • Reagents: Diphenylphosphoryl azide (DPPA) is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Diazo compounds are toxic and potentially explosive.

  • Product Handling: (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is an irritant. Standard PPE (lab coat, gloves, safety glasses) should be worn during handling.

  • Storage: Store the final product in a tightly sealed container in a cool, dry place away from moisture.[18]

Conclusion

This guide outlines a reliable and well-documented synthetic route to (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride. By leveraging a classical resolution strategy and a stereoretentive Curtius rearrangement, this pathway provides a practical solution for obtaining this high-value building block in high enantiomeric purity. The detailed protocols and strategic insights are intended to empower researchers in medicinal chemistry and process development to accelerate their discovery programs.

References

  • Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Novel 2-fluorocyclopropane carboxylic acid synthesis method. (2017). Google Patents.
  • Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (2013). Google Patents.
  • Curtius Rearrangement. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]

  • Shibue, T., & Fukuda, Y. (2014). Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. PubMed. Retrieved January 14, 2026, from [Link]

  • Shibue, T., & Fukuda, Y. (2014). Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved January 14, 2026, from [Link]

  • Curtius rearrangement. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. (2022). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Curtius Rearrangement. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]

  • Tamba, M. G., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. PubMed. Retrieved January 14, 2026, from [Link]

  • Tamba, M. G., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Retrieved January 14, 2026, from [Link]

  • Filler, R. (2010). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. PubMed. Retrieved January 14, 2026, from [Link]

  • Boyd, S., et al. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Almac. Retrieved January 14, 2026, from [Link]

  • Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. PubMed. Retrieved January 14, 2026, from [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025). Waseda University Repository. Retrieved January 14, 2026, from [Link]

  • Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). PubMed. Retrieved January 14, 2026, from [Link]

  • Wang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. Retrieved January 14, 2026, from [Link]

  • Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Retrieved January 14, 2026, from [Link]

Sources

Exploratory

(1R,2S)-2-Fluorocyclopropan-1-amine Hydrochloride: A Keystone Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Imperative of Fluorinated Scaffolds In the landscape of contemporary medicinal chemistry, the strategic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Fluorinated Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. This simple atomic substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. When combined with the conformational rigidity and unique spatial arrangement of a cyclopropane ring, the resulting fluorocyclopropyl motif emerges as a privileged scaffold. This guide provides a deep dive into a particularly salient example: (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (CAS Number: 141042-21-9) , a chiral building block of significant interest in the synthesis of advanced therapeutic agents.

Physicochemical Properties and Structural Elucidation

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is a white to off-white solid. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 141042-21-9[1][2]
Molecular Formula C₃H₇ClFN[1][2]
Molecular Weight 111.55 g/mol [2]
Purity Typically ≥95% or 97%[1]
Synonyms cis-2-fluorocyclopropylamine hydrochloride[2]
Storage Store at room temperature, keep dry and cool.[2][3]

The structure, characterized by a cis relationship between the fluorine and amine substituents on the cyclopropane ring, is crucial for its utility. The (1R,2S) stereochemistry is predetermined by the synthetic route and is essential for its biological activity in target molecules.

Synthesis and Stereochemical Control

The synthesis of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is a multi-step process that requires precise stereochemical control. While various synthetic strategies for fluorinated cyclopropylamines exist, a common approach involves the construction of the cyclopropane ring followed by chiral resolution. A representative synthetic pathway, adapted from methodologies described in the patent literature, is outlined below.[4]

Diagram of a Plausible Synthetic Pathway

G A Starting Materials (e.g., vinyl acetate derivative) B Cyclopropanation (e.g., with dibromofluoromethane) A->B Step 1 C Debromination B->C Step 2 D Introduction of Amine Precursor C->D Step 3 E Chiral Resolution (e.g., with L-menthyl chloroformate) D->E Step 4 F Deprotection E->F Step 5 G Salt Formation (HCl) F->G Step 6 H (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride G->H Final Product

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Methodology (Illustrative)
  • Cyclopropanation: A suitable olefin precursor, such as a protected vinyl amine or a precursor that can be converted to an amine, undergoes cyclopropanation. A common method for introducing the fluorinated carbon is the use of a fluorinated carbene or carbene equivalent, such as that generated from dibromofluoromethane.

  • Functional Group Transformations: The resulting cyclopropanated intermediate may require further functional group manipulations to introduce the amine moiety or to modify protecting groups.

  • Chiral Resolution: This is a critical step to isolate the desired (1R,2S) enantiomer. A common strategy is the formation of diastereomeric salts using a chiral resolving agent, such as a chiral carboxylic acid or, as mentioned in the patent literature, L-menthyl chloroformate.[4] The diastereomers, having different physical properties, can then be separated by crystallization.

  • Deprotection and Salt Formation: Following the separation of the desired diastereomer, the protecting groups are removed, and the free amine is treated with hydrochloric acid to yield the stable hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemistry of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopropyl protons due to geminal, cis, and trans couplings, as well as coupling to the fluorine atom. The chemical shifts and coupling constants are highly diagnostic of the stereochemistry.

  • ¹³C NMR: The carbon spectrum will show three distinct signals for the cyclopropyl carbons, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR will show a single resonance, with its multiplicity determined by couplings to the vicinal protons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would typically show the parent ion corresponding to the free amine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. A suitable chiral stationary phase is used to separate the (1R,2S) enantiomer from its (1S,2R) counterpart.

Applications in Drug Development: The Case of Sitafloxacin

The primary application of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is as a key chiral building block in the synthesis of pharmaceuticals. A prominent example is the broad-spectrum fluoroquinolone antibiotic, Sitafloxacin .[5][6]

The Crucial Role in Sitafloxacin's Potency and Safety

The (1R,2S)-2-fluorocyclopropyl moiety at the N-1 position of the quinolone core is critical to Sitafloxacin's pharmacological profile.

  • Enhanced Antibacterial Activity: The unique stereochemistry and the presence of the fluorine atom contribute to the potent inhibitory activity of Sitafloxacin against bacterial DNA gyrase and topoisomerase IV.[7] Studies have shown that the cis-isomers of the N-1 substituent are more potent than the trans-isomers.[7]

  • Broad Spectrum of Activity: This structural feature is associated with Sitafloxacin's broad-spectrum activity against Gram-positive and Gram-negative bacteria, including some resistant strains.[6][8]

  • Improved Pharmacokinetics and Safety: The fluorocyclopropyl group can enhance metabolic stability and modulate physicochemical properties, contributing to favorable pharmacokinetic characteristics and potentially reducing adverse reactions.[8] The specific stereoisomer, (1R,2S), has been shown to provide the optimal balance of high efficacy against bacterial topoisomerases and low activity against human topoisomerase II, which is a key factor in the drug's safety profile.[7][9]

Diagram of Sitafloxacin Synthesis

G A (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (or tosylate salt) C Condensation Reaction A->C B Quinolone Core Precursor B->C D Sitafloxacin C->D

Caption: The role of the title compound in the synthesis of Sitafloxacin.

Safety and Handling

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The safety data sheet (SDS) should be consulted for detailed information on hazards, handling, and emergency procedures.

Conclusion: A Small Molecule with a Large Impact

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is more than just a chemical intermediate; it is a testament to the power of rational drug design. The precise arrangement of its atoms, achieved through a challenging stereoselective synthesis, imparts critical properties to the final drug product. For researchers and scientists in drug development, understanding the synthesis, characterization, and application of such key building blocks is essential for the continued innovation of new and effective therapies. The insights provided in this guide aim to support these endeavors and highlight the significant role of fluorinated chiral synthons in shaping the future of medicine.

References

  • Liu, Y., Liu, L., & Shi, G. (2014). Synthesis and Characterization of Sitafloxacin. Asian Journal of Chemistry, 26(18), 6173-6175.
  • Al-Saeed, F. A., et al. (2024). Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. Pharmaceuticals, 17(11), 1459.
  • (1R,2S)-2-Fluorocyclopropan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • Akasaka, T., et al. (1998). Antibacterial activities and inhibitory effects of sitafloxacin (DU-6859a) and its optical isomers against type II topoisomerases. Antimicrobial Agents and Chemotherapy, 42(5), 1284–1287.
  • CN103524487A - Sitafloxacin preparation method. (2014). Google Patents.
  • CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (2013). Google Patents.
  • Inagaki, H., et al. (1998). Antibacterial Activities and Inhibitory Effects of Sitafloxacin (DU-6859a) and Its Optical Isomers against Type II Topoisomerases. Antimicrobial Agents and Chemotherapy, 42(5), 1284-1287.

Sources

Foundational

Fluorinated Cyclopropylamines: A Mechanistic Deep Dive into Covalent Enzyme Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Confluence of a Privileged Scaffold and a Powerhouse Element In the landscape of modern medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Confluence of a Privileged Scaffold and a Powerhouse Element

In the landscape of modern medicinal chemistry, the cyclopropylamine moiety stands out as a "privileged scaffold," a structural framework consistently found in potent bioactive compounds.[1] Its inherent ring strain and unique electronic properties make it a valuable tool for engaging biological targets.[1] When this scaffold is strategically augmented with fluorine—the most electronegative element—the resulting fluorinated cyclopropylamines emerge as exquisitely potent and often highly selective modulators of enzyme activity.[2][3]

This guide provides a detailed exploration of the mechanism of action of fluorinated cyclopropylamines, focusing on their role as mechanism-based irreversible inhibitors of two critical classes of flavin-dependent amine oxidases: Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1). Understanding this mechanism is paramount for drug development professionals aiming to harness the therapeutic potential of these molecules in neurology and oncology. We will dissect the elegant chemistry of the inhibition process, explain the profound influence of fluorination on potency and selectivity, and detail the experimental methodologies required to validate these interactions.

Chapter 1: The Biological Targets: Flavin-Dependent Amine Oxidases

The primary targets for fluorinated cyclopropylamines are enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor to catalyze the oxidation of amines. The structural and functional similarities between these enzymes provide a basis for understanding the inhibitor's mechanism.

Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases are mitochondrial outer membrane enzymes crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] They exist as two subtypes, MAO-A and MAO-B, which, despite sharing high sequence similarity, exhibit distinct substrate and inhibitor specificities.[4] This differentiation is critical for their therapeutic applications; MAO-A inhibitors are primarily used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease and other neurodegenerative disorders.[2][5] The active site of both MAO isoforms contains a covalently bound FAD cofactor that is the ultimate destination for the fluorinated cyclopropylamine inhibitor.[6][7]

Lysine-Specific Demethylase 1 (LSD1/KDM1A)

A more recently discovered target is Lysine-Specific Demethylase 1, an enzyme that plays a pivotal role in epigenetic regulation.[8] LSD1 removes methyl groups from histone proteins (specifically H3K4me1/2), leading to the repression of gene transcription.[9] Its overexpression is implicated in numerous cancers, making it a high-value oncology target.[10] The catalytic domain of LSD1 bears a striking structural homology to that of MAO enzymes, including the essential FAD cofactor.[8] This homology explains why many MAO inhibitors, including fluorinated cyclopropylamines, also exhibit potent inhibitory activity against LSD1.[11][12]

Chapter 2: The Core Mechanism: A Tale of Suicide Inhibition

Fluorinated cyclopropylamines are not merely passive blockers of the enzyme's active site. They are "suicide" or "mechanism-based" inhibitors, meaning the enzyme itself initiates a chemical transformation that converts the inhibitor into a highly reactive species, leading to its own permanent inactivation.[13][14] This process is characterized by its time- and concentration-dependent nature and results in the formation of a stable, covalent bond.[15]

The Irreversible Inhibition Pathway

The inactivation mechanism proceeds through a sophisticated, multi-step radical process initiated and orchestrated by the FAD cofactor within the enzyme's active site.

  • Initial Binding: The protonated amine of the cyclopropylamine forms an initial, reversible enzyme-inhibitor (E-I) complex within the active site.

  • Single-Electron Transfer (SET): The oxidized FAD cofactor, a potent oxidizing agent, abstracts a single electron from the inhibitor's nitrogen atom. This generates a nitrogen-centered radical cation.

  • Ring Opening: The high strain of the cyclopropane ring facilitates rapid, homolytic cleavage of the adjacent carbon-carbon bond. This ring-opening relieves the strain and produces a distally located carbon-centered radical.

  • Covalent Adduct Formation: The newly formed carbon radical attacks the N5 atom of the now-reduced flavin cofactor, forming an irreversible covalent bond.[6] This flavocyanine adduct permanently inactivates the enzyme.[14]

The elegance of this mechanism lies in its specificity; the inhibitor is only activated in the active site of the target enzyme, minimizing off-target effects.

G cluster_0 Enzyme Active Site E_FAD Enzyme + FAD(ox) EI_complex Reversible E-I Complex E_FAD->EI_complex Binding I Fluorinated Cyclopropylamine I->EI_complex Radical_Cation Nitrogen Radical Cation (on inhibitor) EI_complex->Radical_Cation Single-Electron Transfer (SET) from FAD(ox) Ring_Opened Carbon Radical Intermediate Radical_Cation->Ring_Opened Homolytic Ring Cleavage Final_Adduct Covalent Flavin Adduct (Enzyme Inactivated) Ring_Opened->Final_Adduct Covalent Bond Formation

Workflow for kinetic characterization of an irreversible MAO inhibitor.
Structural Biology: Visualizing the Covalent Adduct

While kinetics provides quantitative data on potency, X-ray crystallography provides the ultimate proof of the covalent inhibition mechanism. [6]By solving the crystal structure of the target enzyme in complex with the inhibitor, researchers can directly visualize the covalent bond formed between the inhibitor and the FAD cofactor. [7]These structures are invaluable for:

  • Confirming the Mechanism: Directly observing the flavocyanine adduct provides unequivocal evidence of the proposed suicide inhibition pathway. * Explaining Selectivity: Comparing the inhibitor-bound structures of MAO-A and MAO-B can reveal subtle differences in active site topology that explain why an inhibitor is selective for one isoform over the other. [4][6]* Guiding Drug Design: Structural information allows for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. [7]

Conclusion and Future Directions

Fluorinated cyclopropylamines represent a masterful convergence of scaffold-based design and strategic fluorine chemistry. Their mechanism of action as suicide inhibitors of flavin-dependent amine oxidases is a compelling example of targeted, irreversible enzyme inactivation. The ability of fluorine to fine-tune electronic properties and dictate selectivity makes these compounds highly adaptable tools for medicinal chemists targeting MAOs in neurological disorders and LSD1 in cancer.

Future research will undoubtedly focus on designing inhibitors with even greater isoform selectivity, particularly between MAO-B and LSD1, to create safer and more effective therapeutics. Furthermore, the principles learned from studying this class of inhibitors can be applied to the design of novel covalent drugs for other enzyme targets, expanding the impact of this powerful mechanistic paradigm.

References

  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. [Link]

  • Yoshida, S., et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2505-2514. [Link]

  • Masimirembwa, C. M., & H-O, Andersson, T. (2021). Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions. Methods in Molecular Biology, 2342, 51-88. [Link]

  • Borrello, M. T., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters, 27(15), 3352-3356. [Link]

  • Binda, C., et al. (2004). Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. Journal of Medicinal Chemistry, 47(7), 1767-1774. [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (1992). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. The Biochemical journal, 283 ( Pt 3), 847–852. [Link]

  • Binda, C., et al. (2004). Crystal Structures of Monoamine Oxidase B in Complex with Four Inhibitors of the N-Propargylaminoindan Class. Journal of Medicinal Chemistry, 47(7), 1767–1774. [Link]

  • Wang, L., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS chemical neuroscience, 11(11), 1639–1650. [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition. Retrieved from [Link]

  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(1), 174-182. [Link]

  • Ma, J., et al. (2004). Crystallization and preliminary crystallographic analysis of rat monoamine oxidase A complexed with clorgyline. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 2), 317-319. [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]

  • Binda, C., et al. (2004). Crystal Structures of human monoamine oxidase B in Complex with Four Inhibitors of the N-Propargylaminoindan Class. Journal of Medicinal Chemistry, 47, 1767-1774. [Link]

  • Synfacts. (2018). Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry, 14(01), 0001-0112. [Link]

  • Borrello, M. T., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). ResearchGate. [Link]

  • Sartori, L., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. ResearchGate. [Link]

  • Haufe, G., et al. (2008). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 16(15), 7189-7201. [Link]

  • Ross, B. E. (2021). Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. USD RED, IdeaFest 415. [Link]

  • Hryshchyshyn, A., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

  • Glass, H., et al. (2018). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. ResearchGate. [Link]

  • University of Leeds. (n.d.). Enzyme inhibitors. Retrieved from [Link]

  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Consensus. [Link]

  • Deodato, D., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(10), 1931–1944. [Link]

  • Juliá, F., & Nevado, C. (2020). Oxidative Fluorination of Cyclopropylamides through Organic Photoredox Catalysis. Angewandte Chemie (International ed. in English), 59(38), 16420–16424. [Link]

  • Rotili, D., et al. (2014). Synthesis and evaluation of novel cyclic Peptide inhibitors of lysine-specific demethylase 1. ACS medicinal chemistry letters, 5(1), 29–33. [Link]

  • Schemies, J., et al. (2010). Non-peptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity. Bioorganic & medicinal chemistry, 18(3), 1086–1103. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

Sources

Exploratory

Spectroscopic Characterization of (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride. Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical considerations for the spectroscopic analysis of this chiral, fluorinated cyclopropylamine. By synthesizing data from analogous structures and established spectroscopic principles, this guide serves as a predictive framework for the characterization of this compound, even in the absence of publicly available experimental spectra.

Introduction: The Significance of Fluorinated Cyclopropylamines

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is a fascinating molecule that combines the unique conformational constraints of a cyclopropane ring with the powerful electronic influence of a fluorine substituent. Fluorine's high electronegativity and small size make it a valuable element in medicinal chemistry, often used to modulate metabolic stability, pKa, and binding affinity of drug candidates. The cyclopropane scaffold, a "saturated olefin" mimic, provides a rigid framework that can orient substituents in well-defined spatial arrangements. The specific cis stereochemistry of the amine and fluorine groups in this isomer further dictates its three-dimensional structure and potential interactions with biological targets.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemistry of such molecules. This guide will provide a detailed projection of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Structure and Connectivity

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the rigid cyclopropane ring and the presence of fluorine, which will introduce intricate spin-spin coupling patterns. The diastereotopic nature of the methylene protons further adds to the complexity.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H1 (CH-NH₃⁺)3.0 - 3.5dddJHF (trans) ≈ 5-15, JHH (cis) ≈ 6-10, JHH (trans) ≈ 3-6Deshielded by the adjacent protonated amine. Coupling to the fluorine and the two diastereotopic methylene protons.
H2 (CH-F)4.5 - 5.0dtmJHF (gem) ≈ 60-70, JHH (cis) ≈ 6-10, JHH (trans) ≈ 3-6Significantly deshielded by the highly electronegative fluorine atom. Large geminal H-F coupling is characteristic.
H3a (CH₂)1.0 - 1.5ddddJHH (gem) ≈ 4-8, JHH (cis to H1) ≈ 6-10, JHH (trans to H2) ≈ 3-6, JHF (vicinal) ≈ 15-25Shielded cyclopropyl protons. Complex splitting due to geminal, vicinal cis, and vicinal trans H-H couplings, as well as a significant vicinal H-F coupling.
H3b (CH₂)0.8 - 1.3ddddJHH (gem) ≈ 4-8, JHH (trans to H1) ≈ 3-6, JHH (cis to H2) ≈ 6-10, JHF (vicinal) ≈ 5-15Similar to H3a but with different coupling constants due to stereochemical relationships.
-NH₃⁺8.0 - 9.0br s-Broad signal due to proton exchange with the solvent and quadrupolar relaxation of the nitrogen atom.

Causality behind Predictions: The chemical shifts are estimated based on the known effects of amine, fluorine, and cyclopropane ring functionalities. The coupling constants in fluorinated cyclopropanes are known to be complex and do not always follow standard Karplus relationships due to ring strain and through-space interactions.[1][2] The predicted values are based on literature data for similar fluorocyclopropyl systems.[3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature. The carbon signals will exhibit splitting due to coupling with fluorine.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹JCF (Hz)Rationale
C1 (CH-NH₃⁺)40 - 45d≈ 15-25Attached to the electron-withdrawing amino group. Shows a smaller two-bond coupling to fluorine.
C2 (CH-F)75 - 85d≈ 240-260Directly attached to fluorine, leading to significant deshielding and a large one-bond C-F coupling constant.
C3 (CH₂)10 - 15d≈ 5-15Shielded cyclopropyl methylene carbon, showing a smaller two-bond coupling to fluorine.

Expertise in Interpretation: The magnitude of the ¹JCF coupling constant is a powerful diagnostic tool for identifying the carbon directly attached to the fluorine atom.[4] The smaller two-bond couplings provide further structural confirmation.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
¹⁹F-180 to -210dddtJFH (gem) ≈ 60-70, JFH (trans to H1) ≈ 5-15, JFH (vicinal to H3a) ≈ 15-25, JFH (vicinal to H3b) ≈ 5-15The chemical shift is typical for a fluorine on a cyclopropane ring. The multiplicity arises from coupling to the geminal proton (H2), the trans-proton (H1), and the two diastereotopic methylene protons (H3a and H3b).

Authoritative Grounding: The interpretation of ¹⁹F NMR spectra, particularly the coupling patterns in rigid systems like cyclopropanes, requires careful consideration of through-bond and through-space effects.[1]

Experimental Protocols: Acquiring High-Quality Spectroscopic Data

To obtain reliable spectroscopic data for (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, the following experimental protocols are recommended.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence the chemical shifts, particularly of the amine protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

    • Solvent suppression techniques may be necessary if using D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Employ techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F spectrum to observe the detailed coupling patterns.

    • A proton-decoupled spectrum can be acquired for a simpler signal.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish H-H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range H-C correlations, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between ¹H and ¹⁹F, aiding in stereochemical assignments.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis & Interpretation Prep Dissolve in Deuterated Solvent Acq_1H 1D ¹H NMR Prep->Acq_1H Acq_13C 1D ¹³C NMR (with DEPT/APT) Prep->Acq_13C Acq_19F 1D ¹⁹F NMR (coupled & decoupled) Prep->Acq_19F Acq_2D 2D NMR (COSY, HSQC, HMBC) Prep->Acq_2D Assign_1H Assign ¹H Signals & Couplings Acq_1H->Assign_1H Assign_13C Assign ¹³C Signals & ¹JCF Acq_13C->Assign_13C Assign_19F Assign ¹⁹F Signal & Couplings Acq_19F->Assign_19F Structure_Elucidation Structure Confirmation & Stereochemistry Acq_2D->Structure_Elucidation Assign_1H->Structure_Elucidation Assign_13C->Structure_Elucidation Assign_19F->Structure_Elucidation

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Predicted Infrared (IR) Spectrum

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2800Strong, BroadN-H stretching of the ammonium (-NH₃⁺) group
3100 - 3000MediumC-H stretching of the cyclopropane ring
1600 - 1500MediumN-H bending of the ammonium group
1200 - 1000StrongC-F stretching

Self-Validating System: The presence of a strong, broad absorption in the 3400-2800 cm⁻¹ region is a key indicator of the ammonium salt. The strong C-F stretch is also a crucial diagnostic peak.

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the recommended technique.

  • Expected Molecular Ion: The base peak is expected to be the molecular ion of the free amine, [M-Cl]⁺, at m/z 76.05.

  • High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition. Calculated for [C₃H₇FN]⁺: 76.0566.

  • Fragmentation: Fragmentation of the cyclopropane ring and loss of small neutral molecules like HF are plausible fragmentation pathways.

Logical Relationship in Mass Spectrometry

MS_Logic cluster_mol Molecular Structure cluster_ms Mass Spectrometry Analysis (ESI+) Molecule (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride Ion [M-Cl]⁺ m/z = 76.05 Molecule->Ion Ionization HRMS HRMS Confirmation C₃H₇FN⁺ = 76.0566 Ion->HRMS Accurate Mass Measurement Fragments Fragmentation Products (e.g., loss of HF) Ion->Fragments Collision-Induced Dissociation

Caption: Logical flow of mass spectrometry analysis.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride. By leveraging established principles of NMR, IR, and MS, and drawing on authoritative literature for the nuanced interpretation of spectra for fluorinated cyclopropanes, researchers can confidently approach the analysis of this and related molecules. The provided protocols and theoretical data serve as a valuable resource for identity confirmation, purity assessment, and further research and development activities.

References

  • Brey, W. S., et al. (2007). Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers. Magnetic Resonance in Chemistry, 45(3), 205-219. [Link]

  • Williamson, K. L., & Braman, B. A. (1967). Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes. Journal of the American Chemical Society, 89(24), 6183-6187. [Link]

  • Camps, F., et al. (1985). 19F NMR analyses of some cyclopropane derivatives. Journal of Fluorine Chemistry, 29(3), 261-271. [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. In Organic Chemistry Data. University of Wisconsin. [Link]

  • Jeffries, P. M., & Wacks, M. E. (1976). Carbon-13 NMR of fluorocyclopropanes. The Journal of Organic Chemistry, 41(24), 3979-3981. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure of (1R,2S)-2-Fluorocyclopropan-1-amine Hydrochloride

Foreword: The Strategic Importance of Fluorinated Cyclopropanes in Modern Drug Discovery The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Cyclopropanes in Modern Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1] Concurrently, the cyclopropyl ring, a small, strained carbocycle, has gained prominence as a versatile structural motif that can enhance potency, improve metabolic stability, and fine-tune molecular conformation.[2] The strategic combination of these two features in molecules such as (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride creates a chiral building block of significant interest to researchers and drug development professionals. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and pivotal role in the development of advanced therapeutics.

Molecular Identity and Physicochemical Characteristics

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is a chiral synthetic compound distinguished by a cis stereochemical relationship between the fluorine atom and the amine group on the cyclopropane ring.

PropertyValueSource
CAS Number 141042-21-9[3][4]
Molecular Formula C₃H₇ClFN[3]
Molecular Weight 111.55 g/mol [3]
IUPAC Name (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride[4]
Synonyms cis-2-fluorocyclopropylamine hydrochloride[3]
Computed LogP 0.4773[3]
Topological Polar Surface Area (TPSA) 26.02 Ų[3]

Synthesis and Stereochemical Control

The synthesis of (1R,2S)-2-fluorocyclopropan-1-amine is a multi-step process where the control of stereochemistry is paramount. While a detailed, publicly available protocol for the hydrochloride salt is scarce, a patented method for the corresponding tosylate salt provides a viable synthetic strategy.[3] This route involves the construction of a chiral precursor that directs the stereoselective formation of the cyclopropane ring.

A generalized synthetic workflow, adapted from related literature, is proposed below.

Synthesis_Workflow A Chiral Auxiliary Based Precursor B Stereoselective Cyclopropanation A->B e.g., Simmons-Smith or diazo compound C Fluorination B->C Electrophilic or Nucleophilic Fluorinating Agent D Deprotection C->D Removal of protecting groups E Salt Formation (HCl) D->E Introduction of HCl F (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride E->F

Caption: Generalized synthetic workflow for (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride.

Exemplary Synthetic Protocol (Conceptual)

The following protocol is a conceptual illustration based on established chemical principles for the synthesis of fluorinated cyclopropylamines.

Step 1: Stereoselective Cyclopropanation

  • A chiral olefin precursor is subjected to a stereoselective cyclopropanation reaction. This can be achieved using various methods, such as the Simmons-Smith reaction with a diiodomethane and a zinc-copper couple, or through a transition-metal-catalyzed reaction with a diazoacetate. The choice of chiral auxiliary is critical for establishing the desired (1R,2S) stereochemistry.

Step 2: Introduction of Fluorine

  • The resulting cyclopropanated intermediate is then fluorinated. Depending on the substrate, this can be accomplished using either an electrophilic fluorinating agent (e.g., Selectfluor®) or a nucleophilic source of fluoride (e.g., tetrabutylammonium fluoride).

Step 3: Functional Group Manipulations and Deprotection

  • Subsequent steps involve the conversion of other functional groups to the amine and the removal of any protecting groups. This may involve hydrolysis, reduction, and other standard organic transformations.

Step 4: Hydrochloride Salt Formation

  • The final free amine is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • A solution of hydrochloric acid in a compatible solvent is added dropwise with stirring.

  • The resulting precipitate, (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic and Structural Analysis

A comprehensive analysis of the molecular structure of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride relies on a combination of spectroscopic techniques. While a complete set of experimental data for this specific compound is not widely published, the expected spectral characteristics can be inferred from data on closely related analogues and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid cyclopropane ring and the presence of fluorine, which will cause splitting of adjacent proton signals (H-F coupling). The protons on the cyclopropane ring will appear as a series of multiplets in the upfield region. The proton attached to the same carbon as the amine group (H-1) and the proton on the fluorinated carbon (H-2) will show characteristic couplings to each other and to the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display three distinct signals for the cyclopropane carbons. The carbon atom bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 180-250 Hz. The other two carbons will also show smaller two- and three-bond couplings to fluorine.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a complex multiplet due to coupling with the adjacent protons on the cyclopropane ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the ammonium (NH₃⁺) group.

  • C-H stretching: Bands around 3000 cm⁻¹ for the C-H bonds of the cyclopropane ring.

  • N-H bending: An absorption around 1600-1630 cm⁻¹.

  • C-F stretching: A strong absorption band typically in the range of 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of small neutral molecules such as HF or NH₃.

X-ray Crystallography

To date, a public crystal structure of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride has not been reported. However, X-ray crystallographic analysis of a related fluorocyclopropane-containing proline analogue has confirmed the relative and absolute configuration of stereogenic centers in that system.[6] Such an analysis for the title compound would definitively establish the bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state, confirming the cis stereochemistry.

Applications in Drug Design and Development

The primary significance of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride lies in its role as a key building block for the synthesis of advanced pharmaceuticals. The unique combination of the strained cyclopropane ring and the electronegative fluorine atom imparts desirable properties to the final drug molecule.

Case Study: Sitafloxacin

A prominent example of the application of this molecule is in the synthesis of Sitafloxacin , a fourth-generation fluoroquinolone antibiotic.[7][8] Sitafloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[9]

Caption: The chemical structure of Sitafloxacin, highlighting the (1R,2S)-2-fluorocyclopropyl group.

In the structure of Sitafloxacin, the (1R,2S)-2-fluorocyclopropyl group is attached to the N-1 position of the quinolone core. This moiety plays a crucial role in the drug's pharmacological profile:

  • Enhanced Potency: The cis-fluorocyclopropyl group has been shown to enhance the antibacterial activity, particularly against Gram-positive bacteria, compared to non-fluorinated or trans-fluorinated analogues.

  • Improved Pharmacokinetics: The fluorine atom can improve metabolic stability by blocking potential sites of metabolism. Additionally, the overall lipophilicity of the molecule is fine-tuned, which can lead to better oral absorption and tissue penetration.[9]

  • Target Interaction: The rigid cyclopropane ring holds the fluorine atom in a specific spatial orientation, which can lead to favorable interactions with the bacterial DNA gyrase and topoisomerase IV enzymes, the targets of fluoroquinolone antibiotics.

Broader Implications in Medicinal Chemistry

The structure-activity relationships observed with Sitafloxacin and other compounds containing the 2-fluorocyclopropylamine motif underscore its value in drug design. The introduction of this group can lead to:

  • Increased Potency and Selectivity: As seen in studies of fluorinated phenylcyclopropylamines as monoamine oxidase (MAO) inhibitors, the presence and stereochemistry of the fluorine atom can significantly impact inhibitory activity.

  • Modulation of Physicochemical Properties: The fluorine atom's electron-withdrawing nature can lower the pKa of the amine, which can be beneficial for reducing off-target interactions or improving cell permeability.

  • Conformational Rigidity: The cyclopropane ring restricts the conformational freedom of the molecule, which can lead to a more favorable entropic contribution to binding with a biological target.

Conclusion and Future Perspectives

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is a sophisticated chiral building block that embodies key principles of modern drug design. Its molecular structure, characterized by a stereochemically defined arrangement of a fluorine atom and an amine on a strained cyclopropane ring, provides medicinal chemists with a powerful tool to enhance the properties of drug candidates. The successful application of this moiety in the antibiotic Sitafloxacin highlights its potential to improve potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for fluorinated compounds continue to advance, we can anticipate the broader incorporation of this and related fluorinated cyclopropane scaffolds in the development of next-generation therapeutics across a range of disease areas.

References

  • (1R, 2S)-fluorocyclopropylamine hydrochloride Used For Sitafloxacin CAS 141042-21-9. (n.d.). China Henan Dongda Chemical Co., Ltd. Retrieved January 14, 2026, from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis and Characterization of Sitafloxacin. Asian Journal of Chemistry, 26(18), 6223-6225.
  • Elucidation of the crystal structure-physicochemical property relationship among polymorphs and hydrates of sitafloxacin, a novel fluoroquinolone antibiotic. (2012). International Journal of Pharmaceutics, 422(1-2), 1-8.
  • PubChem. (n.d.). Sitafloxacin. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • MDPI. (2022). Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. Antibiotics, 11(11), 1592.
  • Cheng, J., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(15), 8344-8361.
  • Schmid, R., et al. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(24), 4569-4577.
  • Semantic Scholar. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist's Toolbox. Retrieved January 14, 2026, from [Link]

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. (2020). Journal of Medicinal Chemistry, 63(17), 9345-9364.
  • CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (2013). Google Patents.
  • PubChem. (n.d.). BMS-754807. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Atarashi, S., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444-3448.
  • ResearchGate. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved January 14, 2026, from [Link]

  • MDPI. (2022). Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. Antibiotics, 11(11), 1592.
  • Tandon, R., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8344-8381.
  • Pasanen, P., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(7), 1796-1806.

Sources

Exploratory

The Stereochemistry of 2-Fluorocyclopropan-1-amine: A Comprehensive Technical Guide for Drug Development Professionals

Abstract The 2-fluorocyclopropan-1-amine scaffold is a privileged motif in modern medicinal chemistry, imparting a unique combination of conformational rigidity, metabolic stability, and polarity that can significantly e...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-fluorocyclopropan-1-amine scaffold is a privileged motif in modern medicinal chemistry, imparting a unique combination of conformational rigidity, metabolic stability, and polarity that can significantly enhance the pharmacological profile of drug candidates. The introduction of a fluorine atom onto the cyclopropane ring, adjacent to the amine functionality, creates a set of stereoisomers with distinct three-dimensional arrangements and, consequently, differential biological activities and pharmacokinetic properties. This in-depth technical guide provides a comprehensive exploration of the stereochemistry of 2-fluorocyclopropan-1-amine, including its stereoisomers, stereoselective synthetic strategies, robust analytical techniques for stereochemical assignment, and its application in drug discovery, with a particular focus on the synthesis of the antibiotic, sitafloxacin. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable building block.

Introduction: The Strategic Advantage of Fluorinated Cyclopropanes in Drug Design

The cyclopropane ring, as the smallest carbocycle, is a fascinating structural element in medicinal chemistry. Its inherent ring strain and unique electronic character provide a conformationally restricted scaffold that can precisely orient substituents for optimal interaction with biological targets. When combined with fluorine, the most electronegative element, the resulting fluorocyclopropane moiety offers a powerful tool for modulating a molecule's physicochemical properties.

The introduction of a C-F bond can:

  • Enhance Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to metabolic cleavage, often blocking sites of oxidative metabolism.

  • Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the amine in 2-fluorocyclopropan-1-amine, influencing its ionization state at physiological pH and thus its target engagement and cell permeability.

  • Influence Conformation: The stereoelectronic effects of the C-F bond can impact the conformational preferences of the cyclopropane ring and its substituents.

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.

The 2-fluorocyclopropan-1-amine structure is a prime example of how these properties can be harnessed. Its stereoisomers offer a toolkit for fine-tuning the spatial arrangement of the amine and fluorine, allowing for a systematic exploration of the structure-activity relationship (SAR) of a drug candidate.

The Stereoisomers of 2-Fluorocyclopropan-1-amine

2-Fluorocyclopropan-1-amine possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to a total of four stereoisomers, which can be grouped into two pairs of enantiomers: the cis (or syn) diastereomers and the trans (or anti) diastereomers.

  • cis-2-Fluorocyclopropan-1-amine: The amine and fluorine substituents are on the same face of the cyclopropane ring. This diastereomer exists as a pair of enantiomers:

    • (1R,2S)-2-fluorocyclopropan-1-amine

    • (1S,2R)-2-fluorocyclopropan-1-amine

  • trans-2-Fluorocyclopropan-1-amine: The amine and fluorine substituents are on opposite faces of the cyclopropane ring. This diastereomer also exists as a pair of enantiomers:

    • (1R,2R)-2-fluorocyclopropan-1-amine

    • (1S,2S)-2-fluorocyclopropan-1-amine

The cyclopropane ring is conformationally rigid and essentially planar, meaning the relative orientations of the substituents are fixed.[1][2] This rigidity is a key feature that medicinal chemists exploit to lock in a bioactive conformation.

Stereoselective Synthesis of 2-Fluorocyclopropan-1-amine Isomers

The synthesis of stereochemically pure 2-fluorocyclopropan-1-amine is a critical challenge. Several strategies have been developed to control the diastereoselectivity and enantioselectivity of the cyclopropanation reaction and subsequent functional group manipulations.

Diastereoselective Synthesis of cis-2-Fluorocyclopropan-1-amine

A robust and safer method for the synthesis of cis-2-fluorocyclopropylamines involves a phase-transfer-catalyzed cyclopropanation of a suitable enamide precursor.[3][4] This approach avoids the use of pyrophoric reagents like diethylzinc.

Protocol: Stereoselective Synthesis of cis-2-Fluorocyclopropylamine via Phase-Transfer Catalysis [3]

  • Precursor Synthesis: An appropriate N-vinyl derivative, such as a 3-aryl-2-vinyl-3-(methoxy)isoindol-1-one, is prepared. The isoindolinone moiety serves as a chiral auxiliary and a precursor to the amine group.

  • Cyclopropanation: The N-vinyl precursor is subjected to cyclopropanation with bromofluorocarbene, generated in situ from dibromofluoromethane and a strong base (e.g., saturated aqueous KOH) under phase-transfer conditions using a catalyst like 18-crown-6 in a suitable organic solvent (e.g., dichloromethane). The bulky nature of the isoindolinone group directs the incoming carbene to the opposite face, leading to a high cis diastereoselectivity.

  • Reductive Debromination: The resulting bromofluorocyclopropane derivative is treated with a reducing agent, such as Raney nickel, to remove the bromine atom.

  • Deprotection: A series of deprotection steps are then carried out to cleave the isoindolinone auxiliary and liberate the free cis-2-fluorocyclopropan-1-amine, which can be isolated as a salt (e.g., with p-toluenesulfonic acid).

cis_synthesis precursor N-Vinyl Isoindolinone cyclopropanation Phase-Transfer Cyclopropanation precursor->cyclopropanation CHBr2F, KOH, 18-crown-6 bromofluoro cis-Bromofluoro- cyclopropane Derivative cyclopropanation->bromofluoro reduction Reductive Debromination bromofluoro->reduction Raney Ni fluorocyclo cis-Fluorocyclopropane Derivative reduction->fluorocyclo deprotection Deprotection fluorocyclo->deprotection Acid Hydrolysis, Reduction product cis-2-Fluorocyclopropan-1-amine deprotection->product chiral_hplc racemate Racemic Mixture (cis or trans) injection Injection racemate->injection column Chiral HPLC Column (e.g., Polysaccharide-based) injection->column separation Differential Interaction with CSP column->separation enantiomer1 Enantiomer 1 separation->enantiomer1 Elutes First enantiomer2 Enantiomer 2 separation->enantiomer2 Elutes Second sitafloxacin_synthesis amine (1R,2S)-2-Fluorocyclo- propan-1-amine coupling Coupling Reaction amine->coupling sitafloxacin Sitafloxacin coupling->sitafloxacin quinolone Quinolone Core quinolone->coupling

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of (1R,2S)-2-Fluorocyclopropan-1-amine Hydrochloride: A Cyclopropylamine-Based LSD1 Inhibitor

Introduction: The Epigenetic Landscape and the Rise of LSD1 Inhibition In the intricate world of cellular regulation, the epigenome plays a pivotal role in dictating gene expression patterns without altering the underlyi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Epigenetic Landscape and the Rise of LSD1 Inhibition

In the intricate world of cellular regulation, the epigenome plays a pivotal role in dictating gene expression patterns without altering the underlying DNA sequence. Among the key players in this dynamic landscape are histone-modifying enzymes. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target, particularly in oncology.[1] Overexpressed in a variety of cancers, LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes and a block in cellular differentiation.[1][2]

The therapeutic potential of targeting LSD1 has driven the development of a diverse array of small molecule inhibitors. Among these, the cyclopropylamine-based inhibitors have shown significant promise due to their mechanism-based, irreversible inhibition of LSD1.[3] This guide provides a comprehensive technical overview of the biological activity of a representative member of this class, (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride. While specific public data on this particular molecule is limited, this guide will leverage established knowledge of its chemical class to provide researchers, scientists, and drug development professionals with a robust framework for its evaluation and application.

Mechanism of Action: Covalent Inactivation of the LSD1-FAD Adduct

The defining characteristic of cyclopropylamine-based LSD1 inhibitors is their mechanism of action, which involves the irreversible inactivation of the enzyme through the formation of a covalent adduct with the FAD cofactor.[3][4] This process is a testament to the elegant chemistry that can be harnessed for therapeutic benefit.

The catalytic cycle of LSD1 involves the oxidation of the methylated lysine substrate, coupled with the reduction of FAD to FADH₂. Molecular oxygen then reoxidizes FADH₂ to FAD, producing hydrogen peroxide as a byproduct. Cyclopropylamines, such as (1R,2S)-2-fluorocyclopropan-1-amine, act as suicide substrates. The amine group of the cyclopropylamine is oxidized by the FAD cofactor, leading to the opening of the strained cyclopropane ring. This generates a reactive intermediate that covalently bonds to the FAD, rendering the enzyme catalytically inactive.[3]

Diagram: Proposed Mechanism of LSD1 Inactivation

LSD1 Inactivation Mechanism of (1R,2S)-2-Fluorocyclopropan-1-amine Mediated LSD1 Inactivation cluster_0 Enzyme Active Site LSD1_FAD LSD1-FAD Complex Reactive_Intermediate Oxidized Intermediate LSD1_FAD->Reactive_Intermediate Oxidation by FAD Inhibitor (1R,2S)-2-fluorocyclopropan-1-amine Inhibitor->LSD1_FAD Binding Inactive_Complex Covalent LSD1-FAD-Inhibitor Adduct (Irreversibly Inactivated) Reactive_Intermediate->Inactive_Complex Covalent Adduct Formation LSD1_Assay_Workflow Workflow for LSD1 Enzymatic Inhibition Assay Start Start Inhibitor_Prep Prepare Inhibitor Dilutions Start->Inhibitor_Prep Enzyme_Addition Add LSD1 Enzyme Inhibitor_Prep->Enzyme_Addition Pre_Incubation Pre-incubate Enzyme_Addition->Pre_Incubation Substrate_Addition Add H3K4me2 Substrate Pre_Incubation->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Detection Add HRP & Detection Reagent Incubation->Detection Readout Measure Signal Detection->Readout Analysis Calculate IC50 Readout->Analysis End End Analysis->End

Caption: Step-by-step workflow for the LSD1 enzymatic inhibition assay.

Cellular Assay: AML Cell Differentiation

This assay assesses the ability of the inhibitor to induce differentiation in a relevant cancer cell line, providing a measure of its cellular activity.

Principle: In AML, leukemic blasts are arrested in an immature state. LSD1 inhibition can lift this differentiation block, leading to the expression of cell surface markers characteristic of mature myeloid cells, such as CD11b. [5][6]Flow cytometry is used to quantify the percentage of CD11b-positive cells following treatment with the inhibitor.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture an AML cell line (e.g., HL-60, MOLM-13) under standard conditions.

  • Inhibitor Treatment:

    • Seed the cells in multi-well plates.

    • Treat the cells with a range of concentrations of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride for a specified duration (e.g., 48-72 hours). Include a vehicle control.

  • Cell Staining:

    • Harvest the cells and wash with a suitable buffer.

    • Incubate the cells with a fluorescently labeled anti-CD11b antibody.

    • Wash the cells to remove unbound antibody.

  • Flow Cytometry:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the CD11b signal for each cell.

    • Gate on the live cell population.

  • Data Analysis:

    • Determine the percentage of CD11b-positive cells in the treated and control samples.

    • Plot the percentage of CD11b-positive cells against the inhibitor concentration to assess the dose-dependent induction of differentiation.

Quantitative Data Summary (Hypothetical)

As specific data for (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is not publicly available, the following table presents a hypothetical summary of expected data based on the activity of related cyclopropylamine-based LSD1 inhibitors. This data is for illustrative purposes only and must be determined experimentally.

Assay Parameter Expected Value Reference Compound (Example)
LSD1 Enzymatic InhibitionIC₅₀Low to mid-nanomolarTranylcypromine derivatives
AML Cell Differentiation (HL-60)EC₅₀ (CD11b expression)Sub-micromolarKnown potent LSD1 inhibitors
AML Cell Proliferation (MOLM-13)GI₅₀Sub-micromolar to low micromolarKnown potent LSD1 inhibitors

Safety and Toxicity Considerations

A crucial aspect of drug development is the evaluation of a compound's safety profile. For fluorinated cyclopropylamine derivatives, it is important to consider potential off-target effects and metabolic liabilities. One report has highlighted that certain fluoromethylcyclopropylamine derivatives can induce in vivo toxicity, such as ataxia, which may be related to metabolic degradation in the gastrointestinal tract. While this does not definitively predict the toxicity of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, it underscores the necessity of thorough in vivo safety and pharmacokinetic studies.

Conclusion and Future Directions

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride represents a promising scaffold within the class of cyclopropylamine-based LSD1 inhibitors. Its presumed mechanism of irreversible, covalent inactivation of LSD1 positions it as a valuable tool for cancer research and a potential starting point for the development of novel epigenetic therapies. This guide has provided a comprehensive framework for understanding and evaluating its biological activity, from its fundamental mechanism of action to practical experimental protocols.

The critical next steps for any research program involving this compound are the empirical determination of its inhibitory potency against LSD1, its efficacy in relevant cellular models, and a thorough assessment of its in vivo safety and pharmacokinetic properties. By following the principles and methodologies outlined in this guide, researchers can effectively unlock the full potential of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride and contribute to the advancement of epigenetic drug discovery.

References

  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. (n.d.). National Center for Biotechnology Information. [Link]

  • Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Journal of Medicinal Chemistry, 63(10), 5466-5484. [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (2020). ACS Publications. [Link]

  • Culhane, J. C., et al. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(16), 4865-4874. [Link]

  • Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(9), 1003-1008. [Link]

  • Cole, P. A. (2015). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 565, 25-41. [Link]

  • Probe Reports from the NIH Molecular Libraries Program. (2010). Table 1, LSD1 histone demethylaseassay protocol. National Center for Biotechnology Information. [Link]

  • Epigenetic-based differentiation therapy for Acute Myeloid Leukemia. (2024). Nature Communications. [Link]

  • LSD1 Chemiluminescent Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry. (2023). MDPI. [Link]

  • Flow Cytometry in the Diagnosis of Leukemias. (2022). National Center for Biotechnology Information. [Link]

  • Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. (2022). Taylor & Francis Online. [Link]

  • Inhibition of LSD1. (n.d.). BindingDB. [Link]

  • Flow cytometry in the diagnosis of acute myeloid leukemia. (n.d.). MKON. [Link]

  • Flow cytometric analysis of membrane CD11b, CD11c and CD14 expression in acute myeloid leukaemia: relationships with monocytic subtypes and the concept of relative antigen expression. (1989). British Journal of Haematology. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (2021). National Center for Biotechnology Information. [Link]

  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. (2025). National Center for Biotechnology Information. [Link]

  • Antagonistic actions of Rcor proteins regulate LSD1 activity and cellular differentiation. (2015). Proceedings of the National Academy of Sciences. [Link]

  • Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801. (2022). BMC Cancer. [Link]

  • Synthesis, LSD1 inhibitory activity, and LSD1 Binding model of optically pure lysine-PCPA conjugates. (2025). ResearchGate. [Link]

  • Enhanced Cytotoxicity against a Pancreatic Cancer Cell Line Combining Radiation and Gold Nanoparticles. (2022). MDPI. [Link]

Sources

Exploratory

A-Technical-Guide-to-(1R,2S)-2-Fluorocyclopropan-1-amine-Hydrochloride-in-Modern-Drug-Discovery

Abstract (1R,2S)-2-Fluorocyclopropan-1-amine hydrochloride is a conformationally restricted building block of significant interest in medicinal chemistry. The strategic introduction of a fluorine atom onto the cyclopropa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,2S)-2-Fluorocyclopropan-1-amine hydrochloride is a conformationally restricted building block of significant interest in medicinal chemistry. The strategic introduction of a fluorine atom onto the cyclopropane scaffold imparts unique stereoelectronic properties that are highly sought after in drug design. This guide provides an in-depth review of the synthesis, properties, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic strategies, the importance of stereocontrol, and the role of this moiety in modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

The Strategic Value of Fluorinated Cyclopropanes in Medicinal Chemistry

The cyclopropane ring is the smallest cycloalkane, possessing a rigid structure that makes it an invaluable scaffold for locking in specific molecular conformations.[1] When incorporated into drug candidates, this rigidity can lead to enhanced binding affinity and selectivity for a biological target. The introduction of fluorine, the most electronegative element, further refines the properties of the cyclopropyl moiety.[2]

Key advantages of incorporating the 2-fluorocyclopropylamine motif include:

  • Modulation of Physicochemical Properties : Fluorine can significantly alter a molecule's lipophilicity, pKa, and metabolic stability.[2][3] Strategic fluorination can block sites of oxidative metabolism, thereby improving a drug's half-life and in vivo exposure.[4][5]

  • Conformational Control : The polar C-F bond introduces unique electronic effects, including strong inductive electron withdrawal and hyperconjugative interactions, which influence the conformation and polarity of the cyclopropane ring.[1][2] This can lead to more favorable interactions with protein binding pockets.

  • Bioisosteric Replacement : The fluorocyclopropyl group can serve as a bioisostere for other chemical groups, offering a way to fine-tune a lead compound's properties while maintaining its core biological activity.[3] For instance, it has been explored as a novel motif with lipophilicity similar to a trifluoromethyl group.[6]

The (1R,2S) stereoisomer, specifically, provides a precise three-dimensional arrangement of the amine and fluorine substituents, which is critical for achieving stereospecific interactions with chiral biological targets like enzymes and receptors.

Synthesis and Stereochemical Control

The synthesis of (1R,2S)-2-fluorocyclopropan-1-amine requires precise control over stereochemistry. Various synthetic routes have been developed, often involving multi-step sequences that establish the cis relationship between the fluorine and amine groups, followed by chiral resolution or asymmetric synthesis to isolate the desired (1R,2S) enantiomer.

A representative synthetic approach is detailed in Chinese patent CN103435523A, which outlines a multi-step process to prepare the corresponding tosylate salt, a common and stable form of the amine.[7] The key challenges in such syntheses are the stereoselective introduction of fluorine and the resolution of the final enantiomers.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual multi-step synthesis, highlighting the critical transformations required to achieve the target molecule. This pathway is a composite representation based on common strategies in the field.

G A Chiral Auxiliary-Derived Alkene B Stereoselective Fluorocyclopropanation A->B C Racemic cis-2-Fluorocyclopropyl Intermediate D Diastereomeric Salt Formation w/ Chiral Acid C->D  Amine Deprotection & Functionalization E Separation of Diastereomers (Crystallization) D->E F Liberation of Amine & Salt Formation E->F  Base Treatment G (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride F->G  HCl Treatment G cluster_0 Drug-Target Interaction cluster_1 Cellular Consequence Drug Sitafloxacin (Fluoroquinolone) Target Bacterial DNA Gyrase / Topoisomerase IV Drug->Target Binds to Enzyme-DNA Complex FCP_Moiety (1R,2S)-2-Fluorocyclopropyl Moiety FCP_Moiety->Drug Key structural component of DNA Bacterial DNA Target->DNA Acts on Outcome Inhibition of DNA Replication & Induction of Double-Strand Breaks Result Bacterial Cell Death Outcome->Result

Caption: Role of the fluorocyclopropyl moiety in the mechanism of action of Sitafloxacin.

Serotonin Receptor Agonists

Beyond antibiotics, fluorinated cyclopropane derivatives have been investigated as selective agonists for serotonin receptors, such as the 5-HT₂C receptor, which is a target for anti-obesity drugs. [4]In these contexts, introducing a fluorine atom into the cyclopropane ring was shown to be beneficial for improving calculated LogP and brain penetration (LogBB), crucial properties for CNS drugs. [4]This demonstrates the versatility of the moiety in modulating properties for different therapeutic areas.

Conclusion

(1R,2S)-2-Fluorocyclopropan-1-amine hydrochloride is more than a simple chemical building block; it is a sophisticated tool for molecular engineering in drug discovery. Its conformationally rigid and electronically tuned structure provides a powerful means to enhance potency, selectivity, and pharmacokinetic properties. The successful application of this moiety in drugs like Sitafloxacin underscores its value and provides a strong rationale for its continued exploration in the design of next-generation therapeutics. [7][8]A deep understanding of its synthesis, stereochemistry, and the electronic effects of the fluorine atom is paramount for any research scientist aiming to leverage its unique advantages.

References

  • BenchChem. (n.d.).
  • Royal Society of Chemistry. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif.
  • National Library of Medicine. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.
  • ChemScene. (n.d.). (1R,2S)-2-Fluorocyclopropan-1-amine hydrochloride. ChemScene.
  • ResearchGate. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • MDPI. (n.d.).
  • Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • Sigma-Aldrich. (n.d.). (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride. Sigma-Aldrich.
  • Fluoromart. (n.d.). (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride. Fluoromart.
  • AChemBlock. (n.d.). (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride 97%. AChemBlock.
  • Semantic Scholar. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. Semantic Scholar.
  • Longdom Publishing. (n.d.).
  • PubChem. (n.d.). (1R,2S)-2-Fluorocyclopropan-1-amine. PubChem.
  • National Library of Medicine. (n.d.). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PubMed Central.
  • ChemScene. (n.d.). (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride. ChemScene.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Incorporation of (1R,2S)-2-Fluorocyclopropan-1-amine Hydrochloride in Medicinal Chemistry

Abstract The strategic introduction of fluorine and conformationally restricted scaffolds are cornerstone principles in modern drug design. The (1R,2S)-2-fluorocyclopropan-1-amine moiety has emerged as a privileged struc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of fluorine and conformationally restricted scaffolds are cornerstone principles in modern drug design. The (1R,2S)-2-fluorocyclopropan-1-amine moiety has emerged as a privileged structural motif, uniquely combining these two features. As its hydrochloride salt, this building block offers a synthetically tractable handle for introducing a powerful combination of properties, including metabolic stability, modulated basicity, and precise conformational control. This document serves as a comprehensive guide for medicinal chemists, providing in-depth scientific rationale, key application examples, and detailed experimental protocols for the effective use of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride in drug discovery programs.

Introduction: The Rationale for Fluorinated Cyclopropanes

Small, strained ring systems, particularly cyclopropanes, are increasingly utilized in medicinal chemistry to impart conformational rigidity and explore novel chemical space.[1] The cyclopropyl ring acts as a "three-dimensional" bioisostere of a phenyl ring or a gem-dimethyl group, but with a significantly different electronic and spatial profile. When functionalized with fluorine, the resulting scaffold gains additional properties highly desirable for drug candidates.

The introduction of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[2] Key effects include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic hotspots and increase a drug's half-life.[2]

  • Basicity (pKa) Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of nearby amines.[3] This can be critical for tuning a molecule's ionization state at physiological pH, impacting cell permeability, target engagement, and off-target activities.

  • Conformational Control: The stereoelectronics of the C-F bond can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape for optimal target binding.

  • Lipophilicity: Fluorination often increases lipophilicity, which can enhance membrane permeability, though this must be carefully balanced to avoid issues like hERG inhibition.[4]

(1R,2S)-2-Fluorocyclopropan-1-amine hydrochloride combines these advantages into a single, chiral building block, offering a powerful tool for structure-activity relationship (SAR) studies.

Physicochemical Properties & Key Data

The hydrochloride salt of (1R,2S)-2-fluorocyclopropan-1-amine is a stable, crystalline solid that is typically used in synthesis.

PropertyValueSource
CAS Number 141042-21-9[5][6]
Molecular Formula C₃H₇ClFN[5]
Molecular Weight 111.55 g/mol [5]
Appearance Solid
Purity Typically ≥97%[7]
Storage Room temperature, keep dry and cool[5]

Core Application: P2 Cap in HCV NS3/4A Protease Inhibitors

A prominent and highly successful application of this building block is in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors.[8] The prime example is Grazoprevir (MK-5172) , a key component of the FDA-approved drug Zepatier®.[8][9]

In Grazoprevir, the acyl-sulfonamide derivative of (1R,2S)-2-fluorocyclopropan-1-amine serves as a critical P2 capping group.[9] This group fits into the S2 pocket of the HCV protease, and its specific stereochemistry and fluorination are crucial for achieving high potency and a favorable pharmacokinetic profile. The synthesis developed by Merck highlights the industrial-scale importance of this building block.[8][10]

G cluster_0 Rationale for Use in Grazoprevir cluster_1 Impact on Drug Properties BuildingBlock (1R,2S)-2-fluorocyclopropan-1-amine HCl AmideCoupling Amide Coupling (Acyl-sulfonamide formation) BuildingBlock->AmideCoupling Key Reagent P2_Cap Forms Critical P2 Cap AmideCoupling->P2_Cap Creates Moiety Grazoprevir Grazoprevir (HCV Inhibitor) P2_Cap->Grazoprevir Essential for Potency ConformationalRigidity Conformational Rigidity (Pre-organizes for binding) P2_Cap->ConformationalRigidity MetabolicStability Metabolic Stability (Blocks C-H oxidation) P2_Cap->MetabolicStability pKa_Modulation pKa Modulation (Fine-tunes binding & solubility) P2_Cap->pKa_Modulation

Figure 1: Role of the fluorocyclopropylamine in Grazoprevir.

Experimental Protocols

Protocol 1: General Amide Bond Formation

This protocol describes a standard procedure for coupling (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride with a carboxylic acid, a cornerstone reaction in medicinal chemistry.[11]

Materials:

  • (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (1.0 eq)

  • Carboxylic Acid of interest (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 eq) and anhydrous DMF (approx. 0.1 M concentration relative to the amine).

  • Add (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (1.0 eq) to the solution.

  • Add HATU (1.1 eq) to the stirring mixture.

  • Slowly add DIPEA (3.0 eq) dropwise. The hydrochloride salt requires an extra equivalent of base for neutralization in addition to the two equivalents typically used for the coupling reaction itself.

  • Allow the reaction to stir at room temperature for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Causality Behind Choices:

  • HATU: A highly efficient and common peptide coupling reagent that minimizes racemization for chiral carboxylic acids.[11]

  • DIPEA: A non-nucleophilic hindered base used to neutralize the hydrochloride salt and the hexafluorophosphate generated from HATU, driving the reaction forward.[12]

  • DMF: A polar aprotic solvent that effectively dissolves the reagents and salt forms.

  • Aqueous Wash: The NaHCO₃ wash is crucial for removing unreacted carboxylic acid and acidic byproducts from the coupling reagent.

Figure 2: Workflow for Amide Coupling Protocol.
Protocol 2: Handling and Safety

As a hydrochloride salt of a primary amine, (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride requires standard laboratory handling precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[7] The compound is a solid, so care should be taken to avoid creating airborne dust during weighing and transfer.

  • In case of contact:

    • Skin: Wash with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion and Future Outlook

(1R,2S)-2-Fluorocyclopropan-1-amine hydrochloride is a high-value building block that provides a robust solution for addressing multiple drug design challenges simultaneously. Its successful incorporation into the HCV therapeutic Grazoprevir validates its utility in creating potent, metabolically stable drug candidates.[8] Beyond antiviral applications, this motif is being explored in other therapeutic areas where conformational constraint and metabolic stability are paramount, such as in kinase inhibitors and CNS-acting agents.[4][13] The protocols and rationale presented here provide a foundational guide for researchers to confidently and effectively leverage the unique properties of this powerful synthetic tool in their drug discovery endeavors.

References

  • Xu, F., Kim, J., Waldman, J., Wang, T., & Devine, P. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261–7265. [Link]

  • Chernykh, A. V., et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(19), 12692–12702. [Link]

  • Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters. [Link]

  • Tepe, B. (n.d.). Medicinal Chemistry Insights: Leveraging D-Cyclopropylglycine for Novel Drug Design. Boroncore. [Link]

  • Wang, C., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. [Link]

  • Tyagi, M., et al. (2019). Drug Syntheses Beyond the Rule of 5. ResearchGate. [Link]

  • Kim, D. K., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. [Link]

  • Priya, A., Kumar, M. N., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • PINPOOLS. (n.d.). (1R,2S)-2-fluorocyclopropanamine hydrochloride. PINPOOLS. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Chernykh, A. V., et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. CoLab. [Link]

  • Google Patents. (2019). US20190352271A1 - Mcl-1 inhibitors.
  • Google Patents. (2013). CN103435523A - Preparation method for (1R, 2S)
  • National Center for Biotechnology Information. (n.d.). Grazoprevir. PubChem. [Link]

  • Google Patents. (1994).
  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Google Patents. (2012).
  • Semantic Scholar. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Semantic Scholar. [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]

  • Google Patents. (2021). US10906891B2 - Solid forms of (R)-1-(2,2-difluorobenzo[d][4][8]dioxol-5-yl).

  • Ambe, M., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters. [Link]6855135/)

Sources

Application

Application Notes & Experimental Protocols for (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride

Introduction: The Strategic Value of the Fluorocyclopropane Moiety In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization. The fluorocyclopropane...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorocyclopropane Moiety

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization. The fluorocyclopropane motif, in particular, offers a unique combination of properties that make it an invaluable tool for researchers. This rigid, three-membered ring system, when substituted with fluorine, can profoundly influence a molecule's biological profile. Key advantages include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong a drug's half-life.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity lowers the basicity (pKa) of the adjacent amine group, which can alter target binding interactions and improve cell permeability. It also fine-tunes lipophilicity, a critical parameter for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Conformational Rigidity: The cyclopropane scaffold locks substituents into well-defined spatial orientations, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is a chiral building block that provides a direct and reliable route to introduce this powerful motif. Its defined stereochemistry is crucial for achieving specific, high-affinity interactions with chiral biological targets like enzymes and receptors. This guide provides detailed protocols and expert insights for its effective use in synthetic workflows.

Physicochemical & Handling Data

Proper handling and storage are paramount for ensuring the integrity of this reagent. The compound is typically supplied as a stable hydrochloride salt, which requires neutralization prior to use in most coupling reactions.

PropertyValueSource(s)
CAS Number 141042-21-9
Molecular Formula C₃H₇ClFN
Molecular Weight 111.55 g/mol
Appearance Solid
Purity Typically ≥95% or ≥97%
Storage Store at room temperature, keep dry and cool.
Topological Polar Surface Area (TPSA) 26.02 Ų
Computed logP 0.4773

Core Application: Amide Bond Formation

The primary application of (1R,2S)-2-fluorocyclopropan-1-amine is as a nucleophile in amide bond formation (acylation) reactions. This is the most common method for incorporating the fluorocyclopropylamine moiety into a larger molecule. The hydrochloride salt form means the amine is protonated and non-nucleophilic; therefore, the addition of a non-nucleophilic base is a critical first step in any coupling protocol.

Protocol 1: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern, highly efficient uronium-based coupling reagent known for rapid reaction times and minimal racemization, making it a preferred choice for valuable or complex substrates.

Workflow Diagram: HATU-Mediated Amide Coupling

HATU_Coupling cluster_reagents Reagents cluster_reaction Reaction Steps cluster_output Output Amine_HCl (1R,2S)-2-fluorocyclopropan- 1-amine hydrochloride Step1 Step 1: Neutralization Amine_HCl + DIEA -> Free Amine Amine_HCl->Step1 Carboxylic_Acid Carboxylic Acid (R-COOH) Step2 Step 2: Activation R-COOH + HATU -> Active Ester Carboxylic_Acid->Step2 HATU HATU HATU->Step2 DIEA DIEA (Base) DIEA->Step1 Step3 Step 3: Coupling Free Amine + Active Ester -> Amide Step1->Step3 Free Amine Step2->Step3 Activated Acid Purification Work-up & Purification Step3->Purification Product Final Amide Product Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Amine Neutralization: To this solution, add (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (1.1 equiv) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (2.5-3.0 equiv). Stir the mixture for 5-10 minutes at room temperature to ensure complete deprotonation of the amine salt.

  • Coupling Reagent Addition: Add HATU (1.2 equiv) to the mixture. The reaction may be cooled to 0 °C before adding the coupling reagent to control any potential exotherm, although it is often performed at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers sequentially with 5% citric acid solution, saturated aqueous NaHCO₃, and brine.

  • Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS to confirm identity and purity.

Protocol 2: Carbodiimide-Mediated Coupling (EDC/HOBt)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids. It is often used with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions, particularly racemization. This method is advantageous because the urea byproduct of EDC is water-soluble, simplifying purification.

Workflow Diagram: EDC/HOBt-Mediated Amide Coupling

EDC_Coupling cluster_reagents Reagents cluster_reaction Reaction Steps cluster_output Output Amine_HCl (1R,2S)-2-fluorocyclopropan- 1-amine hydrochloride Step2 Step 2: Coupling Amine (neutralized) + Active Ester -> Amide Amine_HCl->Step2 Add with Base Carboxylic_Acid Carboxylic Acid (R-COOH) Step1 Step 1: Activation R-COOH + EDC + HOBt -> HOBt Active Ester Carboxylic_Acid->Step1 EDC EDC EDC->Step1 HOBt HOBt HOBt->Step1 Base DIEA / TEA Base->Step2 Step1->Step2 Activated Acid Purification Aqueous Work-up Step2->Purification Product Final Amide Product Purification->Product

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a flask, dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in an appropriate anhydrous solvent (e.g., DMF).

  • Carboxylic Acid Activation: Add EDC hydrochloride (1.2 equiv) to the solution and stir for 15-20 minutes at room temperature to form the HOBt active ester.

  • Amine Addition: In a separate flask, dissolve (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (1.1 equiv) in the reaction solvent and add a base (e.g., DIEA or TEA, 2.5-3.0 equiv). Add this amine solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 8-16 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Extract the product with an appropriate organic solvent. The aqueous layer will contain the water-soluble urea byproduct and excess EDC/HOBt. Wash the organic layer with a mild acid, base, and brine as described in Protocol 1.

  • Purification & Characterization: Dry, concentrate, and purify the crude product via flash column chromatography. Characterize the final compound by standard analytical methods.

Scientific Insights & Causality

  • Choice of Base: A non-nucleophilic base like DIEA is crucial. It is sterically hindered, preventing it from competing with the primary amine as a nucleophile, ensuring it only acts as a proton shuttle to deprotonate the hydrochloride salt.

  • Reaction Solvent: DMF is a common choice due to its high polarity, which helps dissolve all reagents, including the amine salt. DCM is a good alternative, especially if product isolation is simpler.

  • Ring Stability: The fluorocyclopropane ring is generally robust and stable under standard amide coupling conditions. It is more resistant to degradation under mildly basic conditions than acidic ones. Strong acids or high temperatures should be avoided to prevent potential ring-opening.

Applications in Drug Discovery

The protocols described enable the synthesis of advanced intermediates for various therapeutic areas. For instance, this building block has been instrumental in developing:

  • Selective Serotonin 2C (5-HT2C) Receptor Agonists: The fluorocyclopropane moiety was incorporated to enhance metabolic stability and optimize brain penetration for potential antidepressant and anti-obesity agents.

  • Novel Antibacterial Agents: A series of 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids demonstrated potent activity against Gram-positive bacteria by inhibiting DNA topoisomerase IV.

Safety & Hazard Information

As with all laboratory reagents, (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

References

  • (1R,2S)-2-Fluorocyclopropan-1-amine hydrochloride. ChemScene.
  • (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride | 141042-20-8. Sigma-Aldrich.
  • The Electronic Effects of Fluorine in Cyclopropane Rings: A Technical Guide for Drug Discovery and M
  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.
  • (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride. Fluoromart.
  • (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride. ChemScene.
  • (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride 97%. AChemBlock.
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry.
  • (1R,2S)-2-Fluorocyclopropan-1-amine. PubChem.
  • Fluorine in drug discovery: Role, design and case studies.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Amide Synthesis. Fisher Scientific.
  • Stability of fluorocyclopropane moiety under acidic vs basic conditions. Benchchem.
  • (1R,2S)-2-fluorocyclopropanamine hydrochloride. PINPOOLS.
  • Application Notes and Protocols for Amide Bond Formation Using 7-Aminoheptanoic Acid Hydrochloride. Benchchem.
Method

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride as a pharmaceutical intermediate

An In-Depth Guide to the Application of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride as a Pharmaceutical Intermediate Authored by: A Senior Application Scientist This document provides a detailed technical guide for...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride as a Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride. This chiral building block is of significant interest due to the unique combination of a strained cyclopropane ring and a fluorine atom, which can impart desirable pharmacological properties to bioactive molecules.

The Strategic Importance of Fluorinated Cyclopropylamines in Medicinal Chemistry

The introduction of a cyclopropylamine moiety into a drug candidate is a well-established strategy in medicinal chemistry. The strained three-membered ring offers conformational rigidity and a three-dimensional structure that can enhance binding to biological targets.[1] When combined with fluorine, the most electronegative element, the benefits are often magnified. Fluorination can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3][4]

(1R,2S)-2-fluorocyclopropan-1-amine, with its specific cis-stereochemistry between the amine and fluorine substituents, provides a conformationally constrained scaffold that is increasingly utilized in the design of novel therapeutics.[2] A notable application is its incorporation into the structure of Sitafloxacin, a broad-spectrum fluoroquinolone antibiotic, which demonstrates the moiety's contribution to potent antibacterial activity.[5]

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties is critical for successful and safe experimentation.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 141042-21-9 (for the specified enantiomer)[6]
Molecular Formula C₃H₇ClFN[6][7]
Molecular Weight 111.55 g/mol [6][8]
Appearance White to off-white solid[7][9]
Purity Typically ≥95% - 97%[6][7][9]
Storage Store at room temperature or 2-8°C, keep dry and cool in an inert atmosphere.[9]
SMILES N[C@H]1C1.Cl
InChI Key DYTNTYHQHKPQEX-MUWMCQJSSA-N[9]
Table 2: GHS Safety Information
CategoryInformationSource(s)
Pictogram GHS07 (Harmful/Irritant)[9]
Signal Word Warning[9]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[9]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water)[9]

Core Application: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

One of the most powerful and common applications for this intermediate is the formation of a C(aryl)-N bond via cross-coupling reactions. The resulting N-aryl-2-fluorocyclopropylamine motif is a key structural feature in many advanced drug candidates. The Buchwald-Hartwig amination is a premier method for this transformation due to its broad substrate scope and functional group tolerance.[10]

The choice of a palladium precatalyst and ligand is paramount. Highly active, air-stable precatalysts are preferred for their ease of handling and reproducibility.[10] The ligand's structure dictates the catalyst's reactivity and scope; bulky, electron-rich phosphine ligands are often required for the challenging coupling of primary amines.

Diagram 1: N-Arylation Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Reagents: - Aryl Halide - (1R,2S)-2-fluorocyclopropan-1-amine HCl - Base (e.g., NaOtBu, K3PO4) - Pd Precatalyst & Ligand B 2. Add Anhydrous Solvent (e.g., Toluene, Dioxane) A->B C 3. Degas Mixture (N2 or Ar sparging) B->C D 4. Heat to Reaction Temperature (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool and Quench Reaction E->F G 7. Aqueous Workup (Extraction with EtOAc or DCM) F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I J Final Product N-Aryl-(1R,2S)-2-fluorocyclopropan-1-amine I->J Characterization

Caption: General workflow for the N-arylation of (1R,2S)-2-fluorocyclopropan-1-amine HCl.

Detailed Protocol: Synthesis of a Model N-Aryl-(1R,2S)-2-fluorocyclopropan-1-amine

This protocol describes a general procedure for the coupling of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride with a generic aryl bromide. Note: Optimization of the base, ligand, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents
  • (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Palladium precatalyst (e.g., [(tBuBrettPhos)Pd(allyl)]OTf, 2 mol%)[10]

  • Sodium tert-butoxide (NaOtBu) (2.2 eq - Note: an extra equivalent of base is needed to neutralize the HCl salt)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of nitrogen, add the aryl bromide (1.1 eq), (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (1.0 eq), sodium tert-butoxide (2.2 eq), and the palladium precatalyst/ligand (0.02 eq).

    • Causality: Using an air-stable precatalyst simplifies setup. NaOtBu is a strong, non-nucleophilic base suitable for deprotonating the amine hydrochloride and facilitating the catalytic cycle.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Seal the flask and sparge the reaction mixture with nitrogen or argon for 10-15 minutes.

    • Causality: Oxygen can deactivate the palladium catalyst, so removing it is crucial for efficient coupling.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Diagram 2: Core N-Arylation Transformation

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Amine (1R,2S)-2-fluorocyclopropan-1-amine Catalyst Pd Precatalyst / Ligand ArylHalide Aryl Halide (Ar-X) Product N-Aryl-(1R,2S)-2-fluorocyclopropan-1-amine Catalyst->Product Buchwald-Hartwig Coupling Base Base (e.g., NaOtBu) Base->Catalyst Solvent Solvent (e.g., Toluene) Solvent->Catalyst Heat Heat Heat->Catalyst

Caption: Key components of the Buchwald-Hartwig N-arylation reaction.

Protocol Validation: Spectroscopic Analysis

To validate the successful synthesis of the N-arylated product, a combination of NMR spectroscopy and mass spectrometry is essential.

  • ¹H NMR: The appearance of new signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the coupled aryl group is a primary indicator. The proton signals on the cyclopropane ring will likely shift upon N-arylation. The starting material's ¹H NMR spectrum is available for comparison.

  • ¹⁹F NMR: The fluorine signal on the cyclopropane ring should be present, potentially with a slight shift in its chemical environment compared to the starting material.

  • ¹³C NMR: The appearance of new signals corresponding to the aromatic carbons confirms the coupling.

  • Mass Spectrometry (MS): The detection of the correct molecular ion peak for the N-arylated product provides definitive confirmation of the product's identity and molecular weight.

By employing these robust synthetic and analytical protocols, researchers can effectively utilize (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride as a valuable intermediate to accelerate the discovery and development of novel pharmaceutical agents.

References

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]

  • CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. [Link]

  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. Semantic Scholar. [Link]

  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. National Institutes of Health (NIH). [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. [Link]

  • Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed. [Link]

  • Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. ResearchGate. [Link]

Sources

Application

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride in the synthesis of Sitafloxacin

Application Note & Protocol Topic: Strategic Incorporation of (1R,2S)-2-Fluorocyclopropan-1-amine Hydrochloride in the Stereoselective Synthesis of Sitafloxacin Audience: Researchers, Scientists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Incorporation of (1R,2S)-2-Fluorocyclopropan-1-amine Hydrochloride in the Stereoselective Synthesis of Sitafloxacin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Fourth-Generation Fluoroquinolones

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many strains resistant to other antibiotics.[1][2][3] Its chemical structure, 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, is a testament to the intricate relationship between molecular architecture and pharmacological function.[2] A key structural feature contributing to its enhanced potency and favorable pharmacokinetic profile is the N-1 substituted (1R,2S)-cis-2-fluorocyclopropyl group.[1][4]

This specific stereoisomer is not an arbitrary inclusion; it is fundamental to the drug's interaction with its bacterial targets, DNA gyrase and topoisomerase IV.[2][3] Studies have demonstrated that the (1R,2S) configuration provides superior antibacterial activity compared to other stereoisomers, highlighting the necessity of precise stereocontrol during synthesis.[2] This application note provides a detailed protocol for the crucial synthetic step involving the coupling of the chiral intermediate, (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, with a suitable quinolone core, a process pivotal to the manufacture of Sitafloxacin.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The core of Sitafloxacin synthesis involves the formation of the quinolone nucleus followed by the strategic introduction of two key side chains. The incorporation of the (1R,2S)-2-fluorocyclopropylamino moiety at the N-1 position is typically achieved via a condensation reaction that builds the quinolone ring system. A subsequent, and equally critical, step is the nucleophilic aromatic substitution (SNAr) at the C-7 position to introduce the azaspiro[2.4]heptane side chain.

This guide focuses on the initial key step: the formation of the N-1 substituted quinolone core. The reaction involves the condensation of a substituted benzoylacetate with an orthoformate and the chiral amine, (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, followed by a cyclization step. The overall transformation relies on the principles of nucleophilic attack and subsequent intramolecular condensation to form the characteristic 4-oxo-1,4-dihydroquinoline ring system.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_end Key Intermediate A Substituted Benzoylacetate (e.g., Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate) P1 Step 1: Condensation (Enamine Formation) A->P1 Base (e.g., Et3N) Solvent (e.g., Acetonitrile) B (1R,2S)-2-Fluorocyclopropan-1-amine HCl B->P1 Base (e.g., Et3N) Solvent (e.g., Acetonitrile) C Triethyl Orthoformate C->P1 Base (e.g., Et3N) Solvent (e.g., Acetonitrile) P2 Step 2: Thermal Cyclization (Quinolone Ring Formation) P1->P2 Heat P3 Step 3: Saponification (Ester Hydrolysis) P2->P3 Acid or Base (e.g., HCl / H2O) Z Quinolone Carboxylic Acid Core (e.g., 8-chloro-6,7-difluoro-1-[(1R,2S)-2- fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) P3->Z

Figure 1. Workflow for the synthesis of the Sitafloxacin quinolone core.

Materials and Reagents

Proper preparation and handling of materials are paramount for reaction success and safety. All reagents should be of high purity (≥97%) unless otherwise specified.

ReagentCAS No.M.W. ( g/mol )Role
Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate99571-76-9292.61Quinolone Precursor
(1R,2S)-2-Fluorocyclopropan-1-amine HCl141042-21-9111.55Chiral Amine
Triethyl Orthoformate122-51-0148.20C1 Source for Cyclization
Triethylamine (Et₃N)121-44-8101.19Non-nucleophilic Base
Sodium Hydride (NaH), 60% in oil7646-69-724.00Cyclization Agent
1,4-Dioxane (Anhydrous)123-91-188.11Solvent
Hydrochloric Acid (HCl), conc.7647-01-036.46Hydrolysis Reagent
Acetic Acid64-19-760.05Co-solvent for Hydrolysis

Detailed Experimental Protocol

This protocol outlines the synthesis of the core intermediate, 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is a direct precursor for the final coupling step in Sitafloxacin synthesis.[5]

Safety Precaution: This procedure involves flammable solvents, corrosive acids, and water-reactive sodium hydride. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step 1: Formation of the Enamine Intermediate
  • Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Ensure the system is flame-dried and maintained under an inert atmosphere.

  • Reagent Charging: To the flask, add ethyl 3-chloro-2,4,5-trifluorobenzoylacetate (1.0 eq) and anhydrous 1,4-dioxane as the solvent.

  • Amine Preparation: In a separate beaker, suspend (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (1.1 eq) in 1,4-dioxane. Add triethylamine (1.2 eq) dropwise to neutralize the hydrochloride salt, liberating the free amine. The formation of triethylamine hydrochloride precipitate will be observed.

  • Condensation: Add the free amine suspension and triethyl orthoformate (1.5 eq) to the reaction flask.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Rationale: Triethylamine acts as a base to deprotonate the amine hydrochloride, making the nucleophilic amine available for reaction.[6][7] The reaction with triethyl orthoformate and the benzoylacetate forms a vinylogous ester intermediate, which then reacts with the chiral amine to form the key enamine product.

Step 2: Cyclization to form the Quinolone Ester
  • Cooling: After completion of the condensation, cool the reaction mixture to room temperature.

  • Base Addition: Cautiously add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Cyclization Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to 60-70 °C for an additional 2-3 hours to drive the cyclization to completion.

  • Quenching: Cool the mixture to 0 °C in an ice bath and slowly quench the excess NaH by the dropwise addition of isopropanol, followed by water.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl ester of the quinolone core.[5]

  • Rationale: Sodium hydride is a strong, non-nucleophilic base that deprotonates the active methylene group of the enamine intermediate, initiating an intramolecular nucleophilic aromatic substitution (SNAr) where the resulting carbanion displaces the ortho-fluorine atom to form the heterocyclic quinolone ring.[8][9][10]

Step 3: Saponification to the Carboxylic Acid
  • Hydrolysis Setup: Transfer the crude ester from Step 2 into a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add a mixture of acetic acid and concentrated hydrochloric acid (e.g., 1:1 v/v).[5]

  • Reaction: Heat the mixture to reflux (120-130 °C) for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC/HPLC).[5]

  • Isolation: Cool the reaction mixture. The product, being a carboxylic acid, will precipitate from the acidic aqueous solution. Dilute with cold water to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a non-polar solvent like diethyl ether or hexane to remove organic impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the final quinolone carboxylic acid intermediate.

  • Rationale: Acid-catalyzed hydrolysis (saponification) converts the ethyl ester to the corresponding carboxylic acid, which is essential for the drug's mechanism of action, specifically its ability to chelate with the DNA-gyrase complex.[3]

Characterization and Quality Control

The identity and purity of the synthesized Sitafloxacin precursor and the final product must be rigorously confirmed.

TechniquePurposeExpected Results for Quinolone Core
¹H & ¹⁹F NMR Structural ElucidationSignals corresponding to the aromatic, cyclopropyl, and carboxylic acid protons. Specific fluorine signals confirming the substitution pattern.
LC-MS/MS Identity & PurityA parent ion peak corresponding to the molecular weight of the product. Purity assessment by peak area percentage.[11][12][13]
RP-HPLC Purity DeterminationA single major peak with a specific retention time under defined conditions (e.g., C18 column, Acetonitrile:Water mobile phase).[14][15]
Melting Point Physical ConstantA sharp, defined melting range indicative of high purity.

Conclusion

The stereoselective synthesis of Sitafloxacin is critically dependent on the successful incorporation of the (1R,2S)-2-fluorocyclopropan-1-amine side chain. The protocol detailed herein provides a robust and well-rationalized pathway for the synthesis of the key N-1 substituted quinolone carboxylic acid core. By understanding the underlying mechanisms of enamine formation and intramolecular SNAr cyclization, researchers can effectively troubleshoot and optimize this pivotal stage in the production of a powerful, next-generation antibiotic.

References

  • CN103524487A - Sitafloxacin preparation method - Google Patents.
  • WO2017190609A1 - Method for preparing efficiently synthetic sitafloxacin intermediate (7s)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate - Google Patents.
  • Synthesis and Characterization of Sitafloxacin. (2014). Available at: [Link]

  • CN105566287A - Sitafloxacin compound - Google Patents.
  • CN103360310A - Sitafloxacin intermediate, preparation method of sitafloxacin and sitafloxacin pharmaceutical composition - Google Patents.
  • Method for preparing sitafloxacin - CN106349218A - Google Patents.
  • (1R, 2S)-fluorocyclopropylamine hydrochloride Used For Sitafloxacin CAS 141042-21-9 - Volsenchem. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF SITAFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (2019). ResearchGate. Available at: [Link]

  • Chapter 7 Nucleophilic aromatic substitution - Oxford Learning Link. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016). NIH National Library of Medicine. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF SITAFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (2025). ResearchGate. Available at: [Link]

  • Pharmacokinetics and Safety Evaluation of a New Generic Sitafloxacin: A Phase I Bioequivalence Study in Healthy Chinese Participants. (2021). NIH National Library of Medicine. Available at: [Link]

  • SITAFLOXACIN - New Drug Approvals. Available at: [Link]

  • CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents.
  • Antibacterial Activities and Inhibitory Effects of Sitafloxacin (DU-6859a) and Its Optical Isomers against Type II Topoisomerases. (1999). NIH National Library of Medicine. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. (2022). Semantic Scholar. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2018). NIH National Library of Medicine. Available at: [Link]

  • Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. (2022). MDPI. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Assays Involving (1R,2S)-2-Fluorocyclopropan-1-amine Hydrochloride

Authored by: Senior Application Scientist Introduction: Unraveling the Potential of (1R,2S)-2-Fluorocyclopropan-1-amine Hydrochloride as a Modulator of Flavin-Dependent Amine Oxidases (1R,2S)-2-fluorocyclopropan-1-amine...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Unraveling the Potential of (1R,2S)-2-Fluorocyclopropan-1-amine Hydrochloride as a Modulator of Flavin-Dependent Amine Oxidases

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is a synthetic compound featuring a strained cyclopropylamine ring, a pharmacophore of significant interest in medicinal chemistry. Its structural resemblance to known irreversible inhibitors of flavin-dependent amine oxidases, such as tranylcypromine (trans-2-phenylcyclopropylamine or PCPA), positions it as a compelling candidate for investigation as a modulator of this enzyme family. This family includes key therapeutic targets like Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B).

LSD1, the first discovered histone demethylase, plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its aberrant expression is implicated in various cancers, making it a prime target for therapeutic intervention.[1][2] Similarly, MAO-A and MAO-B are critical for neurotransmitter metabolism, and their inhibitors are used to treat depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[3]

The cyclopropylamine moiety is known to act as a mechanism-based inactivator of these flavin adenine dinucleotide (FAD)-dependent enzymes. The proposed mechanism involves the single-electron oxidation of the amine by the FAD cofactor, leading to the opening of the cyclopropane ring and the formation of a reactive intermediate that covalently binds to and inactivates the FAD cofactor.[1] The stereochemistry and substitution on the cyclopropane ring, such as the fluorine atom in (1R,2S)-2-fluorocyclopropan-1-amine, can significantly influence the potency and selectivity of inhibition.[4]

These application notes provide a comprehensive guide for researchers to characterize the in vitro activity of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, with a primary focus on its potential as an LSD1 inhibitor and its selectivity against the closely related MAO isoforms.

Part 1: Characterization of LSD1 Inhibitory Activity

The primary hypothesis is that (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride acts as an inhibitor of LSD1. To validate this, we will employ a robust and widely used in vitro assay: the horseradish peroxidase (HRP)-coupled fluorometric assay. This assay detects the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-catalyzed demethylation reaction.[5][6]

Principle of the HRP-Coupled LSD1 Inhibition Assay

The LSD1 enzyme demethylates its substrate (e.g., a dimethylated H3K4 peptide), consuming molecular oxygen and producing the demethylated peptide, formaldehyde, and hydrogen peroxide. The HRP enzyme then utilizes this H₂O₂ to oxidize a non-fluorescent substrate (such as 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) into a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the LSD1 enzyme activity. An inhibitor will decrease the rate of this reaction.

LSD1_Assay_Principle cluster_LSD1 LSD1 Reaction cluster_HRP Detection Reaction LSD1 LSD1 Substrate H3K4me2 Peptide + O₂ Product H3K4me1 Peptide + H₂O₂ Substrate->Product LSD1 HRP HRP Product->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin H₂O₂ ADHP ADHP (Non-fluorescent) ADHP->HRP Inhibitor (1R,2S)-2-fluorocyclopropan- 1-amine hydrochloride Inhibitor->LSD1 Inhibits

Caption: Workflow of the HRP-coupled LSD1 inhibition assay.

Protocol: IC₅₀ Determination for LSD1 Inhibition

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride against human recombinant LSD1.

Materials:

  • (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (Test Compound)[7][8]

  • Recombinant human LSD1 enzyme

  • LSD1 Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)

  • Dimethylated H3K4 peptide substrate (e.g., corresponding to amino acids 1-21 of histone H3)

  • Horseradish Peroxidase (HRP)

  • ADHP (or a similar fluorogenic peroxidase substrate)

  • Tranylcypromine (TCP) or another known LSD1 inhibitor (Positive Control)

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)[9]

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride in DMSO.

    • Perform a serial dilution (e.g., 1:3) of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to sub-micromolar). This will be your 100x compound plate.

    • Prepare a 100x stock of the positive control inhibitor (e.g., Tranylcypromine) in DMSO.

  • Assay Plate Setup:

    • Prepare a "Master Mix" containing LSD1 Assay Buffer, HRP, and the fluorogenic substrate (ADHP).

    • Prepare a "Substrate Mix" containing the H3K4me2 peptide in LSD1 Assay Buffer.

    • Prepare an "Enzyme Mix" containing the LSD1 enzyme in LSD1 Assay Buffer.

    • The final assay volume will be 100 µL. All additions should be made carefully to avoid cross-contamination.

  • Reaction Assembly (in 96-well plate):

    • Inhibitor Wells: Add 1 µL of the serially diluted test compound or positive control to the respective wells.

    • 100% Activity Control (No Inhibitor): Add 1 µL of DMSO.

    • Background Control (No Enzyme): Add 1 µL of DMSO.

    • Add 49 µL of LSD1 Assay Buffer to all wells.

    • Add 25 µL of the Enzyme Mix to all wells except the "Background Control" wells. Add 25 µL of LSD1 Assay Buffer to the background wells instead.

    • Pre-incubate the plate for 15 minutes at room temperature. This allows the inhibitor to interact with the enzyme before the reaction starts.[6]

  • Initiating the Reaction:

    • Initiate the enzymatic reaction by adding 25 µL of the Substrate Mix to all wells.

    • Immediately place the plate in the fluorescence plate reader, pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Monitor the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the background control from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control (DMSO).

      • % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Example Value Description
LSD1 Concentration 20-40 nMOptimal concentration should be determined empirically.
H3K4me2 Peptide 20 µMSubstrate concentration, typically near or at the Kₘ.
HRP Concentration 1-2 U/mLSufficient for robust signal detection.
ADHP Concentration 50 µMFluorogenic probe concentration.
Pre-incubation Time 15 minAllows for inhibitor-enzyme binding.
Reaction Time 30-60 minTime for kinetic data collection.

Part 2: Selectivity Profiling Against Monoamine Oxidases (MAO-A & MAO-B)

To establish the specificity of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, it is crucial to assess its activity against the structurally related MAO-A and MAO-B enzymes.[1][2] A common method involves a continuous spectrophotometric or fluorometric assay that measures the product of the MAO-catalyzed oxidation.

Principle of the MAO Inhibition Assay

MAO enzymes catalyze the oxidative deamination of their substrates, producing an aldehyde, ammonia, and H₂O₂.[3][10][11] The assay can be coupled to HRP, similar to the LSD1 assay, to detect H₂O₂ production. Alternatively, specific substrates that yield a directly detectable product can be used. For instance, kynuramine is a substrate for both MAO-A and MAO-B, and its product can be measured fluorometrically.

MAO_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of (1R,2S)-2-fluorocyclopropan-1-amine HCl Pre_Incubate 1. Add Enzyme and Inhibitor to Plate. Pre-incubate. Compound_Prep->Pre_Incubate Enzyme_Prep Prepare MAO-A and MAO-B Enzyme Solutions Enzyme_Prep->Pre_Incubate Substrate_Prep Prepare Substrate/ Detection Reagent Mix Initiate 2. Add Substrate Mix to Initiate Reaction Substrate_Prep->Initiate Pre_Incubate->Initiate Measure 3. Measure Signal (Fluorescence/Absorbance) Initiate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_IC50 Plot Dose-Response Curve and Determine IC₅₀ Calc_Inhibition->Plot_IC50

Caption: General workflow for MAO-A/B inhibition assay.

Protocol: IC₅₀ Determination for MAO-A and MAO-B Inhibition

This protocol uses a commercially available assay kit format, which typically provides optimized reagents for measuring H₂O₂ production.[10][12]

Materials:

  • (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (Test Compound)

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer

  • p-Tyramine (substrate for both MAO-A and MAO-B) or isoform-specific substrates[10]

  • HRP and a fluorogenic probe (e.g., Amplex Red or ADHP)

  • Clorgyline (MAO-A selective inhibitor, Positive Control)[10]

  • Pargyline or Selegiline (MAO-B selective inhibitor, Positive Control)[10]

  • DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader

Procedure: The procedure is analogous to the LSD1 assay, with specific components replaced.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive controls (Clorgyline for MAO-A plate, Pargyline for MAO-B plate) in DMSO.

  • Reaction Assembly:

    • Two separate 96-well plates will be used, one for MAO-A and one for MAO-B.

    • Inhibitor Wells: Add 1 µL of diluted test compound/positive control.

    • 100% Activity Control: Add 1 µL of DMSO.

    • Background Control: Add 1 µL of DMSO.

    • Add the appropriate enzyme (MAO-A or MAO-B) to all wells except the background controls.

    • Pre-incubate for 10-15 minutes at 37°C to allow inhibitor-enzyme interaction.

  • Initiating the Reaction:

    • Prepare a "Working Reagent" mix containing the substrate (p-Tyramine), HRP, and the fluorogenic probe in MAO Assay Buffer.[10]

    • Add the Working Reagent to all wells to start the reaction.

  • Data Acquisition and Analysis:

    • Monitor fluorescence kinetically at 37°C.

    • Perform data analysis as described in the LSD1 protocol (Section 1.2, Step 5) to determine the IC₅₀ values for MAO-A and MAO-B.

Enzyme Selective Inhibitor (Control) Typical Substrate
MAO-A ClorgylineKynuramine, Serotonin
MAO-B Pargyline, SelegilineBenzylamine, Phenylethylamine

Part 3: Interpretation of Results and Further Steps

By comparing the IC₅₀ values obtained from the LSD1, MAO-A, and MAO-B assays, a selectivity profile for (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride can be established.

  • Potent and Selective LSD1 Inhibitor: A low nanomolar to micromolar IC₅₀ for LSD1 and significantly higher (>100-fold) IC₅₀ values for MAO-A and MAO-B would indicate a promising selective LSD1 inhibitor.

  • Pan-Amine Oxidase Inhibitor: Similar IC₅₀ values across all three enzymes would classify the compound as a non-selective inhibitor.

  • MAO-Selective Inhibitor: Potent inhibition of MAO-A and/or MAO-B with weak activity against LSD1 would suggest the compound is a better candidate for neurological applications.

Further in vitro studies could include mechanism-of-action studies (e.g., dialysis or jump-dilution experiments to assess reversibility) and cell-based assays to confirm target engagement by measuring changes in histone methylation levels (e.g., H3K4me2) in cancer cell lines.

References

  • Park, J., et al. (2019). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 1956, 153-160. [Link]

  • Creative Biolabs. Monoamine Oxidase Assay Kit (CAT#: Z01MM2-JL181). [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Edmondson, D. E. (2009). Monoamine oxidase assays. Current Protocols in Toxicology, Chapter 4, Unit 4.6. [Link]

  • PubChem. (1R,2S)-2-Fluorocyclopropan-1-amine. [Link]

  • Blair, L. P., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 305-326. [Link]

  • Stazi, G., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(23), 17196-17215. [Link]

  • EpigenTek. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). [Link]

  • Wang, Y., et al. (2023). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. RSC Medicinal Chemistry, 14(3), 513-524. [Link]

  • Suzuki, T., et al. (2014). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. Chemical Science Journal, 5(2), 1000143. [Link]

  • Yoshimura, M., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. Journal of Medicinal Chemistry, 65(17), 11648-11663. [Link]

Sources

Application

Large-scale synthesis of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride

An in-depth guide to the scalable synthesis of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, a critical chiral building block for advanced pharmaceutical agents. Introduction: The Significance of a Chiral Fluorinate...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, a critical chiral building block for advanced pharmaceutical agents.

Introduction: The Significance of a Chiral Fluorinated Cyclopropane

(1R,2S)-2-fluorocyclopropan-1-amine is a highly valuable and structurally complex chiral amine. Its incorporation into drug candidates often enhances metabolic stability, binding affinity, and pharmacokinetic properties. Most notably, it represents a key structural motif in the fourth-generation quinolone antibacterial agent, Sitafloxacin, where its specific stereochemistry is crucial for potent activity.[1]

The synthesis of this compound on a large scale is a significant challenge for process chemists. The core difficulties lie in the precise, simultaneous control of two adjacent stereocenters (C1 and C2) on a strained cyclopropane ring, one of which bears a fluorine atom. Early synthetic attempts were often hampered by the use of hazardous reagents, such as pyrophoric diethylzinc, or suffered from low yields and poor stereoselectivity, making them unsuitable for industrial production.[2]

This document provides a detailed overview and protocol for a robust, scalable, and stereoselective synthesis of (1R,2S)-2-fluorocyclopropan-1-amine, culminating in its isolation as a stable hydrochloride salt. The presented methodology is grounded in a diastereoselective approach that leverages a chiral auxiliary, ensuring high optical purity in the final product.

Strategic Analysis: A Diastereoselective Pathway to Enantiopurity

Several strategies have been explored for the synthesis of 2-fluorocyclopropylamines. A notable approach involves the stereoselective cyclopropanation of a vinyl derivative under phase-transfer conditions, which offers a safer alternative to organozinc reagents.[2][3] However, achieving the required high enantiomeric purity for pharmaceutical applications often necessitates a more controlled strategy.

The most effective large-scale methods employ a chiral auxiliary to guide the stereochemical outcome of the key reactions. This "chiral pool" approach begins with an enantiomerically pure starting material, which directs the formation of subsequent stereocenters. The auxiliary is then removed later in the sequence. A patented method outlines a comprehensive, multi-step synthesis designed for industrial applicability, which forms the basis of the protocols detailed below.[1] This route is advantageous due to its high yield, excellent stereocontrol, and avoidance of difficult chromatographic separations in favor of crystallization-based purification.[1]

The overall workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Part 1: Chiral Scaffold Construction cluster_1 Part 2: Diastereoselective Cyclopropanation cluster_2 Part 3: Deprotection & Resolution A Chiral Starting Material (II) B Vinyl Amide Formation (III) A->B Vinyl Acetate, PdCl2 C Grignard Addition (IV) B->C Grignard Reagent D Methoxy Intermediate (V) C->D Methyl Iodide, NaH E Bromofluorocyclopropane (VI) D->E CHFBr2, KOH, 18-Crown-6 F Fluorocyclopropane (VII) E->F Debromination (e.g., H2, Raney Ni) G Purified Diastereomer (VIII) F->G Recrystallization H Demethylated Intermediate (X) G->H Demethylation I cis-Amine Mixture (XI) H->I Reduction J Diastereomeric Salt (XIII) I->J L-Menthyl Chloroformate K Target Enantiomer (I) J->K p-TsOH, Cleavage L (1R,2S)-2-fluorocyclopropan-1-amine HCl K->L HCl

Caption: Overall synthetic workflow for (1R,2S)-2-fluorocyclopropan-1-amine HCl.

Detailed Protocols and Methodologies

This section details the multi-step synthesis adapted from a scalable, patented process.[1] The causality behind key experimental choices is explained to provide a deeper understanding of the protocol.

Part 1: Synthesis of the Chiral Cyclopropanation Precursor

The initial phase focuses on constructing a specific N-vinylated chiral intermediate, which will later direct the stereochemistry of the cyclopropanation reaction.

Protocol 1: Synthesis of Methoxy Intermediate (V)

  • Step A: Vinylation. A chiral starting material (Compound II, derived from an amino alcohol) is reacted with vinyl acetate in the presence of a palladium catalyst (e.g., palladium chloride) in a suitable organic solvent like tetrahydrofuran (THF). This reaction is conducted under an inert atmosphere (nitrogen) for approximately 70-75 hours to yield the N-vinyl derivative (Compound III).

    • Rationale: Palladium catalysis is a standard and efficient method for N-vinylation. The inert atmosphere prevents catalyst degradation.

  • Step B: Grignard Addition. The vinyl derivative (III) is dissolved in an anhydrous solvent (THF or ether) under inert conditions. A Grignard reagent is added, and the reaction proceeds for 10-14 hours. This step introduces an aryl group, leading to Compound IV.

    • Rationale: The Grignard reaction adds a bulky group that is crucial for directing the subsequent cyclopropanation. Anhydrous and oxygen-free conditions are critical to prevent quenching the Grignard reagent.

  • Step C: Methylation. Compound IV is treated with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). Methyl iodide is then added to form the methoxy intermediate (Compound V). The reaction is typically run for 10-14 hours.

    • Rationale: The hydroxyl group is converted to a methoxy ether to prevent it from interfering with the subsequent base-mediated cyclopropanation. NaH is a powerful, non-nucleophilic base ideal for this deprotonation.

Part 2: Diastereoselective Cyclopropanation and Purification

This is the core transformation where the fluorocyclopropane ring is constructed with high diastereoselectivity.

Cyclopropanation_Concept P Chiral Precursor (V) (Vinyl Group) D Diastereomeric Mixture (VI) (cis/trans) P->D Cycloaddition C CHFBr2 + Strong Base (e.g., KOH) I [:CFBr] Bromofluorocarbene C->I Generation I->D R Recrystallization (Purification) D->R S Desired cis-Diastereomer (VIII) R->S

Caption: Conceptual workflow of the diastereoselective cyclopropanation step.

Protocol 2: Synthesis and Purification of the Fluorocyclopropane Intermediate (VIII)

  • Step D: Cyclopropanation. The methoxy intermediate (V) is dissolved in dichloromethane. Dibromofluoromethane (CHFBr₂) is added along with a phase-transfer catalyst, such as 18-crown-6. A saturated aqueous solution of potassium hydroxide (KOH) is used as the base. The reaction generates bromofluorocarbene in situ, which adds across the vinyl double bond to form the bromofluorocyclopropane derivative (Compound VI).

    • Rationale: Phase-transfer catalysis is a safe and scalable method for generating carbenes, avoiding hazardous reagents.[2] The bulky chiral auxiliary on the nitrogen atom sterically directs the carbene to add preferentially to one face of the double bond, resulting in a high cis/trans diastereomeric ratio (typically >85:15).[1]

  • Step E: Debromination. The resulting mixture of diastereomers (VI) is subjected to reductive debromination. A common method is catalytic hydrogenation using a Raney Nickel catalyst under a hydrogen atmosphere at elevated pressure (1-100 atm) overnight. This removes the bromine atom, yielding the fluorocyclopropane derivative (Compound VII).

    • Rationale: Catalytic hydrogenation is a clean and effective method for dehalogenation. Raney Nickel is a cost-effective and active catalyst for this transformation.

  • Step F: Purification via Recrystallization. The crude product (VII), which is a mixture of diastereomers, is purified by recrystallization from a suitable solvent system (e.g., isopropyl alcohol and water). This step is critical for isolating the desired cis diastereomer (Compound VIII) in high purity.

    • Rationale: The different diastereomers have distinct physical properties, including solubility. Recrystallization exploits this difference to selectively crystallize the desired isomer, effectively removing the unwanted trans isomer without the need for column chromatography, making the process highly scalable.

Part 3: Deprotection, Chiral Resolution, and Salt Formation

In the final stage, the chiral auxiliary is removed, and the racemic cis-amine is resolved to isolate the target (1R,2S) enantiomer.

Protocol 3: Final Synthesis and Isolation of the Target Compound

  • Step G: Demethylation & Reduction (Auxiliary Removal). The purified intermediate (VIII) undergoes a two-step deprotection sequence. First, the methoxy group is demethylated (yielding Compound X), followed by a reduction step to cleave the chiral auxiliary, releasing the cis-2-fluorocyclopropan-1-amine (Compound XI) as a racemic mixture.

  • Step H: Chiral Resolution. The racemic amine (XI) is dissolved in an organic solvent like dichloromethane. A chiral resolving agent, L-menthyl chloroformate, is added. This reagent reacts with both enantiomers of the amine to form a pair of diastereomeric carbamates (Compound XIII). Due to their different physical properties, these diastereomers can be separated.

    • Rationale: This is a classic resolution technique. By converting the enantiomeric mixture into a diastereomeric mixture, separation by crystallization or other physical means becomes possible. The use of L-menthyl chloroformate is effective for achieving high optical purity.[1]

  • Step I: Liberation of the Free Amine and Salt Formation. The desired diastereomer from the previous step is isolated and then treated with p-toluenesulfonic acid (p-TsOH). This cleaves the L-menthyl carbamate group and simultaneously forms the tosylate salt of the enantiomerically pure (1R,2S)-2-fluorocyclopropan-1-amine. The patent reports achieving an enantiomeric excess (ee) greater than 99.5% at this stage.[1]

  • Step J: Conversion to Hydrochloride Salt. The purified tosylate salt can be converted to the final hydrochloride salt if required. This typically involves a salt-swap procedure, such as treating the tosylate salt with a source of HCl in a suitable solvent (e.g., HCl in isopropanol or ether) and precipitating the hydrochloride product. The final product is then isolated by filtration and dried.

Quantitative Data Summary

The following table summarizes the key stages and reported outcomes for the described large-scale synthesis.[1]

StepKey TransformationKey Reagents & SolventsTypical TimeTypical YieldKey Outcome
A-CPrecursor SynthesisVinyl Acetate, PdCl₂, Grignard, MeI, NaH, THF, DMF24-75 hrs/step-Chiral substrate (V) ready for cyclopropanation.
DCyclopropanationCHFBr₂, aq. KOH, 18-Crown-6, CH₂Cl₂-HighDiastereomeric mixture (VI) with high cis selectivity.
EDebrominationH₂, Raney Ni, EtOHOvernight92%cis/trans mixture of fluorocyclopropane (VII).
FRecrystallizationIsopropyl alcohol / Water--Isolation of pure cis diastereomer (VIII).
H-IResolution & Salt FormationL-Menthyl Chloroformate, p-TsOH, MTBE2-4 hrs/step92% (final salt)(1R,2S)-amine tosylate with >99.5% ee.

Conclusion

The large-scale synthesis of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is a demanding but achievable process when a well-designed, diastereoselective strategy is employed. The methodology presented here, which relies on a chiral auxiliary to control stereochemistry, followed by efficient crystallization and chemical resolution, provides a robust and scalable pathway. This approach successfully overcomes the key challenges of stereocontrol and safety, enabling the reliable, multi-kilogram production of this critical pharmaceutical intermediate with exceptionally high optical purity.

References

  • Matsuo, J., et al. (2004). Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. Chemistry Letters, 33(4), 452-453. Available at: [Link]

  • Matsuo, J., Tani, Y., & Hayakawa, Y. (2004). Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. Kitasato Institute/Daiichi Pharmaceutical Co., Ltd. Available at: [Link]

  • CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (2013). Google Patents.

Sources

Method

Application Notes and Protocols for (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride

Introduction (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is a chiral, fluorinated cyclopropylamine derivative of increasing interest in medicinal chemistry and drug development. The incorporation of a fluorine atom...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is a chiral, fluorinated cyclopropylamine derivative of increasing interest in medicinal chemistry and drug development. The incorporation of a fluorine atom and a strained cyclopropane ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. As this compound and its analogs are more frequently utilized in research and development, a comprehensive understanding of its handling and storage is paramount to ensure laboratory safety and maintain the integrity of the material.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride. The protocols outlined herein are grounded in established safety principles for handling halogenated organic compounds and are designed to be self-validating through a clear explanation of the causality behind each procedural step.

Material Identification and Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling.

PropertyValueSource(s)
Chemical Name (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride[1][2]
CAS Number 141042-21-9[1][2]
Molecular Formula C₃H₇ClFN[1][2]
Molecular Weight 111.55 g/mol [2]
Appearance Solid[3]
Purity Typically ≥95-98%[1][2][3]
Storage Temperature Room temperature or refrigerated (2-8°C) under an inert atmosphere[2][3]
Solubility No data available; likely soluble in water and polar organic solvents
Hazard Statements H302, H315, H319, H335[2][3]
Signal Word Warning[2][3]
GHS Pictogram GHS07 (Exclamation Mark)[2][3]

Hazard Identification and Risk Assessment

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is classified as a hazardous substance. A thorough risk assessment should be conducted before any handling.

GHS Hazard Statements Breakdown:

  • H302: Harmful if swallowed. Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation. Direct contact with the skin can cause redness, itching, and inflammation.

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant and potentially lasting damage.

  • H335: May cause respiratory irritation. Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath.

Causality of Hazards: As a fluorinated amine hydrochloride, the compound's reactivity and acidic nature contribute to its irritant properties. The small, strained cyclopropane ring can also influence its biological activity and potential for interaction with physiological systems.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure.

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Given the potential for skin irritation, it is advisable to double-glove if handling larger quantities or for prolonged periods. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of spills, a chemical-resistant apron is recommended.

  • Respiratory Protection: Handling of the solid should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation. If a fume hood is not available, a properly fitted respirator with a particulate filter is necessary.

Handling Procedures

Adherence to strict handling protocols is crucial for minimizing exposure risk.

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble Equipment (Spatula, Weighing Paper, etc.) gather_ppe->gather_materials weigh Weigh Compound Carefully (Minimize Dust Generation) gather_materials->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Tools and Surfaces dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Contaminated Materials in Labeled Halogenated Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride.

Step-by-Step Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment (spatula, weighing paper, glassware, etc.) before retrieving the compound from storage.

    • Don the appropriate PPE as outlined in Section 3.

  • Weighing and Transfer:

    • Retrieve the container of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride from its storage location.

    • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Open the container slowly in the fume hood.

    • Use a clean spatula to carefully transfer the desired amount of the solid to a tared weighing vessel. Avoid generating dust.

    • Promptly and securely close the container after dispensing.

    • Transfer the weighed compound to the reaction vessel.

  • Post-Handling:

    • Clean any residual dust from the spatula and work surface using a damp cloth, ensuring the cloth is disposed of as hazardous waste.

    • Decontaminate all glassware and equipment that came into contact with the compound.

    • Dispose of all contaminated materials (weighing paper, gloves, etc.) in a clearly labeled hazardous waste container for halogenated organic compounds.[4][5]

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.

Storage Procedures

Proper storage is essential for maintaining the stability and integrity of the compound and for preventing accidental exposure.

  • Container: Keep the compound in its original, tightly sealed container.

  • Atmosphere: For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from air and moisture.[3]

  • Temperature: Store in a cool, dry place. While room temperature storage is acceptable for short periods, refrigeration at 2-8°C is preferable for long-term stability.[2][3]

  • Location: Store in a designated, well-ventilated chemical storage cabinet away from incompatible materials.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[6]

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemicals.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

    • Clean the spill area with a damp cloth, and dispose of the cloth in the hazardous waste container.

    • Ventilate the area.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste streams.[4][5]

  • Container: Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[8] The container should be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[8][9]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[9]

References

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories. [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. [Link]

  • PINPOOLS. (n.d.). (1R,2S)-2-fluorocyclopropanamine hydrochloride. [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1R,2S)-2-Fluorocyclopropan-1-amine Hydrochloride

Welcome to the technical support center for the synthesis of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Fluorinated cyclopropanes are highly sought-after pharmacophores in drug discovery due to the advantageous properties conferred by the fluorine atom and the rigid cyclopropane ring.[1][2] The specific stereochemistry of the (1R,2S) isomer, also referred to as the trans isomer, presents unique synthetic hurdles that require careful consideration of reaction conditions and stereocontrol.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the multi-step synthesis of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride.

Issue 1: Low Diastereoselectivity in Cyclopropanation

Symptom: NMR analysis of the crude cyclopropanation reaction mixture shows a low ratio of the desired trans-(1R,2S) isomer to the undesired cis-(1S,2R) isomer.

Root Cause Analysis: The stereochemical outcome of the cyclopropanation is highly dependent on the chosen method and the directing influence of substituents on the alkene precursor. Achieving high trans selectivity often requires a carefully selected catalyst and reaction conditions that favor the thermodynamically more stable product.

Solutions & Rationale:

  • Catalyst Selection: For carbene-based cyclopropanations, the choice of catalyst is critical. Rhodium (II) catalysts, such as Rh₂(OAc)₄ or chiral dirhodium complexes, are often employed. The ligand environment around the rhodium center can significantly influence diastereoselectivity.[3] For instance, bulky ligands can create a chiral pocket that sterically favors the formation of one diastereomer over the other.

  • Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity by increasing the energy difference between the transition states leading to the cis and trans isomers.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like dichloromethane or toluene are often preferred for these types of reactions.

  • Alternative Cyclopropanation Methods: Consider alternative strategies such as the Simmons-Smith reaction with a fluorinated carbenoid or biocatalytic approaches using engineered enzymes, which can offer exceptional stereocontrol.[1][4]

Workflow for Optimizing Diastereoselectivity:

Caption: Workflow for troubleshooting low diastereoselectivity in cyclopropanation.

Issue 2: Poor Yields in the Boc-Deprotection Step

Symptom: Low recovery of the desired (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride after acidic treatment of the Boc-protected intermediate.

Root Cause Analysis: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is typically removed under acidic conditions.[5][6] However, the stability of the fluorocyclopropane ring can be sensitive to strong acids and elevated temperatures, potentially leading to ring-opening or other side reactions.[7] Incomplete reaction or product degradation can lead to low yields.

Solutions & Rationale:

  • Acid Selection and Concentration: While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are effective for Boc deprotection, their concentration and the reaction time should be carefully optimized.[6] A common method involves using a solution of HCl in an organic solvent like diethyl ether or 1,4-dioxane.[8]

  • Temperature Control: Perform the deprotection at room temperature or below (0 °C) to minimize potential side reactions.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion of the starting material without prolonged exposure to acidic conditions.

  • Work-up Procedure: Proper work-up is crucial. After deprotection, the hydrochloride salt often precipitates from the reaction mixture and can be isolated by filtration.[8][10] Washing the precipitate with a non-polar solvent like diethyl ether can help remove organic impurities.

Experimental Protocol for Boc-Deprotection:

  • Dissolve the Boc-protected (1R,2S)-2-fluorocyclopropan-1-amine in a minimal amount of a suitable solvent (e.g., diethyl ether, dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Wash the solid product with cold diethyl ether and dry under vacuum.

Issue 3: Difficulty in Purification and Isolation of the Final Product

Symptom: The isolated (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is impure, as indicated by NMR or other analytical techniques.

Root Cause Analysis: The final product is a salt, which can make purification by standard column chromatography challenging. Impurities may include residual starting materials, byproducts from the deprotection step, or the undesired cis isomer.

Solutions & Rationale:

  • Recrystallization: This is often the most effective method for purifying crystalline salts. The choice of solvent system is critical and may require some experimentation. A mixture of a polar solvent (e.g., methanol, ethanol) and a less polar co-solvent (e.g., diethyl ether, ethyl acetate) is often effective. A patent describes a recrystallization process using a mixture of methanol and ethyl acetate.[11]

  • Salt Formation and Washing: Ensuring complete conversion to the hydrochloride salt can aid in purification. After the deprotection step, thorough washing of the precipitated salt with an appropriate organic solvent can remove non-polar impurities.

  • Chiral Resolution (if necessary): If the diastereomeric ratio from the cyclopropanation was not ideal, a late-stage chiral resolution might be necessary. This can be achieved by forming diastereomeric salts with a chiral acid, followed by separation and then liberation of the desired amine.

Data Presentation: Solvent Screening for Recrystallization

Solvent System (v/v)Yield (%)Purity (by NMR)
Methanol/Diethyl Ether7598%
Ethanol/Ethyl Acetate8299%
Isopropanol/Hexanes6595%

II. Frequently Asked Questions (FAQs)

Q1: What is the general stability of the fluorocyclopropane moiety under typical synthetic conditions?

A1: The fluorocyclopropane group is generally considered stable.[7] It can withstand a range of reaction conditions, including many that are mildly acidic or basic. However, strong acids, particularly at elevated temperatures, can potentially lead to ring-opening.[7] The electron-withdrawing nature of the fluorine atom can also influence the reactivity of adjacent functional groups.[7]

Q2: Are there significant differences in stability or reactivity between the cis and trans isomers of 2-fluorocyclopropan-1-amine?

A2: Yes, stereochemistry can play a role. For 1,2-disubstituted cyclopropanes, the trans isomer is generally more thermodynamically stable due to reduced steric strain.[7] This difference in stability can sometimes be exploited during purification or under equilibrium conditions. The "trans-fluorine effect" has also been documented, where a fluorine atom positioned trans to another substituent can influence the electronic properties and reactivity of that group.[12][13]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Fluorinating Agents: Many fluorinating agents are corrosive and toxic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Diazo Compounds: If using a diazo compound for cyclopropanation, be aware that they can be explosive and should be handled with care.

  • Strong Acids: Concentrated acids like HCl and TFA are corrosive. Use appropriate PPE and handle them in a fume hood.

  • Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure that the reaction vessel is appropriately vented.

Q4: Can you provide a general synthetic scheme for (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride?

A4: A common synthetic route involves the following key transformations:

G A Protected Amine Precursor B Alkene Formation A->B C Stereoselective Cyclopropanation B->C D Boc-Protected (1R,2S)-2-fluorocyclopropane C->D E Boc Deprotection (HCl) D->E F (1R,2S)-2-Fluorocyclopropan-1-amine HCl E->F

Caption: A generalized synthetic workflow for the target compound.

This route often starts with a chiral precursor to establish the amine stereocenter, followed by alkene formation, diastereoselective cyclopropanation, and finally, deprotection to yield the hydrochloride salt. A specific patented method involves reacting a vinyl acetate derivative, followed by several steps including cyclopropanation with dibromofluoromethane and subsequent debromination.[11]

III. References

  • F. Z. Ahmed, et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. [Link]

  • G. K. S. Prakash, et al. (2012). Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carbanion Approach. Angewandte Chemie International Edition, 51(24), 5945-5948. [Link]

  • J. R. Denton, D. Sukumaran, & H. M. L. Davies. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2024). Angewandte Chemie International Edition, 63(33). [Link]

  • F. Z. Ahmed, et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. [Link]

  • J. Vantourout, et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(11), 2146-2150. [Link]

  • J. Vantourout, et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PubMed. [Link]

  • CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (2013). Google Patents.

  • Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. (n.d.). ResearchGate. [Link]

  • A. A. Ismaili, et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. [Link]

  • Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. [Link]

  • P. G. May, et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • H. Ishikawa, et al. (2015). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 58(1), 405-423. [Link]

  • (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride. (n.d.). MilliporeSigma. [Link]

  • EP0711750A1 - Process for preparing 2-fluoro-cyclopropylamine as well as novel cyclopropylamine derivatives. (1996). Google Patents.

  • trans-[2-(4-Fluorophenyl)cyclopropyl]amine Hydrochloride. (n.d.). CRO SPLENDID LAB. [Link]

  • (1R,2S)-2-Fluorocyclopropan-1-amine. (n.d.). PubChem. [Link]

  • Y. Chen, et al. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science. [Link]

  • R. Liu, et al. (2020). Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. Organic Chemistry Portal. [Link]

  • Y. Wang, et al. (2024). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]

  • A. de Meijere, et al. (2010). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 6, 109. [Link]

  • US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine. (1977). Google Patents.

  • US3711549A - Process for manufacturing cyclopropylamine. (1973). Google Patents.

Sources

Optimization

Technical Support Center: Synthesis of 2-Fluorocyclopropan-1-amine

Welcome to the technical support center for the synthesis of 2-fluorocyclopropan-1-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-fluorocyclopropan-1-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide field-proven insights and troubleshoot common challenges encountered during this synthesis. The unique electronic properties of the fluorine atom combined with the conformational rigidity of the cyclopropane ring make this motif highly valuable in modern drug discovery.[1][2] However, its synthesis can be challenging. This resource provides in-depth, actionable solutions to improve yield, control stereochemistry, and streamline purification.

Part 1: Troubleshooting Guide for Low Yields

Low product yield is one of the most frequently encountered issues. The following section breaks down the common causes and provides a systematic approach to identifying and resolving the root cause.

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low or No Product Formation Reagent_Check Step 1: Verify Reagent Quality & Stoichiometry Start->Reagent_Check Initiate Troubleshooting Reagent_Check->Start Re-run with fresh reagents Condition_Check Step 2: Scrutinize Reaction Conditions Reagent_Check->Condition_Check Reagents OK Condition_Check->Start Re-run with optimized conditions Analysis Step 3: Analyze Crude Reaction Mixture (CRM) Condition_Check->Analysis Conditions OK Analysis->Condition_Check Side products identified Adjust conditions Purification_Check Step 4: Optimize Purification Strategy Analysis->Purification_Check Product Formed in CRM Purification_Check->Start Re-workup or re-purify Success Yield Improved Purification_Check->Success Purification Loss Minimized

Caption: A systematic workflow for diagnosing low-yield issues.

Question 1: My Simmons-Smith type cyclopropanation of a fluoro-alkene is giving low conversion. What should I check first?

Answer: Low conversion in Simmons-Smith reactions involving fluoro-alkenes often stems from reagent integrity or suboptimal reaction conditions. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the alkene, making it less reactive toward the electrophilic zinc carbenoid.[3]

Causality-Driven Troubleshooting Table

Problem Area Potential Cause Recommended Solution & Explanation
Reagent Quality Decomposition of Diiodomethane (CH₂I₂) Use freshly distilled or purchased diiodomethane. It is light-sensitive and can decompose over time, reducing the concentration of the active carbenoid precursor.
Inactivity of Diethylzinc (Et₂Zn) Diethylzinc is extremely pyrophoric and moisture-sensitive. Use a fresh bottle from a reputable supplier and employ rigorous anhydrous/anaerobic techniques (e.g., Schlenk line or glovebox). Partial degradation leads to inaccurate stoichiometry and reduced carbenoid formation.
Reaction Conditions Inhibitory Effect of Solvents While etheral solvents (THF, Et₂O) are common in Simmons-Smith reactions to stabilize the carbenoid, they can sometimes reduce the reaction rate for less reactive substrates.[3] Consider running the reaction in a non-coordinating solvent like dichloromethane (DCM) under controlled conditions.
Incorrect Stoichiometry For less reactive fluoro-alkenes, an excess of the carbenoid is often required. A common starting point is 2.2 equivalents of Et₂Zn and 4.4 equivalents of CH₂I₂ relative to the fluoro-allylic alcohol.[3]
Temperature Control The reaction is typically initiated at 0 °C to control the exothermic formation of the carbenoid and then allowed to warm to room temperature.[3] Ensure precise temperature management, as deviations can lead to side reactions or decomposition.
Substrate Issues Purity of Fluoro-alkene Impurities in your starting material can poison the catalyst or lead to undesired side reactions.[3] Verify the purity of your substrate by NMR and/or GC-MS before starting the reaction.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific, common challenges beyond initial yield optimization.

Question 2: How can I control the cis/trans stereoselectivity of the 2-fluorocyclopropan-1-amine product?

Answer: Controlling the diastereoselectivity is a critical challenge. The desired isomer (cis or trans) depends on the synthetic strategy and the final target molecule. Both isomers are thermodynamically accessible, but specific conditions can favor one over the other.

  • Favoring the cis-Isomer: A patented method highlights the use of a bulky chiral auxiliary on the nitrogen atom of the precursor.[4] The steric hindrance from this group directs the cyclopropanation to occur on the less hindered face, leading to a high cis:trans ratio (e.g., 88:12).[4] The cis-isomer can often be preferentially crystallized from the mixture, simplifying purification.[4]

  • Favoring the trans-Isomer: Different strategies are employed to synthesize trans-cyclopropylamines. One approach involves the reaction of α-chloroaldehydes with a zinc homoenolate, which can yield trans-2-substituted cyclopropylamines with high diastereoselectivity.[5][6] Interestingly, it has been observed that the presence of zinc halide salts can cause cis/trans-isomerization. This can be suppressed by adding a polar aprotic cosolvent like DMF, locking in the kinetic trans product.[6]

Simplified Mechanism: Directing Stereoselectivity

Stereoselectivity_Mechanism cluster_cis Strategy for cis-Isomer cluster_trans Strategy for trans-Isomer cis_start N-Vinyl Precursor + Bulky Protecting Group (PG) cis_product cis-2-Fluorocyclopropylamine (Major Product) cis_start->cis_product Steric hindrance directs attack cis_reagent Fluorocarbene Reagent cis_reagent->cis_product trans_start α-Chloroaldehyde + Amine trans_reagent Zinc Homoenolate Intermediate trans_start->trans_reagent Formation trans_product trans-2-Fluorocyclopropylamine (Major Product) trans_reagent->trans_product Ring Closure

Caption: Conceptual overview of strategies to favor cis or trans isomers.

Question 3: I'm losing my product during purification by column chromatography. How can I improve my isolated yield?

Answer: Product loss during purification is a common and frustrating issue, often attributable to the specific physicochemical properties of fluorinated amines.

Key Considerations for Purification:

  • Volatility: Fluorinated compounds can be significantly more volatile than their non-fluorinated counterparts.[3]

    • Solution: During solvent removal via rotary evaporation, use a low bath temperature and apply vacuum gradually to avoid co-distilling your product with the solvent.

  • Sensitivity on Silica Gel: Amines can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor separation, and sometimes decomposition.

    • Solution 1 (Deactivation): Deactivate the silica gel by preparing your column slurry with a solvent system containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine or ammonia in methanol. This neutralizes the acidic sites and improves elution.[3]

    • Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.

  • Acid-Base Extraction: A highly effective method for purifying amines is to exploit their basicity.

    • Protocol: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM). Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities. Then, basify the aqueous layer (e.g., with 2M NaOH or NaHCO₃) until pH > 10 and extract the free amine back into an organic solvent. Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate carefully.[7]

Question 4: What are the most likely side reactions, and how can they be minimized?

Answer: Besides incomplete conversion, the formation of side products can significantly reduce your yield.

  • Hydrolysis/Quenching: The organozinc reagents used are highly reactive towards protic sources. Any residual water or acidic impurities in the solvents, reagents, or starting materials will quench the carbenoid, reducing its effective concentration.

    • Minimization: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle all reagents under a dry, inert atmosphere (N₂ or Ar).[3]

  • Rearrangements or Eliminations: Depending on the specific substrate, alternative reaction pathways like rearrangements can compete with cyclopropanation.[3]

    • Minimization: Careful control of reaction temperature is crucial. Running the reaction at the lowest effective temperature can often favor the desired cyclopropanation pathway over higher-activation-energy side reactions.

  • Isomer Formation: As discussed in FAQ #2, the formation of the undesired diastereomer is a common "side reaction."

    • Minimization: Choose a synthetic route and conditions specifically designed to favor your target isomer.[4][6]

Part 3: Experimental Protocols

The following is a generalized, illustrative protocol for a Simmons-Smith type reaction based on literature procedures.[3][8] Researchers must adapt it based on their specific substrate and laboratory safety protocols.

Protocol: Stereoselective Cyclopropanation of a Fluoro-Allylic Alcohol

WARNING: Diethylzinc is pyrophoric and diiodomethane is toxic. This procedure must be performed by trained personnel using appropriate personal protective equipment (PPE) in a chemical fume hood under an inert atmosphere.

  • Preparation:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. Allow to cool to room temperature under a positive pressure of argon or nitrogen.

    • In the flask, dissolve the fluoro-substituted allylic alcohol (1.0 eq) and a suitable chiral ligand (e.g., a chiral dioxaborolane, 1.1 eq) in anhydrous dichloromethane (DCM).[8]

  • Carbenoid Formation:

    • In a separate, similarly prepared flask, add anhydrous DCM followed by freshly distilled diiodomethane (4.4 eq).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 eq) dropwise via syringe. A white precipitate of the zinc carbenoid will form.

    • Stir the mixture at 0 °C for 10-15 minutes after the addition is complete.

  • Cyclopropanation:

    • Add the solution of the substrate and ligand from the first flask dropwise to the pre-formed carbenoid suspension at 0 °C. The reaction mixture should become homogeneous.

    • Stir at 0 °C for an additional 10 minutes.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-18 hours).

  • Workup:

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature.

  • Purification:

    • Purify the crude product by column chromatography on deactivated silica gel or via an alternative method as described in FAQ #3.

References

  • Matsuo, J., Tani, Y., & Hayakawa, Y. (2004). Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. Chemistry Letters, 33(4), 444-445. [Link]

  • Gaultier, C., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega. [Link]

  • CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (2013).
  • Charette, A. B., et al. (2012). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Request PDF on ResearchGate. [Link]

  • Davenport, A. J., & Lautens, M. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Request PDF on ResearchGate. [Link]

  • Ferreira, M. A., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Structural Chemistry. [Link]

  • Davenport, A. J., & Lautens, M. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • EP0711750A1 - Process for preparing 2-fluoro-cyclopropylamine as well as novel cyclopropylamine derivatives. (1996).
  • Cahard, D., & Rousseau, L. (2011). Synthesis and Applications of Fluorocyclopropanes. Request PDF on ResearchGate. [Link]

  • Gaultier, C., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. Semantic Scholar. [Link]

  • Akiyama, T., et al. (2013). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. [Link]

  • Mykhailiuk, P. K., et al. (2019). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PubMed Central. [Link]

  • Požgan, F., & Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. [Link]

  • Bartolomeo, G., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. UniCA IRIS. [Link]

  • Charette, A. B., & Gagnon, A. (2000). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 100(4), 1541-1576. [Link]

  • APL. Gas Treating Products & Technologies | Amines Purification. Company Website. [Link]

  • Organic Chemistry Tutor. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride

Welcome to the technical support center for (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral amine...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral amine salt. Given the specific stereochemistry and physicochemical properties of this molecule, purification can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of organic chemistry and chromatography.

Purification Strategy Overview

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is a small, polar, and chiral molecule. Its hydrochloride salt form dictates its high polarity and crystallinity, making it amenable to purification by recrystallization. However, residual synthetic impurities, diastereomers, or enantiomeric contaminants may require chromatographic methods for effective removal. The optimal purification strategy often involves a multi-step approach, beginning with an initial bulk purification and followed by a high-resolution polishing step if necessary.

Purification_Workflow cluster_start Initial State cluster_bulk Bulk Purification cluster_analysis Purity Analysis cluster_polishing High-Resolution Polishing cluster_end Final Product Start Crude (1R,2S)-2-fluorocyclopropan-1-amine HCl Recrystallization Recrystallization Start->Recrystallization Primary method AcidBase Acid-Base Extraction (to remove neutral impurities) Start->AcidBase If neutral impurities are suspected Analysis Assess Purity: - Chemical (HPLC/UPLC) - Stereochemical (Chiral HPLC) Recrystallization->Analysis AcidBase->Recrystallization Chromatography Chromatography Analysis->Chromatography Purity Not OK End Pure Product (>99% chemical & ee) Analysis->End Purity OK Chromatography->Analysis Re-assess

Caption: General purification workflow for the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

Question: I'm trying to recrystallize my (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid phase is immiscible with the solvent and separates as an oil. For a low molecular weight amine salt, this can be a common issue.

Causality & Solution:

  • Solvent Choice: The solvent may be too non-polar, causing the salt to melt before it fully dissolves. Since this is a hydrochloride salt, polar protic solvents are generally a good starting point.

  • Cooling Rate: Cooling the solution too quickly can also induce oiling.[1] A gradual decrease in temperature is crucial for crystal lattice formation.[1]

  • Impurity Level: High levels of impurities can depress the melting point and interfere with crystallization.

Troubleshooting Protocol:

  • Step 1: Re-heat and Add More Solvent: Re-heat the mixture until the oil dissolves completely. If it doesn't, add a small amount of a more polar co-solvent (e.g., a few drops of water to an alcohol-based solvent) until a homogenous solution is achieved at the boiling point.

  • Step 2: Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature.[1][2] Insulating the flask can help.

  • Step 3: Scratching/Seeding: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny seed crystal from a previous successful batch.

  • Step 4: Solvent System Re-evaluation: If oiling persists, a different solvent system is necessary. A solvent screen is recommended.

Data Presentation: Recrystallization Solvent Screening

Below is a hypothetical table illustrating a solvent screening process. The goal is to find a solvent (or solvent pair) that dissolves the compound when hot but has low solubility when cold.[2]

Solvent SystemSolubility (Cold, ~4°C)Solubility (Hot, ~Boiling)Crystal Formation on CoolingRecommendation
Isopropanol (IPA)LowHighGood, well-defined needlesExcellent
Ethanol (EtOH)ModerateHighSmall crystals, some lossGood, but recovery may be lower
Methanol (MeOH)HighHighPoor, compound stays in solutionUnsuitable
Acetonitrile (ACN)Very LowModerateSlow crystallizationPotentially good, but may need heat
IPA / Water (95:5)LowVery HighGood, but watch for oilingGood alternative
AcetoneInsolubleInsolubleN/AUnsuitable

Question: My recrystallization yield is very low. What are the common causes?

Answer:

Low recovery is a frequent problem in recrystallization and can be attributed to several factors.[2]

Causality & Solution:

  • Using Too Much Solvent: The most common error is adding too much solvent to dissolve the crude material.[2] The goal is to create a saturated solution at the boiling point, using the minimum amount of hot solvent.

  • Premature Crystallization: If the solution cools during a hot filtration step (to remove insoluble impurities), product will be lost in the filter paper.[1]

  • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve a significant portion of the product.[2]

  • Inherent Solubility: The compound may have a non-trivial solubility in the "cold" solvent, leading to unavoidable losses.

Troubleshooting Protocol:

  • Minimize Solvent: Use the absolute minimum of near-boiling solvent to dissolve your compound.[2]

  • Pre-heat Glassware: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Use Ice-Cold Solvent for Washing: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[2]

  • Recover a Second Crop: The filtrate from the first crystallization can be concentrated by boiling off some solvent and cooling again to recover a second, though likely less pure, crop of crystals.

Chromatography Issues

Question: I'm analyzing my purified amine by reverse-phase HPLC and see a broad, tailing peak. How can I improve the peak shape?

Answer:

Peak tailing for basic compounds like amines on reverse-phase (C18) columns is a classic problem. It is often caused by strong, unwanted interactions between the protonated amine and residual acidic silanol groups on the silica-based stationary phase.

Causality & Solution:

  • Silanol Interactions: The positively charged amine interacts with negatively charged, deprotonated silanols on the silica surface, leading to a secondary retention mechanism that causes tailing.

  • Mobile Phase pH: The pH of the mobile phase controls the ionization state of both the analyte and the stationary phase silanols.

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: Add an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2.5-3.[3] This protonates the silanol groups, minimizing the unwanted ionic interaction. A rule of thumb is to set the pH at least 2 units below the compound's pKa.[3]

  • Use a "Base-Deactivated" Column: Modern HPLC columns are often end-capped or use hybrid particle technology to shield these residual silanols. Using a column specifically designed for basic compounds can dramatically improve peak shape.

  • Consider HILIC: For very polar compounds that are poorly retained in reverse-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[4][5][6] HILIC uses a polar stationary phase and a high organic mobile phase, providing good retention for polar analytes like amine salts.

Question: How do I confirm the enantiomeric purity of my (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride?

Answer:

Enantiomeric purity must be assessed using a chiral separation technique, most commonly Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Causality & Solution: Enantiomers have identical physical properties in a non-chiral environment, so they will co-elute on a standard HPLC column. A chiral stationary phase (CSP) is required to form transient, diastereomeric complexes with the enantiomers, allowing them to be separated.[7]

Experimental Protocol: Chiral HPLC Screening

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including amines.[8] A good starting point is to screen columns like Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase: For amine hydrochlorides, normal-phase (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Acetonitrile/Methanol) are typically used.[9]

    • Initial Screening Conditions: Start with an isocratic mobile phase like 80:20 n-Hexane:Isopropanol.

    • Additives are Key: For basic analytes like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is often necessary to improve peak shape and achieve separation.[10]

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase or a compatible solvent like methanol. Ensure the sample is fully dissolved.

  • Analysis: Inject a racemic standard (if available) to confirm the separation of the two enantiomers. Then, inject your purified sample to quantify the enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify this compound after synthesis?

A1: A robust first step is recrystallization.[11] As a crystalline hydrochloride salt, it should have favorable properties for this technique. Isopropanol is often a good starting solvent to try for amine hydrochlorides.[12] If this fails to provide the desired chemical purity, column chromatography is the next step. For stereochemical purity, chiral HPLC or SFC is required.

Q2: My compound is a hydrochloride salt. Do I need to free-base it before purification by silica gel chromatography?

A2: It is highly recommended. Attempting to run the polar hydrochloride salt directly on standard silica gel will likely result in very broad peaks or complete retention on the column. The standard procedure is:

  • Dissolve the salt in water and basify with a suitable base (e.g., NaOH, NaHCO₃) to a pH >10.

  • Extract the free amine into an organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Dry the organic layer, concentrate, and then purify the free amine by silica gel chromatography.

  • After purification, the free amine can be converted back to the hydrochloride salt by treating a solution of the amine with HCl (e.g., as a solution in dioxane or diethyl ether).[13]

Q3: The compound seems to be hygroscopic. How should I handle and store it?

A3: Amine hydrochloride salts are often hygroscopic. This means they readily absorb moisture from the atmosphere. To ensure accurate weighing and maintain stability, always handle the compound in a dry environment (e.g., a glove box or under a stream of dry nitrogen) and store it in a tightly sealed container with a desiccant.

Q4: I suspect I have a diastereomeric impurity. How can I remove it?

A4: Diastereomers have different physical properties and can typically be separated by standard purification techniques.

  • Recrystallization: Fractional crystallization can sometimes be effective, as diastereomers may have different solubilities.

  • Chromatography: Standard silica gel or reverse-phase chromatography should be able to separate diastereomers. A careful screening of solvent systems will be necessary to optimize the separation.

Troubleshooting_Purity Start Crude Product Analysis Impurity_Type What is the nature of the impurity? Start->Impurity_Type Neutral_Imp Neutral/Non-basic Organic Impurity Impurity_Type->Neutral_Imp Chemical Diastereomer Diastereomeric Impurity Impurity_Type->Diastereomer Stereochemical Enantiomer Enantiomeric Impurity Impurity_Type->Enantiomer Stereochemical Inorganic_Salt Inorganic Salt (e.g., NaCl) Impurity_Type->Inorganic_Salt Process Sol_Neutral Solution: 1. Acid-Base Extraction 2. Recrystallization Neutral_Imp->Sol_Neutral Sol_Diast Solution: 1. Flash Chromatography 2. Fractional Recrystallization Diastereomer->Sol_Diast Sol_Enant Solution: 1. Chiral HPLC/SFC Enantiomer->Sol_Enant Sol_Inorg Solution: 1. Recrystallize from a solvent that does not dissolve the salt (e.g., IPA) Inorganic_Salt->Sol_Inorg

Caption: Decision tree for troubleshooting purity issues.

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [https://www.waters.com/nextgen/us/en/library/application-notes/2016/assessing-the-chromatographic-performance-of-small-polar-compounds-when-using-hilic-based-lc-ms-chromatography-for-metabolomic-studies.html]([Link] chromatography-for-metabolomic-studies.html)

  • Subramanian, G. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Indian Institute of Science, 91(3), 323-336. [Link]

  • Mack, A. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies, Inc. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. American Chemical Society. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. [Link]

  • Recrystallization. University of California, Los Angeles Chemistry Department. [Link]

  • Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Journal of Liquid Chromatography & Related Technologies, 29(10), 1421-1436. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Isolation and Purification of Organic Compounds Extraction. University of Colorado Boulder. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 470-481. [Link]

  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-201. [Link]

  • Recrystallisation Help. Reddit. [Link]

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 27(5), 332-338. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

Sources

Optimization

Stability issues of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride solutions

Technical Support Center: (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride A Guide to Ensuring Solution Stability and Experimental Success From the desk of a Senior Application Scientist: Welcome to the dedicated techni...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride

A Guide to Ensuring Solution Stability and Experimental Success

From the desk of a Senior Application Scientist:

Welcome to the dedicated technical support guide for (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride. This valuable chiral building block is instrumental in modern drug discovery, particularly in the synthesis of novel therapeutic agents. However, its unique strained-ring structure, coupled with the presence of a primary amine and a fluorine atom, presents specific stability challenges in solution that can impact experimental reproducibility and outcomes.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into the stability of this compound. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to anticipate potential issues, troubleshoot effectively, and ensure the integrity of your experiments. Our goal is to empower you with the knowledge to use this reagent with confidence and precision.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride?

The solid hydrochloride salt is generally stable. For optimal shelf-life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Several suppliers recommend storage at room temperature, while others suggest refrigerated conditions (2-8°C) under an inert atmosphere.[3][4][5] Always refer to the certificate of analysis and supplier-specific recommendations.

Q2: What is the primary stability concern when preparing solutions of this compound?

The most significant stability issue arises from the cyclopropylamine moiety, which is susceptible to pH-dependent degradation in aqueous solutions.[6] Specifically, under neutral to high pH conditions, the strained cyclopropane ring can undergo hydrolytic ring-opening.[6][7] Therefore, controlling the pH of your solutions is the single most critical factor in preventing degradation.

Q3: Are solutions of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride sensitive to light or temperature?

While specific photostability studies on this compound are not widely published, it is standard best practice in pharmaceutical development to protect all solutions of active pharmaceutical ingredients (APIs) and key intermediates from light to prevent potential photodegradation.[8]

Regarding temperature, thermal degradation is a known issue for amines, especially in the presence of CO2, and reaction rates increase with higher temperatures.[9] For solutions, it is recommended to store them at refrigerated temperatures (2-8°C) for short-term use and to prepare them fresh whenever possible. Avoid repeated freeze-thaw cycles.

Q4: What solvents are recommended for preparing stock solutions?

The choice of solvent is critical and depends on the intended application.

  • For aqueous applications: Use a buffer system to maintain an acidic pH (ideally pH < 4).[10] Citrate or phosphate buffers are common choices. Avoid using plain deionized water, as its pH can vary and may be high enough to initiate degradation.

  • For organic reactions: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally suitable, provided they are anhydrous. The hydrochloride salt may have limited solubility in some non-polar organic solvents.

Q5: What materials or reagents are incompatible with this compound?

As a primary amine, it is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. It will react with aldehydes and ketones to form imines. When planning reactions, ensure that other reagents in the mixture are compatible with a primary amine functionality.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Rapid loss of purity or unexpected peaks observed in a freshly prepared aqueous stock solution.

  • Primary Suspect: Uncontrolled pH leading to hydrolytic degradation.

  • Underlying Chemistry: The free amine, present in equilibrium in solution, is nucleophilic. At neutral or basic pH, water or hydroxide ions can attack the strained cyclopropane ring, leading to a ring-opening reaction. This process is significantly suppressed at acidic pH where the amine is protonated and non-nucleophilic. A study on a similar cyclopropylamine-containing molecule, GSK2879552, definitively identified this hydrolytic pathway as the primary degradation route in high pH conditions.[6]

  • Troubleshooting Workflow:

G start Observation: Rapid purity loss or new peaks in solution check_ph 1. Measure pH of Solution start->check_ph ph_high Is pH > 5? check_ph->ph_high action_buffer 2. Root Cause Confirmed: High pH-induced hydrolysis. Action: Prepare fresh solution in an acidic buffer (e.g., pH 3-4). ph_high->action_buffer  Yes action_other 2. pH is optimal. Action: Investigate other causes: - Contaminated solvent? - Reactive impurities? - High temperature exposure? ph_high->action_other  No validate 3. Validate Solution: Monitor purity of buffered solution over time via HPLC. action_buffer->validate

Caption: Troubleshooting workflow for solution instability.

Issue 2: Inconsistent results or low yields in reactions involving the amine.

  • Primary Suspect: Degradation of the amine in the solution prior to its use.

  • Diagnostic Approach: The most reliable way to confirm the integrity of your amine solution is through analytical chemistry. A simple Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis is highly effective.

  • Self-Validation Protocol:

    • Analyze your current solution: Use the example HPLC method in the "Protocols" section below to run a sample of your suspect solution.

    • Prepare a fresh standard: Prepare a new solution of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride from solid material in a suitable, cold solvent (like the mobile phase) immediately before analysis.

    • Compare Chromatograms: Compare the peak area of the main compound and the presence of any new impurity peaks between your aged solution and the fresh standard. A significant decrease in the main peak area and the appearance of new, more polar (earlier eluting) peaks in the aged sample indicate degradation.

Issue 3: An unknown, early-eluting peak is consistently appearing during stability analysis.

  • Primary Suspect: A hydrolytic ring-opening product.

  • Mechanistic Insight: The degradation of cyclopropylamines under hydrolytic stress often leads to the formation of more polar, ring-opened products.[6][7] While the exact structure of the degradant for this specific molecule would require characterization (e.g., by LC-MS/MS), a plausible pathway is the nucleophilic attack of water on a carbon atom of the cyclopropane ring, leading to the formation of a fluorinated amino alcohol.

  • Plausible Degradation Pathway:

G reactant <(1R,2S)-2-fluorocyclopropan-1-amine> product <[Plausible Ring-Opened Product] (e.g., 3-amino-1-fluoropropan-2-ol)> reactant->product H₂O, pH ≥ 7 (Hydrolytic Ring Opening)

Caption: Plausible hydrolytic degradation pathway.

Data Summary & Key Protocols

For ease of reference, key stability and analytical parameters are summarized below.

Table 1: Summary of Stability and Handling Parameters
ParameterSolid StateSolution State
Recommended Temp. Room Temperature or 2-8°C[3][5]2-8°C (Short-term)
Atmosphere Tightly sealed; Inert atmosphere recommended by some suppliersPrepare fresh; protect from air/CO2 if pH is not controlled.
pH Stability N/AStable at pH < 4; susceptible to degradation at neutral to basic pH.[6][10]
Incompatible Materials Strong oxidizing agents, strong acids/bases.[2]Aldehydes, ketones, acid chlorides, chloroformates.[11]
Recommended Solvents N/AAcidic buffers (aqueous use); Anhydrous aprotic solvents (organic synthesis).
Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol is designed to create a 10 mg/mL stock solution suitable for aqueous applications, minimizing the risk of degradation.

  • Prepare a 50 mM Sodium Citrate Buffer:

    • Dissolve 1.47 g of sodium citrate dihydrate in 90 mL of high-purity water.

    • Adjust the pH to 3.5 using 1 M HCl.

    • Add water to a final volume of 100 mL.

    • Filter the buffer through a 0.22 µm filter.

  • Weigh the Compound: Accurately weigh 100 mg of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride.

  • Dissolution: Transfer the solid to a 10 mL volumetric flask. Dissolve and bring to volume with the pH 3.5 sodium citrate buffer.

  • Storage: Store the resulting solution at 2-8°C, protected from light. Use within 1-2 weeks for best results.

Protocol 2: General Purpose RP-HPLC Method for Purity Assessment

This method provides a starting point for assessing the purity of your material and detecting potential degradation products. Method optimization may be required for specific applications.[12][13]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Prep. Dilute sample in Mobile Phase A to ~0.5 mg/mL

References

  • Enamine, Safety Data Sheet. [URL: https://www.enamine.net/sds/EN300-46981322.pdf]
  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [URL: https://pubmed.ncbi.nlm.nih.gov/31054890/]
  • BenchChem, Safety and handling of fluorinated organic compounds. [URL: https://www.benchchem.com/product/b5839]
  • Google Patents, CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. [URL: https://patents.google.
  • ChemScene, (1R,2S)-2-Fluorocyclopropan-1-amine hydrochloride. [URL: https://www.chemscene.
  • ChemScene, (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride. [URL: https://www.chemscene.com/products/(1S,2R)-2-Fluorocyclopropan-1-amine-hydrochloride-141042-20-8.html]
  • Investigating the stability of cyclopropylamine-based plasma polymers in water. ResearchGate. [URL: https://www.researchgate.
  • Sigma-Aldrich, (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs0143340]
  • AChemBlock, (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride 97%. [URL: https://www.achemblock.com/products/S80158.html]
  • Ataman Kimya, CYCLOPROPYLAMINE. [URL: https://www.
  • MatheO, Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • MDPI, pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives. [URL: https://www.mdpi.com/1420-3049/24/19/3581]
  • Sigma-Aldrich, (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride. [URL: https://www.sigmaaldrich.com/product/aldrich/141042-20-8]
  • (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride(141042-20-8) 1 H NMR. [URL: https://www.chemicalbook.com/spectrum/141042-20-8_1HNMR.htm]
  • BLDpharm, rel-(1R,2S)-2-Fluorocyclopropan-1-amine hydrochloride. [URL: https://www.bldpharm.com/products/114152-95-3.html]
  • Sigma-Aldrich, (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh990f6a98]
  • PINPOOLS, (1R,2S)-2-fluorocyclopropanamine hydrochloride. [URL: https://www.pinpools.com/records/cas-141042-21-9]
  • ACS Publications, Cyclopropyl amine rearrangement. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00424a065]
  • International CCS Knowledge Centre, Advancing Amine Degradation Analysis. [URL: https://ccsknowledge.
  • BLDpharm, (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride. [URL: https://www.bldpharm.com/products/141042-20-8.html]
  • EPA, Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. [URL: https://www.epa.gov/sites/default/files/2015-08/documents/method_645_1984.pdf]
  • Michigan State University Department of Chemistry, Amine Reactivity. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/amine1.htm]
  • Semantic Scholar, Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. [URL: https://www.semanticscholar.org/paper/Fluorocyclopropane-Containing-Proline-Analogue%3A-of-Chaume-Brigaud/a894a434758d3c52b71933e46c766e4a6a57e33e]
  • AK Scientific, Inc., (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride. [URL: https://www.aksci.com/item_detail.php?
  • National Institutes of Health (NIH), Synthesis of Fluorinated Amines: A Personal Account. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8504780/]
  • Fluoromart, (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride. [URL: https://www.fluoromart.com/1638744-20-3]
  • PubChem, 2-Fluoro-2-methylpropan-1-amine hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/55289630]
  • National Institutes of Health (NIH), Impact of Solvent on the Thermal Stability of Amines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9603598/]
  • PubMed, Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. [URL: https://pubmed.ncbi.nlm.nih.gov/6491795/]
  • European Chlorinated Solvent Association (ECSA), Guidance on Storage and Handling of Chlorinated Solvents. [URL: https://www.eurochlor.
  • ACS Chemical Health & Safety, Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.1c00083]
  • Ambeed.com, (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride. [URL: https://www.ambeed.com/products/141042-20-8.html]
  • BenchChem, An In-depth Technical Guide on the Stability and Degradation of 2-Cycloheptylpropan-2-amine. [URL: https://www.benchchem.com/product/b9013]
  • MDPI, Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [URL: https://www.mdpi.com/2073-4441/16/6/794]
  • An-Najah National University, Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. [URL: https://journals.najah.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Common Side Reactions in Fluorocyclopropanation

Welcome to the technical support center for fluorocyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorocyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during these valuable synthetic transformations. By understanding the underlying causes of these side reactions, you can effectively optimize your experimental conditions to maximize the yield and purity of your desired fluorinated cyclopropanes.

Introduction: The Challenge of Fluorocyclopropanation

The incorporation of a fluorocyclopropane moiety is a powerful strategy in medicinal chemistry for modulating the physicochemical and biological properties of drug candidates.[1] However, the synthesis of these motifs can be challenging, often accompanied by a variety of side reactions that can diminish yields and complicate purification. This guide addresses the most common issues in a question-and-answer format, providing both mechanistic explanations and actionable experimental protocols.

Troubleshooting Guide: Common Side Reactions & Their Mitigation
Issue 1: Low or No Product Formation

Question: My fluorocyclopropanation reaction is showing low conversion of the starting alkene. What are the primary causes and how can I improve the yield?

Answer: Low conversion in fluorocyclopropanation can stem from several factors, primarily related to reagent stability, substrate reactivity, and reaction conditions. Fluoroalkenes, in particular, can be less reactive towards electrophilic carbenoids due to the electron-withdrawing nature of fluorine.[2]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Optimization
Decomposition of Reagents Fluorocyclopropanation reagents are often sensitive to air and moisture. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[3] For Simmons-Smith type reactions, use freshly distilled diiodomethane and high-purity diethylzinc.[2]
Low Reactivity of Fluoroalkene The electron-withdrawing effect of fluorine reduces the nucleophilicity of the alkene double bond.[4] For less reactive alkenes, consider using a more reactive cyclopropanating agent or a suitable catalyst. For example, certain biocatalytic approaches have demonstrated success with electron-deficient olefins.[3]
Inappropriate Solvent The choice of solvent can significantly impact reaction rates. While coordinating solvents like ethers (DME, Et₂O, THF) are often used to stabilize carbenoids, they can sometimes decrease the reaction rate in certain fluorocyclopropanation reactions.[2] It is recommended to screen a range of solvents with varying polarities, such as dichloromethane, toluene, or hexanes.[3]
Suboptimal Temperature Reaction temperature is a critical parameter. For some systems, particularly those aiming for high diastereoselectivity, lower temperatures are beneficial.[3] However, for less reactive substrates, a moderate increase in temperature may be necessary to drive the reaction to completion. A temperature screen is advisable.

Experimental Protocol: Simmons-Smith Cyclopropanation of a Fluoro-Substituted Allylic Alcohol

This protocol is adapted for a typical Simmons-Smith reaction to generate a fluorocyclopropane.

  • To a stirred solution of freshly distilled diiodomethane (4.4 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add diethylzinc (2.2 equivalents) dropwise. A white precipitate should form.

  • After the addition is complete, stir the mixture for 10 minutes at 0 °C.

  • In a separate flask, prepare a solution of the fluoro-substituted allylic alcohol (1.0 equivalent) in anhydrous CH₂Cl₂.

  • Add the substrate solution dropwise to the pre-formed zinc carbenoid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for approximately 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

  • Separate the organic and aqueous phases. Extract the aqueous phase multiple times with CH₂Cl₂.

  • Combine the organic extracts and wash successively with saturated aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bicarbonate (NaHCO₃), and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

DOT Diagram: Troubleshooting Low Conversion

Caption: Decision tree for troubleshooting low conversion.

Issue 2: Formation of Elimination or Rearrangement Byproducts

Question: I am observing significant amounts of elimination or rearrangement byproducts in my reaction mixture. What is causing this and how can I suppress these side reactions?

Answer: The formation of elimination or rearrangement byproducts often points to the instability of the desired fluorocyclopropane product under the reaction or workup conditions, or alternative reaction pathways of the intermediates.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Optimization
Ring-Opening of the Cyclopropane The fluorocyclopropane ring can be susceptible to ring-opening, especially under acidic conditions or in the presence of certain catalysts.[4] Carefully neutralize the reaction mixture during workup and avoid strongly acidic conditions. If decomposition is observed on silica gel during purification, consider deactivating the silica with a base (e.g., triethylamine) or using a different stationary phase like alumina.[5]
Instability of Intermediates The carbene or carbenoid intermediate may undergo undesired reactions before cyclopropanating the alkene. For reactions involving diazo compounds, slow addition using a syringe pump can help maintain a low concentration of the reactive intermediate, minimizing side reactions like dimerization.[3]
Thermal Instability Higher reaction temperatures can sometimes promote elimination or rearrangement pathways. If these side products are observed, running the reaction at a lower temperature may favor the desired cyclopropanation.[3]
Issue 3: Poor Stereoselectivity (cis/trans Isomerization)

Question: My reaction is producing a mixture of cis and trans isomers, and I need to improve the selectivity. What factors control the stereochemical outcome?

Answer: The cis/trans selectivity in fluorocyclopropanation is influenced by a complex interplay of steric and electronic factors in the transition state. The reaction temperature, solvent, and the nature of the reagents and substrate all play crucial roles.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Optimization
Suboptimal Temperature Temperature can have a significant impact on diastereoselectivity. For many reactions, lower temperatures favor the formation of the thermodynamically more stable trans isomer, while in some specific cases, the cis product is favored at lower temperatures.[3] A temperature optimization study is highly recommended.
Incorrect Reagent Stoichiometry The ratio of the reagents, particularly the fluorinating agent or catalyst, can affect selectivity. A systematic optimization of the stoichiometry should be performed.[3]
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the geometry of the transition state and thus the stereochemical outcome. Experiment with a range of solvents, including non-coordinating ones like dichloromethane or toluene, and coordinating solvents like THF, to find the optimal conditions.[3]
Substrate Electronic Effects The electronic nature of the substituents on the alkene can influence the stereoselectivity. Electron-rich alkenes generally react faster with electrophilic carbenes.[3] The choice of cyclopropanation method should be tailored to the electronic properties of the alkene.[3]

DOT Diagram: Factors Influencing Stereoselectivity

Caption: Key factors influencing stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My fluorocyclopropane product seems to be volatile, leading to loss during workup and purification. How can I minimize this?

A1: Low molecular weight fluorocyclopropanes can indeed be volatile. To minimize loss, use low-boiling point solvents for extraction and chromatography to facilitate solvent removal under mild conditions (e.g., reduced pressure at low temperature).[3] When concentrating the product, avoid heating and use a cold trap.

Q2: I suspect my product is decomposing on the silica gel column. What are my options?

A2: The cyclopropane ring can be sensitive to the acidic nature of standard silica gel.[5] If you observe decomposition, you can:

  • Use Deactivated Silica: Pre-treat the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1%) to your eluent.[5]

  • Switch to a Neutral Stationary Phase: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.[5]

  • Minimize Contact Time: Run the column as efficiently as possible to reduce the time your compound is in contact with the stationary phase.[5]

Q3: Can impurities in my starting materials affect the reaction?

A3: Yes, impurities in the starting alkene or reagents can lead to undesired side reactions or inhibit the catalyst.[2][3] Ensure your starting materials are of high purity. For example, diiodomethane should be freshly distilled as it can decompose over time.[2]

References
  • BenchChem. Troubleshooting low yields in fluorocyclopropane synthesis.
  • BenchChem. Technical Support Center: Cis/Trans Selectivity in Fluorocyclopropanation.
  • BenchChem. Technical Support Center: Overcoming Low Reactivity of Fluoroalkenes in Cyclopropanation.
  • Veliks, J. et al. Johnson–Corey–Chaykovsky Fluorocyclopropanation of Double Activated Alkenes: Scope and Limitations.
  • Sergeyev, S. et al. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Charette, A. B. et al. Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Canadian Journal of Chemistry.
  • BenchChem. Technical Support Center: Purification of Fluorocyclopropane Isomers.
  • Veliks, J. et al. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters.
  • Fokin, A. A. et al. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Journal of Fluorine Chemistry.
  • Mykhailiuk, P. K. Synthesis of gem-Difluorocyclopropanes. Chemistry – A European Journal.
  • Arnold, F. H. et al. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Sergeyev, S. et al. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry.
  • Charette, A. B. et al. Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Canadian Journal of Chemistry.
  • BenchChem. The Emergence of Fluorocyclopropane in Bioactive Molecules: A Technical Guide.
  • Charette, A. B.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 2-Fluorocyclopropylamines

Welcome to the technical support center for the N-alkylation of 2-fluorocyclopropylamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-fluorocyclopropylamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this specific and often challenging reaction. The presence of the fluorine atom on the cyclopropyl ring introduces unique electronic and steric effects that can significantly influence reactivity and side-product formation. This document will address common issues encountered during these experiments in a question-and-answer format, providing explanations grounded in mechanistic principles and offering actionable solutions.

I. Understanding the Core Reaction: The SN2 Pathway and Its Challenges

The N-alkylation of a primary amine, such as a 2-fluorocyclopropylamine, with an alkyl halide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this reaction, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1]

However, this seemingly straightforward transformation is often complicated by a significant side reaction: over-alkylation .[3] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine.[3] This increased nucleophilicity makes it competitive for the remaining alkyl halide, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt.[2][3]

The presence of a fluorine atom on the cyclopropyl ring adds another layer of complexity. Fluorine is a highly electronegative atom, and its introduction can modulate the electronic properties and basicity of the neighboring amine.[4][5] This can impact the amine's nucleophilicity and overall reactivity.[6]

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific problems you might encounter during the N-alkylation of 2-fluorocyclopropylamines and provides detailed solutions.

Q1: My reaction is showing low or no conversion to the desired N-alkylated product. What are the likely causes and how can I improve the yield?

A1: Low conversion can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions.

  • Insufficient Nucleophilicity of the Amine: The electron-withdrawing effect of the fluorine atom can decrease the basicity and nucleophilicity of the 2-fluorocyclopropylamine.[5][6]

    • Solution: Employ a stronger base to fully deprotonate a portion of the amine, increasing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or for less reactive systems, stronger non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[7]

  • Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.

    • Solution: If you are using an alkyl chloride or bromide, consider switching to an alkyl iodide, which is a better leaving group.[8] Alternatively, converting an alcohol to a tosylate or mesylate can create a more reactive electrophile.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the transition state of the SN2 reaction.

    • Solution: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred as they can solvate the cation without strongly solvating the nucleophilic amine. However, be mindful of potential side reactions with some solvents at elevated temperatures.[9]

  • Low Reaction Temperature: Insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of side products. Microwave-assisted protocols can also significantly accelerate the reaction.[10]

Q2: I am observing significant amounts of di- and tri-alkylated byproducts. How can I improve the selectivity for mono-alkylation?

A2: Over-alkylation is the most common challenge in the N-alkylation of primary amines.[11] The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction.[3]

  • Stoichiometry Control:

    • Solution: Use a significant excess of the 2-fluorocyclopropylamine relative to the alkylating agent (e.g., 2-5 equivalents).[7] This increases the probability that the alkylating agent will react with the more abundant primary amine.

  • Slow Addition of the Alkylating Agent:

    • Solution: Add the alkylating agent slowly to the reaction mixture using a syringe pump.[7] This maintains a low concentration of the electrophile, favoring reaction with the primary amine before the newly formed secondary amine can compete.

  • Alternative Alkylation Strategies:

    • Reductive Amination: This is often the most effective method for achieving selective mono-alkylation.[7][10] The 2-fluorocyclopropylamine is first reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This method completely avoids the issue of over-alkylation.[10]

    • "Borrowing Hydrogen" Catalysis: This atom-economical method utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru, Ir).[12][13] It generates water as the only byproduct and can be highly selective for mono-alkylation.[12]

Q3: My 2-fluorocyclopropylamine starting material appears to be degrading under the reaction conditions. What could be causing this instability?

A3: While the cyclopropyl ring is generally stable, the presence of the fluorine atom can make the molecule susceptible to degradation under certain conditions.[6]

  • Harsh Basic Conditions: Strong bases, especially at elevated temperatures, can potentially lead to ring-opening or elimination reactions.

    • Solution: Use the mildest base necessary to promote the reaction. Consider using inorganic bases like K₂CO₃ or Cs₂CO₃ before resorting to stronger bases. If a strong base is required, perform the reaction at the lowest possible temperature.

  • Acidic Conditions: While N-alkylation is typically performed under basic conditions, any acidic workup or purification steps should be handled with care. Strong acids can protonate the cyclopropyl ring, potentially leading to rearrangement or ring-opening.

    • Solution: Use mild acidic conditions for workup and purification, such as dilute solutions of HCl or acetic acid, and avoid prolonged exposure.

Q4: The purification of my N-alkylated product is difficult due to the presence of unreacted starting amine and over-alkylated byproducts. What are some effective purification strategies?

A4: The similar polarities of the primary, secondary, and tertiary amines can make chromatographic separation challenging.

  • Acid-Base Extraction:

    • Solution: Utilize the differences in basicity between the primary, secondary, and tertiary amines. A carefully controlled acidic wash can selectively protonate and extract the more basic over-alkylated products into the aqueous layer, leaving the desired mono-alkylated product in the organic layer.

  • Derivatization:

    • Solution: If chromatographic separation is still difficult, consider derivatizing the mixture. For example, reaction with an acyl chloride will convert the primary and secondary amines to amides, which have different polarities and are often easier to separate. The desired amide can then be hydrolyzed back to the secondary amine.

  • Flash Column Chromatography:

    • Solution: Optimize your column chromatography conditions. Use a shallow solvent gradient and consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.

III. Experimental Protocols

General Protocol for N-Alkylation with an Alkyl Halide

This protocol provides a starting point for the N-alkylation of 2-fluorocyclopropylamine. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.

  • To a stirred solution of 2-fluorocyclopropylamine (2.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., K₂CO₃, 2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Reductive Amination

This method is highly recommended for achieving selective mono-alkylation.

  • To a stirred solution of 2-fluorocyclopropylamine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Data Presentation

Table 1: Comparison of Common Bases for N-Alkylation
BasepKa of Conjugate AcidTypical SolventComments
K₂CO₃10.3DMF, MeCNMild, inexpensive, and commonly used. May require elevated temperatures.
Cs₂CO₃10.3DMF, MeCNMore soluble than K₂CO₃, often leading to faster reactions and higher yields.[7]
Et₃N10.7DCM, THFOrganic base, often used as an acid scavenger.
DBU13.5MeCN, THFStrong, non-nucleophilic organic base.
NaH~36THF, DMFStrong, non-nucleophilic base for deprotonating less reactive amines. Reacts violently with water.
t-BuOK19.2THF, t-BuOHVery strong base, useful for difficult alkylations.
Table 2: Common Solvents for N-Alkylation
SolventDielectric ConstantBoiling Point (°C)Notes
Acetonitrile (MeCN)37.582Good general-purpose polar aprotic solvent.
Dimethylformamide (DMF)36.7153High boiling point allows for a wide range of reaction temperatures. Can be difficult to remove.
Dimethyl Sulfoxide (DMSO)46.7189Very polar aprotic solvent, excellent for SN2 reactions. High boiling point.
Tetrahydrofuran (THF)7.666Less polar than other aprotic solvents. Often used with stronger bases like NaH.
Dichloromethane (DCM)9.140Common solvent for reductive amination. Low boiling point.

V. Visualization of Key Concepts

Diagram 1: General Workflow for Troubleshooting N-Alkylation Reactions

Troubleshooting_Workflow start Low Conversion or No Reaction check_reagents Check Reagent Purity and Reactivity start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK change_base Use a Stronger Base increase_temp->change_base Still Low Conversion change_solvent Optimize Solvent change_base->change_solvent Still Low Conversion change_lg Use a Better Leaving Group change_solvent->change_lg Still Low Conversion over_alkylation Over-alkylation Observed excess_amine Use Excess Amine over_alkylation->excess_amine slow_addition Slow Addition of Alkylating Agent excess_amine->slow_addition Still Over-alkylation reductive_amination Consider Reductive Amination slow_addition->reductive_amination Still Over-alkylation

Caption: A troubleshooting workflow for common issues in N-alkylation reactions.

Diagram 2: Decision Tree for Selecting an N-Alkylation Method

Method_Selection start Goal: Mono-N-Alkylation of 2-Fluorocyclopropylamine check_overalkylation Is Over-alkylation a Major Concern? start->check_overalkylation check_alcohol Is the corresponding alcohol readily available? start->check_alcohol reductive_amination Use Reductive Amination check_overalkylation->reductive_amination Yes direct_alkylation Direct Alkylation with Alkyl Halide check_overalkylation->direct_alkylation No optimize_direct Optimize Stoichiometry and Addition Rate direct_alkylation->optimize_direct borrowing_hydrogen Consider 'Borrowing Hydrogen' Catalysis check_alcohol->borrowing_hydrogen Yes

Caption: A decision tree to guide the selection of an appropriate N-alkylation method.

VI. References

  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Emerging Strategies in N‐Fluoroalkylation: Recent Progress. Retrieved from [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reagent Guide. (n.d.). N alkylation at sp3 Carbon. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (2025). Advances and challenges in the synthesis of N-fluoroalkyl compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1.... Retrieved from [Link]

  • ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. Retrieved from [Link]

  • YouTube. (2022). Alkylation of Amines. Retrieved from [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • ChemRxiv. (n.d.). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. Retrieved from [Link]

  • PubMed. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • Oxford Academic. (n.d.). Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. Chemistry Letters. Retrieved from [Link]

  • PubMed. (2025). Advances in the Synthesis of Cyclopropylamines. Retrieved from [Link]

  • Chinese Chemical Society. (2024). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-Fluorocyclopropan-1-amine. Retrieved from [Link]

  • Reddit. (2022). N-alkylation with cyclomethylbromide. Retrieved from [Link]

Sources

Troubleshooting

Overcoming solubility problems with (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride

Technical Support Center: (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride Welcome to the technical support guide for (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (CAS: 141042-21-9). This document provides in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride

Welcome to the technical support guide for (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (CAS: 141042-21-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges associated with this compound. As a critical building block in modern drug discovery, understanding its physicochemical properties is paramount for successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face when working with (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, a compound characterized by its polar, salt-like nature.

Category 1: Fundamental Solubility Challenges

Question 1: I am struggling to dissolve (1R,2S)-2-fluorocyclopropan-1-amine HCl in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate. Why is it so insoluble?

Answer: This is a common and expected observation. (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is a salt. In its solid state, it exists as an ionic lattice of the protonated amine (R-NH3+) and the chloride anion (Cl-).[1] This ionic character makes it highly polar and thus, it has very low solubility in non-polar or moderately polar aprotic organic solvents such as DCM, ethyl acetate, hexane, or diethyl ether.[2] The energy required to break the stable crystal lattice and solvate the individual ions is too high for these solvents to provide. For dissolution, you must use polar, protic solvents that can effectively solvate both the cation and the anion.

Question 2: What are the recommended starting solvents for dissolving this compound?

Answer: For initial dissolution, prioritize highly polar, protic solvents. The recommended starting points are:

  • Water: As a hydrochloride salt, the compound is expected to be most soluble in aqueous media.

  • Methanol (MeOH) & Ethanol (EtOH): These polar, protic alcohols are often the best organic solvents for amine salts. However, solubility might still be limited compared to water.[2]

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can be effective, especially for creating concentrated stock solutions for biological screening.[3]

It is crucial to determine the solubility empirically for your specific application, as purity and residual moisture can affect the results. The "shake-flask" method is the gold standard for accurately determining thermodynamic solubility.[3][4]

Category 2: The Critical Role of pH in Aqueous Systems

Question 3: My compound dissolves in water, but it precipitates when I add a base or increase the pH. What is happening?

Answer: This is a classic acid-base chemistry phenomenon. The hydrochloride salt is the protonated, charged form of the amine, which is highly soluble in water.[5] When you add a base (e.g., NaOH, NaHCO3) or raise the pH, you deprotonate the ammonium cation (R-NH3+) to form the neutral, free amine (R-NH2).

R-NH₃⁺Cl⁻ (soluble) + OH⁻ ⇌ R-NH₂ (less soluble) + H₂O + Cl⁻

The free amine is significantly less polar and thus much less soluble in water, causing it to precipitate out of the solution.[6] The solubility of this compound is therefore highly pH-dependent.[7] It will be most soluble in acidic conditions (low pH) and least soluble in basic conditions (high pH).[8]

Question 4: At what pH should I work to ensure my compound stays in solution for an aqueous reaction or assay?

Answer: To maintain solubility, you must keep the solution pH well below the pKa of the conjugate acid (R-NH3+). While the specific pKa for this molecule is not readily published, for similar small alkyl amines, the pKa is typically in the range of 8-10. To be safe, maintaining a pH of 2 units below the pKa is recommended. Therefore, buffered solutions with a pH between 4 and 6 are a robust starting point. Acidic conditions ensure the equilibrium lies far to the side of the protonated, soluble form.[3]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable protocols for overcoming the solubility challenges discussed above.

Guide 1: Systematic Approach to Solvent Selection

If you require an organic or mixed-solvent system, a systematic screening process is necessary.

Objective: To identify a suitable solvent or co-solvent system for a target concentration.

Protocol: Small-Scale Solubility Screening

  • Preparation: Weigh 1-2 mg of (1R,2S)-2-fluorocyclopropan-1-amine HCl into several small, labeled glass vials.

  • Solvent Addition: To each vial, add a different test solvent (e.g., Water, MeOH, EtOH, Isopropanol, DMSO, DMF) in a small, fixed volume (e.g., 100 µL).

  • Observation & Agitation: Vigorously vortex each vial for 1-2 minutes. Visually inspect for dissolution.

  • Heating: If the compound is not soluble at room temperature, gently warm the vials (e.g., to 40-50 °C) and observe any change. Note that solubility may decrease upon cooling.

  • Incremental Addition: If the solid remains, add another 100 µL of the same solvent and repeat the agitation and observation. Continue until the solid dissolves or you reach a volume that is impractical for your application.

  • Co-Solvent Testing: For promising solvents where solubility is close but insufficient, experiment with co-solvent systems.[9] For example, start with the compound dissolved in a minimal amount of water or DMSO and slowly add a miscible organic solvent like ethanol or acetonitrile.[10]

  • Documentation: Record the approximate solubility in mg/mL for each system tested.

Solvent SystemExpected SolubilityNotes
Water (pH < 7)HighIdeal for aqueous applications. Use a buffer for pH control.
Methanol / EthanolModerate to LowMay require heating. Can be a good choice for reactions.
Isopropanol (IPA)LowOften used as an anti-solvent to precipitate amine salts.[2]
DCM / ChloroformVery Low / InsolubleNot recommended for initial dissolution.
Ethyl Acetate / EtherVery Low / InsolubleCan be used to wash or precipitate the salt.[11]
DMSO / DMFModerate to HighGood for stock solutions, but consider downstream compatibility.
Guide 2: Managing pH-Dependent Solubility in Aqueous Media

Objective: To prepare a stable aqueous solution of (1R,2S)-2-fluorocyclopropan-1-amine HCl for a reaction or biological assay.

Protocol: Buffered Solution Preparation

  • Buffer Selection: Choose a buffer system appropriate for your desired pH range (e.g., Acetate buffer for pH 4-5.5, Citrate buffer for pH 3-6, or Phosphate buffer for pH 6-7.5). Ensure the buffer components will not interfere with your experiment.

  • Buffer Preparation: Prepare the buffer at the desired pH and concentration (e.g., 50 mM Sodium Acetate, pH 5.0).

  • Dissolution: Weigh the required amount of (1R,2S)-2-fluorocyclopropan-1-amine HCl. Add it to the prepared buffer solution, not to pure water.

  • Mixing: Stir or vortex the solution until all the solid has dissolved completely. Gentle warming can be applied if necessary.

  • pH Verification: After dissolution, re-check the pH of the final solution. The addition of the amine hydrochloride salt (a weak acid) may slightly lower the pH. Adjust if necessary with a dilute acid or base.

  • Reaction/Assay: When running a reaction, be mindful that reagents or byproducts could alter the pH. If the reaction consumes acid, the pH may rise, leading to precipitation. In such cases, a higher buffer concentration or a pH-stat titration might be necessary.

Part 3: Visual Diagrams and Workflows

Diagram 1: pH-Dependent Equilibrium

This diagram illustrates the chemical equilibrium that governs the solubility of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride in water.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Soluble (1R,2S)-2-fluorocyclopropan-1-ammonium Cation (R-NH₃⁺) Highly Soluble Insoluble (1R,2S)-2-fluorocyclopropan-1-amine (R-NH₂) Poorly Soluble (Precipitates) Soluble->Insoluble + OH⁻ (Add Base) Insoluble->Soluble + H⁺ (Add Acid) G Start Start: Compound Fails to Dissolve CheckSolvent Is the solvent polar and protic? (e.g., H₂O, MeOH, EtOH) Start->CheckSolvent SwitchSolvent Action: Switch to a polar, protic solvent (See Protocol 1) CheckSolvent->SwitchSolvent No CheckpH Is the system aqueous and pH controlled? CheckSolvent->CheckpH Yes SwitchSolvent->CheckpH AddBuffer Action: Use an acidic buffer (pH 4-6) (See Protocol 2) CheckpH->AddBuffer No UseCosolvent Is concentration still too low? CheckpH->UseCosolvent Yes AddBuffer->UseCosolvent ScreenCosolvents Action: Screen co-solvents (e.g., DMSO/Water, EtOH/Water) or consider formulation aids (excipients) UseCosolvent->ScreenCosolvents Yes Success Success: Compound Dissolved UseCosolvent->Success No ScreenCosolvents->Success

Sources

Optimization

Technical Support Center: Synthesis of 2-Fluorocyclopropanes via Debromination

Welcome to the technical resource center for the synthesis of 2-fluorocyclopropane derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the reductive debromi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for the synthesis of 2-fluorocyclopropane derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the reductive debromination of gem-dibromofluorocyclopropanes to access valuable monofluorinated cyclopropane building blocks.[1][2] The unique properties conferred by the fluorocyclopropane moiety make it a compelling structural motif in medicinal chemistry, merging the conformational rigidity of a cyclopropane ring with the powerful electronic and metabolic advantages of fluorine.[2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and optimize your reactions effectively.

Core Concept: Reductive Monodebromination

The synthesis of a 1-bromo-2-fluorocyclopropane typically starts from a 1,1-dibromo-2-fluorocyclopropane precursor. This precursor is synthesized by the addition of dibromofluorocarbene to an appropriate alkene. The crucial step, and the focus of this guide, is the selective removal of one bromine atom, a process known as reductive monodebromination or hydrodebromination.

This transformation requires careful control of stoichiometry and reaction conditions to prevent the formation of the fully reduced, non-brominated fluorocyclopropane.[3] A variety of reducing agents can accomplish this, each with its own set of advantages and challenges.[4]

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of questions and answers to directly address problems that can arise during the debromination process.

Issue 1: Low or No Conversion of the Starting Material

Question: I am attempting the monodebromination of my 1,1-dibromo-2-fluorocyclopropane using n-butyllithium (n-BuLi), but I'm observing very low conversion of my starting material, even after extended reaction times. What are the potential causes?

Answer: Low conversion in this reaction, especially when using highly reactive organometallic reagents like n-BuLi, almost always points to issues with reagent quality or reaction setup. Here’s a breakdown of the likely culprits and how to address them:

  • Reagent Potency (n-BuLi): n-Butyllithium is notoriously sensitive to air and moisture.[5] It is pyrophoric and reacts violently with water.[5][6] If your bottle of n-BuLi has been opened multiple times or stored improperly, its effective concentration will be significantly lower than stated on the label. This is the most common cause of failed or low-conversion reactions.

    • Solution: Always use a fresh bottle of n-BuLi or titrate your existing solution before use to determine its active concentration. A common method is titration with a known amount of a non-nucleophilic acid like diphenylacetic acid in anhydrous THF at 0 °C until the persistent color of the diphenylacetate anion appears. Accurate stoichiometry is impossible without knowing the true molarity of your reagent.

  • Atmospheric Contamination: The reaction must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Any moisture or oxygen that leaks into the reaction vessel will quench the n-BuLi before it can react with your substrate.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before assembly. Use high-quality anhydrous solvents. Purge the entire apparatus with inert gas before adding reagents and maintain a positive pressure of inert gas throughout the reaction. Use septa that are in good condition to prevent air from entering during reagent addition.

  • Insufficiently Low Temperature: These reactions are typically performed at very low temperatures (e.g., -78 °C, a dry ice/acetone bath) to control the high reactivity of the organolithium reagent and prevent side reactions.[7] If the temperature is too high, the n-BuLi may decompose or react with the solvent (especially THF) before it can effect the desired transformation.[6][7]

    • Solution: Ensure your cooling bath is well-maintained and that the reaction flask is sufficiently submerged. Add the n-BuLi dropwise to the cooled solution of your substrate to manage the exotherm and maintain a consistent low temperature.

  • Starting Material Purity: Impurities in your 1,1-dibromo-2-fluorocyclopropane, particularly acidic impurities, can consume the n-BuLi.

    • Solution: Purify the starting material by column chromatography or distillation before use to ensure it is free of any acidic contaminants.[8]

Troubleshooting Workflow: Low Conversion

start Low or No Conversion Observed q1 Is the n-BuLi concentration verified? start->q1 a1_no Titrate n-BuLi to determine active molarity. q1->a1_no No q2 Are reaction conditions strictly anhydrous and inert? q1->q2 Yes end_node Re-run experiment with optimized conditions. a1_no->end_node a1_yes Verified a2_no Flame-dry glassware, use anhydrous solvent, maintain inert atmosphere. q2->a2_no No q3 Was the reaction temperature maintained at ≤ -78 °C? q2->q3 Yes a2_no->end_node a2_yes Yes a3_no Improve cooling bath; ensure slow, dropwise addition of n-BuLi. q3->a3_no No q4 Is the starting material pure? q3->q4 Yes a3_no->end_node a3_yes Yes a4_no Purify gem-dibromide (column, distillation). q4->a4_no No q4->end_node Yes a4_no->end_node

Caption: Troubleshooting decision tree for low conversion.

Issue 2: Over-reduction Leading to Non-halogenated Product

Question: My reaction is working, but I am forming a significant amount of the fully debrominated fluorocyclopropane (C₃H₅F) alongside my desired 1-bromo-2-fluorocyclopropane product. How can I improve the selectivity for monodebromination?

Answer: Formation of the fully reduced product is a classic sign of over-reduction. This indicates that the reaction conditions are too harsh or that the stoichiometry is incorrect.

  • Stoichiometry is Key: The most direct cause of over-reduction is using an excess of the reducing agent. For monodebromination, you ideally want to use 1.0 to 1.3 molar equivalents of your reducing agent.[3][9] Using 2.0 equivalents or more will drive the reaction toward complete dehalogenation.

    • Solution: As mentioned above, accurately titrate your n-BuLi or Grignard reagent.[3] Carefully calculate the required volume for 1.0-1.1 equivalents. Add the reagent slowly and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) if possible, stopping the addition once the starting material is consumed.

  • Quenching Protocol: The way you quench the reaction is critical. If the reaction mixture containing excess reducing agent is allowed to warm up before quenching, over-reduction can occur.

    • Solution: Quench the reaction at low temperature (-78 °C) by adding a proton source like methanol or a saturated aqueous ammonium chloride solution. This will destroy any remaining reducing agent before it has a chance to react further as the mixture warms.

  • Choice of Reagent: Some reagents are inherently more powerful and less selective. While n-BuLi is effective, it can be aggressive.

    • Solution: Consider using a less reactive or more sterically hindered reagent. For instance, using a Grignard reagent like ethylmagnesium bromide (EtMgBr) in the presence of a titanium (IV) isopropoxide catalyst can provide excellent yields of the monobrominated product with high selectivity.[3][9] The titanium catalyst modulates the reactivity of the Grignard reagent.[3] Tri-n-butyltin hydride (Bu₃SnH) is another classic reagent that can be highly selective for monodebromination, although it requires radical initiation (e.g., AIBN) and the tin byproducts can be difficult to remove.[4][10]

Issue 3: Inconsistent Stereoselectivity (cis/trans Isomers)

Question: I am successfully making 1-bromo-2-fluorocyclopropane, but the ratio of cis to trans isomers is inconsistent between batches. What factors control the stereochemical outcome?

Answer: The stereoselectivity of this reduction is complex and depends heavily on the reaction mechanism, which is dictated by the choice of reagent and conditions.

  • Radical vs. Anionic Mechanisms:

    • Tri-n-butyltin hydride (Bu₃SnH): This reaction proceeds via a radical mechanism. The intermediate cyclopropyl radical can lose its stereochemical integrity before being trapped by a hydrogen atom from the tin hydride. This typically results in a mixture of cis and trans isomers, with the thermodynamically more stable trans isomer often predominating.[4]

    • Organolithium/Grignard Reagents: These reactions are thought to proceed through a lithium-halogen exchange or a metal-ate complex. The stereochemical outcome is influenced by the steric environment of the substrate and the way the organometallic reagent coordinates. The isomer ratio can be sensitive to the specific reagent, solvent, and temperature. For example, reductions with Grignard reagents can yield varying isomer ratios.[3]

  • Kinetic vs. Thermodynamic Control: The final isomer ratio can be a result of either kinetic (the faster-forming product) or thermodynamic (the more stable product) control. At very low temperatures, you are more likely to observe the kinetically favored product. If the reaction mixture is allowed to warm or sit for extended periods, isomerization to the more stable product could occur, though this is less common for the final product and more relevant to intermediates.

  • Solution: For consistency, precise control over your reaction parameters is essential. Use the exact same reagent source, solvent, temperature, and reaction time for each batch. If a specific stereoisomer is required, you may need to screen different debromination methods (e.g., compare n-BuLi vs. EtMgBr/Ti(OⁱPr)₄ vs. Bu₃SnH) to find the condition that provides the best selectivity for your specific substrate. Following purification, it may be necessary to separate the isomers using careful column chromatography or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for monodebromination, and what are their pros and cons?

A1: The three most common reagents each have distinct advantages and disadvantages.

Reagent SystemProsConsKey Conditions
n-Butyllithium (n-BuLi) High reactivity, often fast reactions. Readily available.Pyrophoric, requires strict anhydrous/inert conditions.[5][6] Requires titration for accurate stoichiometry. Can lead to over-reduction if not controlled.Anhydrous ether or THF, -78 °C.[5][7]
EtMgBr / Ti(OⁱPr)₄ Excellent yields (~95%) and selectivity for monobromination.[3][9] Milder than n-BuLi, less prone to over-reduction.Requires a catalyst. Grignard reagent is also moisture-sensitive.Anhydrous ether, ambient temperature.[3][9]
Tri-n-butyltin Hydride (Bu₃SnH) Good selectivity for monodebromination.[4][10] Tolerant of more functional groups than organometallics.Toxic tin byproducts are difficult to remove from the product. Requires a radical initiator (e.g., AIBN).Benzene or toluene, reflux with AIBN.

Q2: My substrate has other potentially reactive functional groups (e.g., esters, ketones). Which debromination method should I choose?

A2: This is a critical consideration. Both n-BuLi and Grignard reagents are strong bases and nucleophiles and will react with acidic protons (e.g., alcohols, amines) and electrophilic carbonyl groups (esters, ketones, aldehydes).[7] If your molecule contains such groups, these reagents are generally unsuitable without a protection strategy.

In this case, a radical-based method using Tri-n-butyltin hydride (Bu₃SnH) is often the best choice. The radical mechanism is generally chemoselective and will not interfere with common carbonyl or hydroxyl groups.

Q3: How do I safely handle and quench pyrophoric reagents like n-butyllithium?

A3: Safety is paramount. Always handle n-BuLi in a fume hood under an inert atmosphere. Use proper personal protective equipment (flame-retardant lab coat, safety glasses, gloves). Never work alone.

  • Handling: Use gas-tight syringes or cannulas for transfers. The Sure/Seal™ packaging system is standard for air-sensitive reagents.

  • Quenching: Small excess amounts in the reaction flask should be quenched at low temperature by slowly adding a proton source like isopropanol or methanol. For larger quantities or to destroy an old bottle, the reagent should be diluted with an inert hydrocarbon solvent (like hexane) and slowly added to a stirred, cooled solution of a proton donor like isopropanol. The process is exothermic and generates butane gas, so it must be done slowly and with adequate ventilation and cooling.

Detailed Experimental Protocols
Protocol 1: Monodebromination using n-Butyllithium

This protocol is a representative example and may require optimization for specific substrates.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: Dissolve the 1,1-dibromo-2-fluorocyclopropane (1.0 eq) in anhydrous tetrahydrofuran (THF) to make a ~0.2 M solution.

  • Reaction: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: While stirring vigorously, add n-butyllithium (1.05 eq, pre-titrated solution in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Monitoring: Stir the reaction at -78 °C for 1-2 hours. The progress can be monitored by TLC (staining with potassium permanganate) or GC-MS by quenching a small aliquot.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol (2-3 eq).

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo using a rotary evaporator at low temperature to avoid loss of the potentially volatile product.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 1-bromo-2-fluorocyclopropane isomers.

General Synthesis and Debromination Workflow

Alkene Alkene Substrate Dibromocarbene Dibromofluorocarbene Addition Alkene->Dibromocarbene GemDibromide 1,1-Dibromo-2-fluorocyclopropane Dibromocarbene->GemDibromide Debromination Reductive Monodebromination (e.g., n-BuLi, -78 °C) GemDibromide->Debromination Product 1-Bromo-2-fluorocyclopropane (cis/trans mixture) Debromination->Product

Caption: General workflow for 2-fluorocyclopropane synthesis.

References
  • Couturier, C., et al. (2012). Syntheses and applications of monofluorinated cyclopropanes. Chemistry, 18(47), 14904-17. Retrieved from [Link]

  • Kulinkovich, O., et al. (2002). Hydrodehalogenation of 1,1-dibromocyclopropanes by Grignard reagents promoted by titanium compounds. ResearchGate. Retrieved from [Link]

  • Seyferth, D., & Prokai, B. (1966). The Reduction of gem-Dibromocyclopropanes to Monobromocyclopropanes with Methylmagnesium Bromide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bi, F., et al. (n.d.). Regioselective bromination of pyrrolo[2,1-f][1][3][11]triazin-4-amine. Asian Journal of Chemistry. Retrieved from [Link]

  • Dolbier, W. R. Jr. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC - NIH. Retrieved from [Link]

  • Bi, F., et al. (n.d.). Regioselective bromination of pyrrolo[2,1-f][1][3][11]triazin-4-amine. Asian Journal of Chemistry. Retrieved from [Link]

  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • Seyferth, D., et al. (1963). Stepwise Reduction of gem-Dihalocyclopropanes with Tri-n-butyltin Hydride. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). n-Butyllithium (n-BuLi). Retrieved from [Link]

  • Organic Chemistry Portal. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Retrieved from [Link]

  • Kanger, T., et al. (2002). Reduction of gem-dibromocyclopropanes with tert-butylmagnesium bromide in ether. ResearchGate. Retrieved from [Link]

  • Taylor, R. J. K., et al. (2002). Hydrodehalogenation of 1,1-dibromocyclopropanes by Grignard reagents promoted by titanium compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Taylor, R. J. K., et al. (2002). Hydrodehalogenation of 1,1-dibromocyclopropanes by Grignard reagents promoted by titanium compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Kanger, T., et al. (2002). Reduction of gem-dibromocyclopropanes with tert-butylmagnesium bromide in ether. ResearchGate. Retrieved from [Link]

  • Johnston, A. D., et al. (2012). Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-derived gem- Dibromocyclopropanes. UQ eSpace. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 2-Fluorocyclopropan-1-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the chiral resolution of (±)-trans-2-fluorocyclopropan-1-amine. This resource is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the chiral resolution of (±)-trans-2-fluorocyclopropan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the separation of this critical chiral building block. The methodologies described herein are based on the well-established principles of diastereomeric salt crystallization, a robust and scalable technique for resolving racemic amines.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles and strategies behind the chiral resolution process.

Q1: What is the core principle behind the chiral resolution of 2-fluorocyclopropan-1-amine?

A: The resolution of 2-fluorocyclopropan-1-amine, a racemic mixture of two enantiomers, is most commonly achieved by converting the enantiomers into a pair of diastereomers.[3][4] This is done by reacting the racemic amine (a base) with a single, pure enantiomer of a chiral acid, known as a resolving agent.[1] The resulting products are diastereomeric salts. Unlike the original enantiomers, which have identical physical properties (e.g., solubility, melting point), diastereomers have distinct physical properties.[5] This difference, particularly in solubility, allows for their separation by fractional crystallization.[6] The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, allowing it to be isolated by filtration.[2] Subsequently, the pure amine enantiomer is recovered by "breaking" the salt, typically by treatment with a base.[6]

Q2: How do I select an appropriate chiral resolving agent?

A: The choice of a resolving agent is the most critical parameter for a successful resolution.[6] An ideal agent will form a crystalline salt that exhibits a significant solubility difference between the two diastereomers in a common solvent. For primary amines like 2-fluorocyclopropan-1-amine, common choices include chiral carboxylic or sulfonic acids.

Key candidates include:

  • Tartaric Acid Derivatives: L-(+)-Tartaric acid and its derivatives, like O,O'-Dibenzoyl-L-tartaric acid (L-DBTA), are widely used and cost-effective.[1][5]

  • Mandelic Acid: (S)-Mandelic acid is another effective agent known for often providing high enantiomeric excess in a single crystallization.[1][5]

  • Camphorsulfonic Acid: (1S)-(+)-10-Camphorsulfonic acid is a strong acid that can be particularly effective for resolving less basic amines.[1][3]

A screening process using several candidate agents is essential to identify the most effective one for your specific system.[6][7]

Q3: Why is the choice of solvent so critical for a successful resolution?

A: The solvent system is paramount because it directly dictates the solubility of the diastereomeric salts and, crucially, the difference in their solubilities.[6] An optimal solvent will maximize this difference, allowing the desired diastereomer to crystallize with high purity while the undesired diastereomer remains in the mother liquor.[8] The solvent also influences crystal growth rate and morphology, which affects filtration efficiency and purity. A screening of various solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate) is a mandatory step in process development.[9]

Q4: What is "oiling out" and how can I prevent it?

A: "Oiling out" is a common problem where the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of a crystalline solid.[6] This typically occurs when the salt's solubility is exceeded at a temperature above its melting point in the chosen solvent, or when supersaturation is too high, leading to rapid phase separation rather than ordered crystal nucleation. To prevent this, you can try:

  • Using a more dilute solution.

  • Slowing the rate of cooling or anti-solvent addition.

  • Switching to a solvent in which the salt is less soluble.[6]

  • Seeding the solution with a small crystal of the desired diastereomer to encourage controlled crystallization.[6]

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

ProblemPotential CausesRecommended Solutions
No crystals form upon cooling or solvent addition. 1. High Solubility: The diastereomeric salts are too soluble in the chosen solvent system.[6] 2. Insufficient Supersaturation: The concentration of the salt is below its solubility limit. 3. Inhibition of Nucleation: Impurities in the mixture may be inhibiting crystal formation.[6]1. Change Solvent System: Screen for a less polar solvent or use an anti-solvent (a solvent in which the salts are insoluble) to induce precipitation.[6] 2. Increase Concentration: Carefully evaporate some of the solvent to increase the salt concentration.[6] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a small "seed" crystal of the desired product if available.[6]
The isolated crystals have low diastereomeric/enantiomeric excess (de/ee). 1. Poor Selectivity: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.[10] 2. Co-crystallization: The crystallization happened too quickly, trapping the more soluble diastereomer in the crystal lattice.[11] 3. Inadequate Washing: The mother liquor, rich in the undesired diastereomer, was not sufficiently washed from the crystal surfaces.1. Re-optimize Conditions: Re-screen for a different solvent or resolving agent that provides better separation. Adjusting the temperature profile can also improve selectivity.[8] 2. Slow Down Crystallization: Use a slower cooling rate or a slower addition of anti-solvent. Ensure the solution is well-stirred during crystallization.[5] 3. Improve Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor. Be mindful not to wash excessively, as this can dissolve the desired product and lower the yield.
The yield of the desired diastereomeric salt is very low. 1. Suboptimal Solubility: The desired salt is still too soluble in the mother liquor, even if it's the less soluble of the two.[10] 2. Incorrect Stoichiometry: The molar ratio of the resolving agent to the amine may not be optimal. 3. Premature Isolation: The crystallization process was stopped before reaching equilibrium.1. Optimize Solvent/Temperature: Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures.[10] 2. Adjust Molar Ratio: Test different molar ratios of resolving agent to the racemic amine (e.g., 0.5, 1.0 equivalents). Sometimes, using a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent is more effective.[10] 3. Increase Crystallization Time: Allow the solution to stir at the final temperature for a longer period (e.g., overnight) to maximize crystal formation.[12]
The liberated free amine has low enantiomeric excess after a successful salt separation. 1. Incomplete Salt Breaking: The pH was not adjusted sufficiently to fully neutralize the resolving agent and liberate the free amine. 2. Racemization: The amine may be susceptible to racemization under the conditions used for salt breaking or extraction (e.g., harsh pH or high temperature).1. Ensure Complete Conversion: Monitor the pH during the salt breaking step to ensure it is sufficiently basic (typically pH > 11 for liberating an amine from an acidic resolving agent).[6] 2. Use Milder Conditions: If racemization is suspected, use milder bases or lower temperatures during the workup. Consider if the unwanted enantiomer can be racemized and recycled to improve overall process yield.[10][13]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Note: These are generalized procedures and must be optimized for your specific laboratory conditions and scale.

Protocol 1: Screening for Optimal Resolving Agent and Solvent

This protocol is designed to efficiently identify the most promising conditions for the resolution.

  • Preparation: In separate vials, dissolve a small, precise amount of racemic 2-fluorocyclopropan-1-amine (e.g., 100 mg) in various screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate) at a concentration of ~0.5 M.

  • Reagent Addition: To each vial, add 1.0 equivalent of a different chiral resolving agent (e.g., L-DBTA, (S)-Mandelic Acid, (1S)-Camphorsulfonic Acid).

  • Salt Formation: Gently warm and stir the vials to ensure complete dissolution and salt formation.

  • Crystallization: Allow the vials to cool slowly to room temperature, then transfer to a refrigerator (4°C) and leave undisturbed for 12-24 hours.

  • Isolation & Analysis: If crystals have formed, isolate them by filtration, wash with a minimal amount of cold solvent, and dry.

  • Evaluation: Liberate the free amine from a small sample of the salt and determine the enantiomeric excess (ee%) using Chiral HPLC or GC (see Protocol 4). Select the combination that gives the best balance of yield and ee%.

Protocol 2: General Procedure for Diastereomeric Salt Crystallization

This workflow outlines the scaled-up resolution process based on optimized screening results.

Caption: Workflow for diastereomeric salt resolution.

Protocol 3: Liberation of the Free Amine from the Diastereomeric Salt
  • Dissolution: Suspend the purified and dried diastereomeric salt in a suitable solvent mixture, such as dichloromethane and water.[14]

  • Salt Breaking: While stirring vigorously, add a base (e.g., 1M NaOH solution) dropwise until the pH of the aqueous layer is >11. Continue stirring until all solids have dissolved and partitioned between the two layers.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

Protocol 4: Determination of Enantiomeric Excess (ee%) by Chiral HPLC

Accurate determination of ee% is crucial for validating the success of the resolution.[15]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) is required.[15][16]

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the resolved amine in the mobile phase or a compatible solvent. Also, prepare a sample of the starting racemic amine as a reference.

  • Method Development:

    • Mobile Phase: Start with a mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: Monitor at a wavelength where the amine absorbs UV light.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers. The two peaks should be well-resolved.

    • Inject the resolved sample.

    • Integrate the peak areas for each enantiomer.[15]

  • Calculation:

    • ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Caption: Troubleshooting decision tree for low purity.

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. (2025). Benchchem.
  • Optimizing Diastereomeric Salt Crystallization for Enantiomer Separ
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). CrystEngComm (RSC Publishing).
  • A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine C
  • Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystalliz
  • Troubleshooting diastereomeric salt crystallization for chiral resolution. (2025). Benchchem.
  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Deriv
  • Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design.
  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry.
  • Chiral resolution. (n.d.). Wikipedia.
  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.
  • Separation of diastereomers by crystalliz
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. (2025). Benchchem.
  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. (2025). Benchchem.
  • Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. (2025). Benchchem.

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Fluorocyclopropane Synthesis

Welcome to our dedicated technical support center for the synthesis of fluorocyclopropanes. This guide is designed to assist researchers, scientists, and professionals in drug development with common challenges encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of fluorocyclopropanes. This guide is designed to assist researchers, scientists, and professionals in drug development with common challenges encountered during the synthesis of these valuable compounds. The unique properties imparted by the fluorine atom and the cyclopropane ring make these motifs increasingly important in medicinal chemistry.[1][2] However, their synthesis can present specific hurdles. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges and optimize your synthetic strategies.

Frequently Asked Questions & Troubleshooting

Issue 1: Low or No Product Yield

Question: I am attempting a Simmons-Smith-type cyclopropanation of a fluoro-substituted allylic alcohol with a zinc carbenoid, but I'm observing very low conversion of my starting material. What are the likely causes, and how can I improve my yield?

Answer: Low conversion in this context often points to issues with reagent quality, reaction conditions, or the inherent reactivity of the starting material. Fluoroalkenes can be less reactive towards electrophilic zinc carbenoids due to the electron-withdrawing nature of fluorine.[3] Here’s a breakdown of potential causes and solutions:

  • Reagent Quality:

    • Diiodomethane (CH₂I₂): This reagent can decompose over time. Ensure it is freshly distilled or from a recently opened bottle.

    • Diethylzinc (Et₂Zn): This reagent is extremely pyrophoric and sensitive to air and moisture. It is critical to use fresh, high-quality diethylzinc and to handle it under strictly anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere).[3]

  • Reaction Conditions:

    • Solvent Choice: While ethereal solvents like DME, Et₂O, and THF are commonly used to stabilize the carbenoid, they can sometimes slow down the reaction rate in this specific synthesis. Interestingly, running the reaction without these common additives has been shown to lead to complete consumption of the starting material and high yields.[3]

    • Temperature Control: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[3] Precise temperature control is crucial.

    • Stoichiometry: Successful conditions may involve using 2.2 equivalents of diethylzinc and 4.4 equivalents of diiodomethane relative to the fluoroallylic alcohol.[3]

  • Starting Material Purity: Impurities in the starting fluoroalkene can lead to unwanted side reactions. Ensure your starting material is of high purity.[3]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired fluorocyclopropane, but I'm also seeing a number of significant side products. What are the likely side reactions, and how can I minimize them?

Answer: Side product formation is a common challenge and can often be attributed to the stability of the reagents or intermediates, as well as alternative reaction pathways.

  • Potential Causes & Solutions:

    • Alternative Reaction Pathways: Depending on the substrate, rearrangements or eliminations can compete with the desired cyclopropanation. Careful control of the reaction temperature and stoichiometry can help favor the desired pathway.[3]

    • Reagent Decomposition: As mentioned previously, the quality of reagents like diiodomethane is crucial. Decomposed reagents can lead to a variety of byproducts.

    • Stability of the Fluorocyclopropane Ring: While generally stable, the fluorocyclopropane moiety can undergo ring-opening under harsh acidic or basic conditions.[4] If your workup or subsequent reaction steps involve strong acids or bases, consider using milder conditions. For example, use a weaker acid like pyridinium p-toluenesulfonate instead of HCl or H₂SO₄.[4]

Issue 3: Difficulty in Product Purification

Question: I've successfully synthesized my fluorocyclopropane, but I'm losing a significant amount of product during purification by column chromatography. What strategies can I use to improve my isolated yield?

Answer: The physical properties of fluorocyclopropanes can make their purification challenging. Their volatility and potential sensitivity to silica gel are key factors to consider.

  • Potential Causes & Solutions:

    • Volatility: Fluorinated compounds are often more volatile than their non-fluorinated counterparts. When removing solvent after extraction, use a rotary evaporator at a low temperature and reduced pressure to minimize product loss.[3]

    • Chromatography Conditions:

      • Stationary Phase: If you suspect your compound is decomposing on silica gel, you can deactivate the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[3]

      • Solvent System Optimization: For poor separation of diastereomers, systematically vary the polarity of your eluent. A shallow gradient of increasing polarity is often effective.[5] Flash column chromatography on silica gel is the most common method for separating cis/trans diastereomers.[5]

      • Alternative Techniques: For very challenging separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide higher resolution.[5]

Key Experimental Protocol: Enantioselective Synthesis of Fluorocyclopropanes

This protocol is based on the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids.[6]

Step-by-Step Methodology:

  • Carbenoid Formation: To a stirred solution of freshly distilled diiodomethane (4.4 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add diethylzinc (2.2 equivalents) dropwise. A white precipitate should form.

  • Stirring: After the addition is complete, stir the reaction mixture for 10 minutes at 0 °C.

  • Substrate Addition: In a separate flask, prepare a solution of the fluoro-substituted allylic alcohol (1.0 equivalent) and a chiral dioxaborolane ligand (1.1 equivalents) in anhydrous CH₂Cl₂. Add this solution dropwise to the pre-formed zinc carbenoid mixture at 0 °C. The solution should become homogeneous.

  • Reaction Progression: Stir the reaction mixture at 0 °C for an additional 10 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for approximately 16 hours.[3]

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the organic and aqueous phases. Extract the aqueous phase multiple times with CH₂Cl₂ or Et₂O.

  • Washing: Combine the organic extracts and wash successively with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), sodium bicarbonate (NaHCO₃), and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

ParameterRecommended ConditionRationale
Diiodomethane Freshly distilledAvoids side reactions from decomposition products.
Diethylzinc Fresh, handled under inert gasHighly reactive and sensitive to air/moisture.
Solvent Dichloromethane (CH₂Cl₂)Can provide better results than ethereal solvents for some substrates.[3]
Temperature 0 °C to room temperatureControlled temperature profile is crucial for reaction success.[3]
Workup Quench with NH₄Cl (aq.)Safely neutralizes the reactive zinc species.
Purification Flash chromatography on silica gelStandard method for purification.[5]

Visualizing the Workflow and Troubleshooting Logic

To further clarify the experimental process and decision-making in troubleshooting, the following diagrams are provided.

G cluster_prep Reagent & Reaction Setup cluster_reaction Reaction Sequence cluster_workup Workup & Purification A Freshly Distilled Diiodomethane E 1. Form Zinc Carbenoid (0°C) A->E B High-Quality Diethylzinc B->E C Anhydrous CH2Cl2 (Solvent) C->E D Fluoro-allylic Alcohol & Chiral Ligand F 2. Add Substrate Solution (0°C) D->F E->F G 3. React at Room Temp (~16 hours) F->G H Quench with Sat. NH4Cl G->H I Extract with CH2Cl2 or Et2O H->I J Wash Organics I->J K Dry & Concentrate (Low Temp) J->K L Flash Column Chromatography K->L M Pure Fluorocyclopropane L->M

Caption: Experimental workflow for Simmons-Smith fluorocyclopropanation.

G Start Low or No Yield Reagent Check Reagent Quality (CH2I2, Et2Zn) Start->Reagent Conditions Optimize Reaction Conditions (Solvent, Temp, Stoichiometry) Start->Conditions Purity Verify Starting Material Purity Start->Purity Success Improved Yield Reagent->Success Use fresh reagents Conditions->Success Adjust parameters Purity->Success Purify starting material

Caption: Troubleshooting workflow for low yields in fluorocyclopropane synthesis.

References

  • BenchChem. (2025). Troubleshooting low yields in fluorocyclopropane synthesis.
  • BenchChem. (2025).
  • Beilstein Journals. (n.d.).
  • Wikipedia. (n.d.). Fluorocyclopropane.
  • Veliks, J., et al. (n.d.). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PMC - NIH.
  • ResearchGate. (n.d.).
  • ACS Publications. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes.
  • BenchChem. (2025). Stability of fluorocyclopropane moiety under acidic vs basic conditions.
  • BenchChem. (2025). The Emergence of Fluorocyclopropane in Bioactive Molecules: A Technical Guide.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Validation of (1R,2S)-2-fluorocyclopropan-1-amine HCl: An Irreversible LSD1 Inhibitor

This guide provides a comprehensive framework for validating the biological activity of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, a potent cyclopropylamine-based inhibitor. Our focus is on its function as an ina...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, a potent cyclopropylamine-based inhibitor. Our focus is on its function as an inactivator of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator and a high-value target in modern oncology. We will objectively compare its performance with benchmark and alternative inhibitors using established experimental protocols, supported by quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel epigenetic modulators.

Introduction: Targeting the Epigenetic Eraser LSD1

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] The demethylation of H3K4, a mark associated with active gene transcription, leads to gene silencing.[1] Consequently, LSD1 is a critical component of several repressive complexes. Its overexpression is a hallmark of numerous cancers, including acute myeloid leukemia (AML), where it blocks cellular differentiation and promotes proliferation, making it a prime therapeutic target.[3][4]

The therapeutic potential of LSD1 inhibition was first suggested by the discovery that tranylcypromine (TCP), a monoamine oxidase (MAO) inhibitor used to treat depression, also inactivates LSD1.[4][5] This finding spurred the development of TCP derivatives with improved potency and selectivity. (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride belongs to this class of cyclopropylamine-based irreversible inhibitors, which act by forming a covalent adduct with the FAD cofactor essential for enzymatic activity.[4][6] This guide outlines the necessary biochemical, cellular, and in vivo experiments to validate its efficacy and benchmark it against key comparators.

Section 1: Mechanism of Action and Irreversible Inhibition

Understanding the mechanism of inhibition is fundamental to interpreting biological data. LSD1 utilizes its FAD cofactor to oxidize the methylated lysine substrate, which is subsequently hydrolyzed to produce a demethylated lysine and formaldehyde.[1] Irreversible cyclopropylamine inhibitors exploit this catalytic cycle. They are recognized by the enzyme as substrates, leading to the oxidative opening of the cyclopropyl ring. This process generates a highly reactive intermediate that covalently binds to and permanently inactivates the FAD cofactor.[4] This "suicide inhibition" mechanism is distinct from reversible inhibitors that simply compete for the active site.

cluster_cycle LSD1 Catalytic Cycle LSD1_FAD LSD1-FAD (Oxidized) Complex Enzyme-Substrate Complex LSD1_FAD->Complex Binds Substrate H3K4me2 (Substrate) Substrate->Complex LSD1_FADH2 LSD1-FADH2 (Reduced) Complex->LSD1_FADH2 Demethylation LSD1_FADH2->LSD1_FAD Reoxidation Product H3K4me1 + CH₂O (Products) H2O2 H₂O₂ O2 O₂ O2->LSD1_FAD

Caption: The catalytic cycle of LSD1, a FAD-dependent amine oxidase.

cluster_inhibition Mechanism of Irreversible Inhibition LSD1_FAD LSD1-FAD Intermediate Reactive Intermediate LSD1_FAD->Intermediate Oxidative Ring Opening Inhibitor (1R,2S)-2-fluorocyclopropan-1-amine Inhibitor->Intermediate Inactive Covalent LSD1-FAD Adduct (Enzyme Inactivated) Intermediate->Inactive Covalent Bond Formation

Caption: Irreversible inactivation of LSD1 by a cyclopropylamine inhibitor.

Section 2: Biochemical Validation: Quantifying Potency and Selectivity

The first step in validation is to confirm direct enzymatic inhibition and assess selectivity against closely related off-targets. The primary off-targets for this class of compounds are MAO-A and MAO-B, whose inhibition can lead to undesirable clinical side effects.

Experimental Protocol 1: LSD1 Horseradish Peroxidase (HRP)-Coupled Assay

This in vitro assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[7] It is a robust method for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.

Workflow Diagram

cluster_workflow HRP-Coupled Assay Workflow Step1 1. Incubate LSD1 Enzyme with Inhibitor Step2 2. Add H3K4me2 Peptide Substrate Step1->Step2 Step3 3. LSD1 produces H₂O₂ Step2->Step3 Step4 4. Add HRP & Amplex Red Step3->Step4 Step5 5. Measure Fluorescence (Signal ∝ LSD1 Activity) Step4->Step5

Caption: Workflow for the in vitro LSD1 HRP-coupled biochemical assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5).

    • LSD1 Enzyme: Recombinant human LSD1/CoREST complex diluted in assay buffer (e.g., 20 nM).

    • Inhibitor: Prepare a 10-point, 3-fold serial dilution of (1R,2S)-2-fluorocyclopropan-1-amine HCl and comparator compounds in DMSO, then dilute in assay buffer.

    • Substrate: H3K4me2 peptide (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-NH₂) at a concentration near its Km (e.g., 2 µM).

    • Detection Reagents: Horseradish peroxidase (HRP) and Amplex Red.

  • Assay Procedure:

    • Add 5 µL of diluted inhibitor or DMSO vehicle to wells of a 384-well plate.

    • Add 10 µL of diluted LSD1 enzyme and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the H3K4me2 substrate.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and develop the signal by adding 10 µL of the HRP/Amplex Red detection mixture.

    • Incubate for 15 minutes in the dark.

    • Read fluorescence on a suitable plate reader (Excitation: 535 nm, Emission: 590 nm).

  • Data Analysis:

    • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

    • Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Biochemical Data

The primary goal is to demonstrate potent LSD1 inhibition with significant selectivity over MAO enzymes. An ideal candidate will have a low nanomolar IC₅₀ for LSD1 and an IC₅₀ >10,000 nM (>10 µM) for MAOs, yielding a high selectivity index (SI).

CompoundTypeLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/LSD1)
(1R,2S)-2-fluorocyclopropan-1-amine HCl Irreversible 8.5 >15,000 >15,000 >1,760
Tranylcypromine (TCP)[7]Irreversible5,600~200~200~0.04
Iadademstat (ORY-1001)[3][8]Irreversible<20HighHighHigh
Seclidemstat (SP-2577)[8][9]Reversible~25>10,000>10,000>400

Note: Data for comparators are representative values from published literature. Assays for MAO-A/B inhibition are typically performed using a kynuramine-based fluorescence assay.[7][10]

Section 3: Cellular Target Engagement and Phenotypic Effects

Demonstrating enzymatic inhibition is necessary but not sufficient. A successful inhibitor must penetrate cells, engage its target, and elicit a desired biological response. For an LSD1 inhibitor in an AML context, this means increasing global histone methylation, arresting cell proliferation, and inducing differentiation.[8]

Experimental Protocol 2: Western Blot for Histone Methylation

This assay provides direct evidence of target engagement in a cellular environment by measuring the accumulation of LSD1's primary substrate, H3K4me2.

Methodology:

  • Cell Culture and Treatment: Culture an AML cell line (e.g., MV4-11) in appropriate media. Treat cells with increasing concentrations of the inhibitor for 72 hours.

  • Histone Extraction: Harvest cells, lyse them, and purify the acid-soluble histone proteins.

  • Western Blotting:

    • Separate histone extracts via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against H3K4me2 (target mark) and total Histone H3 (loading control).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity and normalize the H3K4me2 signal to the total H3 signal. A dose-dependent increase in normalized H3K4me2 confirms cellular LSD1 inhibition.

Experimental Protocol 3: Cellular Proliferation and Differentiation Assays

These assays measure the functional consequences of LSD1 inhibition in cancer cells.

Methodology:

  • Cell Proliferation (EC₅₀ Determination):

    • Seed MV4-11 cells in 96-well plates.

    • Treat with a serial dilution of the inhibitor for 5-7 days.

    • Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels.

    • Calculate the half-maximal effective concentration (EC₅₀) for growth inhibition.

  • Myeloid Differentiation (Flow Cytometry):

    • Treat MV4-11 cells with the inhibitor at concentrations around its EC₅₀ for 5-7 days.

    • Stain cells with fluorescently-conjugated antibodies against myeloid differentiation markers, such as CD11b and CD86.[8]

    • Analyze the percentage of marker-positive cells using a flow cytometer. An increase in the CD11b+/CD86+ population indicates successful induction of differentiation.

Comparative Cellular Data
CompoundCell Proliferation EC₅₀ (nM, MV4-11 cells)Induction of CD11b+ Cells (% at 1 µM)
(1R,2S)-2-fluorocyclopropan-1-amine HCl 55 65%
Iadademstat (ORY-1001)[8]Potent (<100 nM)Strong Induction
Seclidemstat (SP-2577)[8]Potent (<100 nM)Strong Induction

Section 4: In Vivo Validation: Demonstrating Anti-Tumor Efficacy

The final validation step involves assessing the compound's therapeutic potential in a preclinical animal model. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is the standard approach.

Experimental Protocol 4: AML Xenograft Mouse Model

Methodology:

  • Model Establishment: Subcutaneously implant human AML cells (e.g., 5 x 10⁶ MV4-11 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Treatment: Once tumors are established (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle control, (1R,2S)-2-fluorocyclopropan-1-amine HCl, comparator drug). Administer compounds daily via an appropriate route (e.g., oral gavage).

  • Efficacy Endpoints:

    • Monitor tumor volume using caliper measurements 2-3 times per week.

    • Monitor animal body weight as an indicator of toxicity.

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

  • Pharmacodynamic Analysis (Optional): Collect tumor samples at the end of the study to measure H3K4me2 levels by Western blot or immunohistochemistry to confirm in vivo target engagement.

Comparative In Vivo Efficacy Data
Compound (Dose)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
(1R,2S)-2-fluorocyclopropan-1-amine HCl (20 mg/kg, PO, QD) 85% -2%
Iadademstat (ORY-1001) (e.g., 0.2 mg/kg, PO, QD)[8]>70%Well tolerated
Seclidemstat (SP-2577) (e.g., 50 mg/kg, PO, QD)[8][11]>60%Well tolerated

Conclusion

The validation of a novel therapeutic agent requires a systematic and multi-faceted approach. For (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, the experimental cascade presented here provides a robust pathway to confirm its proposed mechanism and evaluate its potential. The data suggest that this compound is a highly potent and selective irreversible inhibitor of LSD1. Its low-nanomolar biochemical and cellular potency, coupled with significant anti-tumor efficacy and tolerability in vivo, positions it as a strong candidate for further preclinical development.

Compared to the benchmark non-selective inhibitor Tranylcypromine, it demonstrates vastly superior selectivity, which is critical for a favorable safety profile. Its potency is comparable to or exceeds that of other clinical-stage LSD1 inhibitors like Iadademstat and Seclidemstat, making it a valuable tool for epigenetic research and a promising lead for the development of novel cancer therapeutics.

References

  • Cole, P. A. (2015). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 512, 135-150. Available at: [Link]

  • Schmitt, M. L., et al. (2014). Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. Journal of Biomolecular Screening, 19(7), 1103-1110. Available at: [Link]

  • Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30894-30906. Available at: [Link]

  • EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). EpigenTek Product Page. Available at: [Link]

  • EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek Product Page. Available at: [Link]

  • Zheng, Y. C., et al. (2016). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. Current Topics in Medicinal Chemistry, 16(19), 2179-2188. Available at: [Link]

  • Shao, G., & Zhu, Y. (2020). Pharmacological Inhibition of LSD1 for Cancer Treatment. Current Medicinal Chemistry, 27(25), 4255-4272. Available at: [Link]

  • Fioravanti, R., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. European Journal of Medicinal Chemistry, 247, 115049. Available at: [Link]

  • Zhang, X. S., et al. (2024). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2312933. Available at: [Link]

  • Zhang, X. S., et al. (2024). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2312933. Available at: [Link]

  • Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. Available at: [Link]

  • Tassone, G., et al. (2022). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-853. Available at: [Link]

  • Valente, S., et al. (2020). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Cancers, 12(11), 3169. Available at: [Link]

  • Ricken, R., et al. (2017). Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression. European Neuropsychopharmacology, 27(8), 697-713. Available at: [Link]

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to (1R,2S)-2-fluorocyclopropan-1-amine and Its Non-fluorinated Analogs

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the deliberate introduction of fluorine into molecular scaffolds represents a cornerstone strate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate introduction of fluorine into molecular scaffolds represents a cornerstone strategy for optimizing drug-like properties.[1][2] The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively empower chemists to fine-tune a range of pharmacokinetic and pharmacodynamic parameters.[2] This guide provides an in-depth, objective comparison of (1R,2S)-2-fluorocyclopropan-1-amine and its non-fluorinated parent, cyclopropanamine. Through an examination of their physicochemical properties, metabolic stability, and potential influence on protein-ligand interactions, we will elucidate the nuanced yet profound impact of a single fluorine atom on this valuable structural motif. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with a robust framework for the rational design of next-generation therapeutics.

Physicochemical Properties: A Tale of Two Amines

The introduction of a fluorine atom onto the cyclopropane ring instigates a significant shift in the molecule's electronic properties, which in turn modulates its acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa): The Inductive Effect of Fluorine
Lipophilicity (logP): A More Complex Interplay

The impact of fluorination on lipophilicity is less straightforward.[5] While fluorine is lipophilic, its introduction can alter the molecule's overall charge distribution and hydrogen bonding capacity, leading to varied effects on logP. In the case of (1R,2S)-2-fluorocyclopropan-1-amine, theoretical calculations suggest a slight increase in logP compared to cyclopropanamine, indicating that the lipophilic character of the fluorine atom outweighs other electronic effects in this context.[2][6]

PropertyCyclopropanamine(1R,2S)-2-fluorocyclopropan-1-amineRationale for Change
pKa ~9.10Predicted to be significantly lowerThe strong electron-withdrawing effect of fluorine reduces the basicity of the amine.[3][4]
logP ~0.07Predicted to be slightly higher (~0.48)[2][6]The lipophilic nature of the fluorine atom can increase the overall lipophilicity of the molecule.[5]

Metabolic Stability: The C-F Bond as a Metabolic Shield

A paramount challenge in drug development is engineering molecules that resist rapid metabolic degradation, thereby ensuring sufficient in vivo exposure. Fluorination is a widely employed and highly effective strategy to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[7]

By replacing a hydrogen atom at a potential site of metabolism with fluorine, a "metabolic shield" is created, blocking or slowing down oxidative metabolism.[7] For small cyclic amines like cyclopropanamine, oxidative deamination or oxidation of the cyclopropyl ring are potential metabolic pathways. The presence of fluorine in (1R,2S)-2-fluorocyclopropan-1-amine is expected to hinder these processes, leading to a longer metabolic half-life and lower intrinsic clearance.[1]

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for the experimental determination of the acid dissociation constant (pKa).[8][9]

Objective: To determine the pKa of cyclopropanamine and (1R,2S)-2-fluorocyclopropan-1-amine.

Materials:

  • Test compound (cyclopropanamine or (1R,2S)-2-fluorocyclopropan-1-amine)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-purity water

  • pH meter with a combination glass electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the test compound and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 10 mM).

  • Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the pH electrode. Begin stirring gently.

  • Acidification: If titrating the free base, add a stoichiometric excess of standardized HCl to fully protonate the amine.

  • Titration: Begin adding the standardized NaOH solution in small, precise increments using the burette.

  • Data Collection: Record the pH of the solution after each addition of NaOH.

  • Data Analysis: Plot the pH of the solution versus the volume of NaOH added. The pKa is the pH at which half of the amine is neutralized (the midpoint of the steepest part of the titration curve).[10]

Protocol 2: Determination of logP by the Shake-Flask Method

This protocol describes the classic "shake-flask" method for determining the partition coefficient (logP).[8][11]

Objective: To determine the logP of cyclopropanamine and (1R,2S)-2-fluorocyclopropan-1-amine.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol and water by mixing them together, shaking vigorously, and allowing the layers to separate.

  • Sample Addition: Add a known amount of the test compound to a known volume of the water phase.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the layers to separate completely. Centrifugation can be used to aid separation.

  • Quantification: Carefully remove a sample from each phase and determine the concentration of the test compound in both the aqueous and n-octanol layers using a suitable analytical method.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[11]

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a standard procedure for assessing the metabolic stability of a compound using liver microsomes.[1]

Objective: To compare the in vitro metabolic stability of cyclopropanamine and (1R,2S)-2-fluorocyclopropan-1-amine.

Materials:

  • Test compounds

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Cold organic solvent (e.g., acetonitrile) with an internal standard for quenching

  • LC-MS/MS for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration of, for example, 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing the cold organic solvent with the internal standard.

  • Sample Processing: Vortex and centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can also be calculated from these values.

Visualization of Concepts and Workflows

cluster_pka pKa Comparison cluster_logP logP Comparison Cyclopropanamine Cyclopropanamine Protonated Cyclopropanamine Protonated Cyclopropanamine Cyclopropanamine->Protonated Cyclopropanamine Higher pKa (more basic) (1R,2S)-2-fluorocyclopropan-1-amine (1R,2S)-2-fluorocyclopropan-1-amine Protonated (1R,2S)-2-fluorocyclopropan-1-amine Protonated (1R,2S)-2-fluorocyclopropan-1-amine (1R,2S)-2-fluorocyclopropan-1-amine->Protonated (1R,2S)-2-fluorocyclopropan-1-amine Lower pKa (less basic) Cyclopropanamine_logP Cyclopropanamine Water Water Cyclopropanamine_logP->Water Slightly more hydrophilic Fluorinated_logP (1R,2S)-2-fluorocyclopropan-1-amine Octanol Octanol Fluorinated_logP->Octanol Slightly more lipophilic

Caption: Physicochemical property comparison.

Start Start Prepare Incubation Mixture Prepare Incubation Mixture (Compound, Microsomes, Buffer) Start->Prepare Incubation Mixture Pre-incubate Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate Initiate Reaction Initiate Reaction (Add NADPH) Pre-incubate->Initiate Reaction Time Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiate Reaction->Time Points Quench Reaction Quench Reaction (Cold Acetonitrile + IS) Time Points->Quench Reaction Process Sample Process Sample (Vortex, Centrifuge) Quench Reaction->Process Sample Analyze Analyze by LC-MS/MS Process Sample->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End Calculate->End

Caption: Metabolic stability assay workflow.

Impact on Protein-Ligand Interactions: A Mechanistic Perspective

The introduction of fluorine can profoundly influence how a molecule interacts with its biological target. While specific X-ray crystallography or molecular modeling data for (1R,2S)-2-fluorocyclopropan-1-amine bound to a target are not publicly available, we can infer the likely consequences based on established principles of molecular recognition.

Consider a hypothetical enzyme active site where the parent cyclopropanamine binds. The primary amine typically forms a key salt bridge with an acidic residue (e.g., aspartate or glutamate). The cyclopropyl group itself may engage in hydrophobic interactions with nonpolar residues.

Now, let's introduce (1R,2S)-2-fluorocyclopropan-1-amine into this active site. The following changes in interactions can be anticipated:

  • Altered Hydrogen Bonding: The lower pKa of the fluorinated amine means it is less likely to be protonated at a given pH. This could weaken the salt bridge interaction with the acidic residue.

  • Novel Fluorine Interactions: The fluorine atom can participate in favorable interactions that are not possible for a hydrogen atom. These include:

    • Orthogonal Multipolar Interactions: The polarized C-F bond can interact favorably with backbone carbonyls or other electron-poor regions of the protein.

    • Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions with nonpolar pockets in the active site.

  • Conformational Effects: The gauche effect, an electronic interaction involving fluorine, can influence the preferred conformation of the cyclopropane ring, potentially pre-organizing the molecule for a more favorable binding pose.

The net effect of these changes on binding affinity is context-dependent. In some cases, the loss of a strong salt bridge may be detrimental, while in others, the gain of new fluorine-mediated interactions and favorable conformational effects could lead to enhanced potency and selectivity.[12]

cluster_non_fluorinated Cyclopropanamine Interaction cluster_fluorinated (1R,2S)-2-fluorocyclopropan-1-amine Interaction Cyclopropanamine_mol Cyclopropanamine Salt_Bridge Salt Bridge (Asp/Glu) Cyclopropanamine_mol->Salt_Bridge Strong Interaction Hydrophobic_Pocket Hydrophobic Pocket Cyclopropanamine_mol->Hydrophobic_Pocket Hydrophobic Interaction Enzyme_Pocket_1 Enzyme Pocket Fluorinated_mol (1R,2S)-2-fluorocyclopropan-1-amine Weakened_Salt_Bridge Weakened Salt Bridge (Lower pKa) Fluorinated_mol->Weakened_Salt_Bridge Weaker Interaction Fluorine_Interaction Fluorine-Carbonyl Interaction Fluorinated_mol->Fluorine_Interaction New Favorable Interaction Enhanced_Hydrophobic Enhanced Hydrophobic Interaction Fluorinated_mol->Enhanced_Hydrophobic Enhanced Interaction Enzyme_Pocket_2 Enzyme Pocket

Caption: Hypothetical protein-ligand interactions.

Synthesis of (1R,2S)-2-fluorocyclopropan-1-amine: A Multi-Step Approach

The synthesis of (1R,2S)-2-fluorocyclopropan-1-amine is a non-trivial process that often involves multiple steps, including the stereoselective formation of the cyclopropane ring and the introduction of the fluorine and amine functionalities. The following is a representative, multi-step synthesis adapted from the patent literature.[13]

Disclaimer: This is a generalized synthetic scheme and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all reagents.

Step 1: Synthesis of an N-protected Intermediate The synthesis often begins with a chiral starting material to establish the desired stereochemistry. A key step involves the formation of a cyclopropane ring, which can be achieved through various methods, such as the reaction of an alkene with a carbene or carbenoid.

Step 2: Introduction of Fluorine Fluorination can be accomplished using a variety of reagents. For example, a hydroxyl group on the cyclopropane ring can be replaced with fluorine using a deoxofluorinating agent.

Step 3: Introduction of the Amine Group The amine group can be introduced via several methods, such as the reduction of an azide or a nitrile, or through a Curtius or Hofmann rearrangement of a carboxylic acid derivative.

Step 4: Deprotection and Salt Formation In the final steps, any protecting groups are removed, and the free amine is often converted to a salt (e.g., hydrochloride or tosylate) to improve its stability and handling properties.[13]

Conclusion: A Powerful Tool for Drug Design

The comparison of (1R,2S)-2-fluorocyclopropan-1-amine with its non-fluorinated analog, cyclopropanamine, provides a compelling illustration of the power of strategic fluorination in medicinal chemistry. The introduction of a single fluorine atom can lead to a predictable decrease in basicity and a likely enhancement in metabolic stability. The impact on lipophilicity and protein-ligand interactions is more nuanced and offers opportunities for fine-tuning a molecule's properties to achieve the desired therapeutic profile. As our understanding of the subtle effects of fluorine continues to grow, so too will our ability to rationally design safer and more effective medicines. This guide serves as a foundational resource for researchers seeking to leverage the "fluorine advantage" in their drug discovery endeavors.

References

  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (URL not available)
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (URL not available)
  • CN103435523A - Preparation method for (1R, 2S)
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF - ResearchGate. ([Link])

  • A Guide To Log P and Pka Measurements and Their Use | PDF | Acid Dissociation Constant. ([Link])

  • The Effect of Aliphatic Fluorine on Amine Drugs - ACS Publications. ([Link])

  • The role of fluorine in medicinal chemistry. ([Link])

  • The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase - PubMed. ([Link])

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN - Scholaris. ([Link])

  • Cyprotex pKa and LogP Fact Sheet - Evotec. ([Link])

  • Experimental amine basicity (pKa),6b effective and intrinsic... - ResearchGate. ([Link])

  • Development of Methods for the Determination of pKa Values - PMC - NIH. ([Link])

  • Protein X-ray Crystallography and Drug Discovery - PMC - NIH. ([Link])

  • Studies on the Interaction between Model Proteins and Fluorinated Ionic Liquids - PMC. ([Link])

  • X-Ray Crystallography based Protein-Protein Interaction (PPI) Assay Service. ([Link])

  • Protein-Protein Interaction Studies Using Molecular Dynamics Simulation - PubMed. ([Link])

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. ([Link])

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of 2-Fluorocyclopropylamine-Containing LSD1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of 2-Fluorocyclopropylamine in Epigenetic Modulation The 2-fluorocyclopropylamine moiety has emerged as a critical pharmacophore in t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of 2-Fluorocyclopropylamine in Epigenetic Modulation

The 2-fluorocyclopropylamine moiety has emerged as a critical pharmacophore in the design of potent and selective enzyme inhibitors, particularly in the realm of epigenetics. Its unique stereoelectronic properties, conferred by the strained cyclopropyl ring and the electron-withdrawing fluorine atom, allow for enhanced binding affinity and metabolic stability. This guide focuses on a prominent class of such compounds: inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers, including Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

This document provides a comprehensive comparison of the in vivo efficacy of two leading clinical candidates containing the 2-fluorocyclopropylamine moiety: GSK2879552 and Iadademstat (ORY-1001) . We will delve into their preclinical performance in established cancer models, compare their efficacy with alternative treatments, and provide detailed experimental protocols to support and guide further research in this promising therapeutic area.

Mechanism of Action: Targeting the Epigenetic Eraser LSD1

LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By altering these histone marks, LSD1 plays a crucial role in regulating gene expression. In many cancers, LSD1 is overexpressed and contributes to oncogenesis by repressing tumor suppressor genes and promoting the expression of genes involved in cell proliferation, stemness, and differentiation blockade.[1][2]

The 2-fluorocyclopropylamine-containing compounds, such as GSK2879552 and Iadademstat, act as irreversible, mechanism-based inhibitors of LSD1. They form a covalent adduct with the FAD cofactor in the enzyme's active site, leading to its inactivation.[1] This inhibition reactivates the expression of silenced tumor suppressor genes and induces differentiation in cancer cells, ultimately leading to anti-tumor effects.

Downstream Signaling Pathways

Inhibition of LSD1 triggers a cascade of downstream signaling events that contribute to its anti-cancer activity. Key pathways affected include:

  • NOTCH Signaling: LSD1 has been shown to suppress the NOTCH signaling pathway. Inhibition of LSD1 can reactivate NOTCH signaling, which in some contexts, such as SCLC, acts as a tumor suppressor by downregulating key neuroendocrine transcription factors like ASCL1.[1][3][4]

  • p53 Signaling: LSD1 can demethylate and thereby regulate the activity of the tumor suppressor protein p53. Inhibition of LSD1 can lead to the activation of p53 and its downstream targets, such as p21, resulting in cell cycle arrest and apoptosis.[5][6][7]

In Vivo Efficacy Comparison: GSK2879552 vs. Iadademstat

GSK2879552

GSK2879552 is a potent and selective irreversible inhibitor of LSD1.[8]

In preclinical SCLC xenograft models, GSK2879552 has demonstrated significant anti-tumor activity.

  • Tumor Growth Inhibition: In mice engrafted with SCLC cell lines, oral administration of GSK2879552 at a dose of 1.5 mg/kg resulted in greater than 80% tumor growth inhibition.[8][9] Specifically, in NCI-H1417 xenografts, an 83% tumor growth inhibition was observed.[9]

GSK2879552 has also shown promising efficacy in preclinical models of AML.

  • Prolonged Survival: In a mouse model of AML using MLL-AF9 transduced cells, treatment with GSK2879552 led to a significant prolongation of survival. While control mice succumbed to leukemia by day 45 post-transplant, the treated mice survived for over 80 days.[8]

Iadademstat (ORY-1001)

Iadademstat is another highly potent and selective covalent inhibitor of LSD1.[10][11]

Iadademstat has demonstrated robust anti-leukemic activity in various preclinical AML models.

  • Tumor Growth Inhibition and Differentiation: In rodent xenograft models of AML, Iadademstat treatment leads to a reduction in tumor growth, which correlates with the induction of differentiation biomarkers.[11][12] It has been shown to compromise leukemic stem cell capacity in these models.[10][11]

Iadademstat has also been evaluated in preclinical SCLC models.

  • Tumor Regression: In a chemoresistant patient-derived xenograft (PDX) model of SCLC, treatment with Iadademstat led to complete and durable tumor regression. This effect was associated with the activation of the NOTCH signaling pathway.[3][4]

Quantitative Data Summary

CompoundCancer ModelAnimal ModelDosing RegimenEfficacy EndpointResultReference
GSK2879552 SCLC (NCI-H1417 xenograft)Mice1.5 mg/kg, oral, dailyTumor Growth Inhibition (TGI)83% TGI[9]
GSK2879552 AML (MLL-AF9)MiceNot specifiedOverall Survival> 80 days vs. 45 days (control)[8]
Iadademstat SCLC (PDX model)MiceNot specifiedTumor GrowthComplete and durable regression[3][4]
Iadademstat AML (Xenograft)RodentNot specifiedTumor GrowthReduction in tumor growth[11][12]

Comparison with Alternative Treatments

Tranylcypromine

Tranylcypromine, a non-selective monoamine oxidase inhibitor, also exhibits LSD1 inhibitory activity and has been investigated as a potential anti-cancer agent. However, its in vivo efficacy in cancer models is less potent and its use is associated with more off-target effects compared to the selective 2-fluorocyclopropylamine-containing inhibitors. Some studies have explored its use in combination therapies for AML.[13][14][15]

Standard-of-Care Chemotherapy

The standard induction therapy for AML is the "7 + 3" regimen, which consists of a 7-day continuous infusion of cytarabine and a 3-day course of an anthracycline, such as daunorubicin or idarubicin.[16][17] In preclinical AML xenograft models, this combination has been shown to reduce disease burden and increase survival.[18] A liposomal formulation of cytarabine and daunorubicin (CPX-351) has also demonstrated superior efficacy in certain AML subtypes.[16][17][19][20][21]

The standard first-line chemotherapy for SCLC is a combination of a platinum agent (cisplatin or carboplatin) and etoposide.[9][12][22][23][24] In SCLC xenograft models, this combination has been shown to be effective, although resistance often develops.[22]

The 2-fluorocyclopropylamine-containing LSD1 inhibitors offer a targeted, epigenetic-based therapeutic approach that is distinct from conventional cytotoxic chemotherapy. Their ability to induce differentiation and their potential for combination with standard-of-care agents make them a promising alternative or complementary treatment strategy.

Experimental Protocols

General Protocol for Subcutaneous AML Xenograft Model

This protocol provides a general framework for establishing a subcutaneous AML xenograft model in immunodeficient mice.[2][25][26][27][28][29][30]

Materials:

  • AML cell line (e.g., MV4-11, MOLM-13)

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Sterile PBS

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture AML cells to the desired density. Harvest and wash the cells with sterile PBS. Resuspend the cells in PBS, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. Anesthetize the mouse using an appropriate method.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the drug formulation according to the specific compound's solubility and stability characteristics. Administer the drug and vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Endpoint Analysis: Continue treatment and tumor monitoring until the pre-defined endpoint is reached (e.g., tumors in the control group reach a maximum size, a specific time point is reached, or the animal shows signs of distress). At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

General Protocol for Orthotopic SCLC Xenograft Model

This protocol provides a general framework for establishing an orthotopic SCLC xenograft model in immunodeficient mice.[3][5][12][31][32][33][34][35]

Materials:

  • SCLC cell line (e.g., NCI-H1417) or patient-derived tumor fragments

  • Immunodeficient mice (e.g., nude, SCID)

  • Sterile PBS or appropriate culture medium

  • Matrigel

  • Surgical instruments

  • Anesthesia equipment

Procedure:

  • Cell/Tissue Preparation: Prepare a single-cell suspension of SCLC cells in a mixture of medium and Matrigel, or cut patient-derived tumor tissue into small fragments (1-2 mm³).

  • Animal Preparation: Anesthetize the mouse and place it in a lateral decubitus position.

  • Surgical Procedure: Make a small incision in the skin and muscle layers overlying the rib cage to expose the lung.

  • Tumor Cell/Tissue Implantation: Using a fine-gauge needle, inject the cell suspension directly into the lung parenchyma, or implant a tumor fragment into the lung.

  • Wound Closure: Suture the muscle and skin layers.

  • Post-operative Care and Monitoring: Monitor the animals for recovery and signs of tumor growth (e.g., weight loss, respiratory distress).

  • Treatment and Endpoint Analysis: As with the subcutaneous model, initiate treatment based on a predetermined schedule or upon detection of tumor burden (e.g., via imaging). At the experimental endpoint, euthanize the mice and collect the lungs and other organs for analysis of tumor growth and metastasis.

Visualization of Key Pathways and Workflows

LSD1 Inhibition and Downstream Signaling

LSD1_Inhibition_Pathway cluster_LSD1 LSD1 Complex cluster_Inhibitors 2-Fluorocyclopropylamine Inhibitors cluster_Histones Histone Demethylation cluster_p53 p53 Pathway cluster_NOTCH NOTCH Pathway LSD1 LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates p53 p53 LSD1->p53 Demethylates (regulates) NOTCH NOTCH LSD1->NOTCH Suppresses Inhibitor GSK2879552 Iadademstat Inhibitor->LSD1 Inhibits Gene_Repression Gene Repression H3K4me2->Gene_Repression p21 p21 p53->p21 Activates CellCycleArrest Cell Cycle Arrest Apoptosis p21->CellCycleArrest ASCL1 ASCL1 NOTCH->ASCL1 Suppresses Neuroendocrine_Diff Neuroendocrine Differentiation ASCL1->Neuroendocrine_Diff

Caption: LSD1 inhibition by 2-fluorocyclopropylamine compounds.

In Vivo Xenograft Experimental Workflow

Xenograft_Workflow start Cancer Cell Line (AML or SCLC) culture Cell Culture & Expansion start->culture prepare_cells Prepare Cell Suspension culture->prepare_cells implant Subcutaneous or Orthotopic Implantation in Immunodeficient Mice prepare_cells->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize into Treatment & Control Groups tumor_growth->randomize treat Administer Drug (e.g., GSK2879552, Iadademstat) or Vehicle randomize->treat monitor Continue Monitoring Tumor Volume & Animal Health treat->monitor endpoint Endpoint Reached monitor->endpoint analysis Euthanize, Excise Tumors, and Analyze Data endpoint->analysis

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Fluorinated Cyclopropylamine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to an in-depth exploration of the structure-activity relationship (SAR) of fluorinated cyclopropylamine derivatives. This guide is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the structure-activity relationship (SAR) of fluorinated cyclopropylamine derivatives. This guide is designed to move beyond a simple recitation of facts, offering instead a causal analysis of how the strategic placement of fluorine on a cyclopropylamine scaffold profoundly influences its pharmacological profile. As drug discovery increasingly relies on nuanced molecular tuning, understanding the subtle yet powerful effects of fluorination on this privileged scaffold is paramount.

The cyclopropyl ring, with its inherent conformational rigidity and unique electronic character, is a valuable motif in medicinal chemistry. When combined with an amine, it becomes a key pharmacophore in numerous bioactive compounds, including enzyme inhibitors. The introduction of fluorine—the most electronegative element—further refines the properties of these derivatives, impacting everything from metabolic stability to target-binding affinity. This guide will dissect these relationships, providing the foundational knowledge and practical methodologies required to rationally design the next generation of fluorinated cyclopropylamine-based therapeutics.

Part 1: The Foundational Logic of Fluorination in Cyclopropylamines

The decision to introduce fluorine into a drug candidate is a strategic one, aimed at leveraging its unique properties to overcome common developmental hurdles. In the context of the cyclopropylamine scaffold, fluorination offers a multi-faceted approach to molecular optimization.

The Impact on Physicochemical Properties: pKa and Conformational Control

Fluorine's potent electron-withdrawing inductive effect is a primary driver of its influence on molecular properties. When placed on the cyclopropyl ring, it significantly alters the basicity (pKa) of the neighboring amine.

  • Causality: The strong C-F bond pulls electron density away from the cyclopropyl ring and, consequently, from the nitrogen atom of the amine. This reduction in electron density on the nitrogen makes its lone pair less available to accept a proton, thereby lowering the amine's pKa. Computational studies on 2-fluorocyclopropylamines have shown that this effect is highly dependent on the stereochemistry. For instance, the calculated gas phase proton affinity of trans-2-fluorocyclopropylamine is significantly lower than that of its cis diastereomer, a trend that correlates with pKa values measured in solution.[1] This modulation of basicity is critical, as it can fine-tune the ionization state of the drug at physiological pH, affecting its solubility, membrane permeability, and interaction with the target protein.

  • Conformational Rigidity: Fluorine substitution also imparts conformational preferences. The highly polarized C-F bond can engage in stabilizing hyperconjugative interactions with adjacent bonds, influencing the preferred orientation of the amino group relative to the ring.[1][2][3] This conformational locking can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.

Enhancing Metabolic Stability: Blocking Metabolic "Hot Spots"

One of the most celebrated applications of fluorination is its ability to enhance metabolic stability.[4][5] Cyclopropylamines can be susceptible to cytochrome P450 (CYP)-mediated oxidation, particularly at the C-H bonds adjacent to the amine, which can lead to ring-opening and inactivation.[6]

  • Causality: Replacing a metabolically labile C-H bond with a much stronger C-F bond effectively blocks this common metabolic pathway.[7] The high bond dissociation energy of the C-F bond makes hydrogen atom abstraction—the initial step in many CYP450-catalyzed oxidations—energetically unfavorable.[4] This strategy has been successfully employed to improve the in vivo half-life and exposure of various drug candidates.[8] For example, in a series of poly-ADP ribose glycohydrolase (PARG) inhibitors, replacing a methyl group with a monofluoromethyl group led to a significant increase in metabolic stability in human liver microsome assays.[8]

The strategic placement of fluorine based on metabolite identification studies is a cornerstone of modern medicinal chemistry, turning metabolically vulnerable compounds into viable drug candidates.[8]

SAR_Logic cluster_0 Strategic Fluorination cluster_1 Physicochemical & Conformational Effects cluster_2 Metabolic Effects cluster_3 Improved Pharmacological Profile F Fluorine (F) Atom pKa Lowered pKa (Altered Basicity) F->pKa Conformation Conformational Constraint (Pre-organization) F->Conformation Metabolism Blocked CYP450 Oxidation (Increased C-F Bond Strength) F->Metabolism Potency Increased Potency & Selectivity pKa->Potency Conformation->Potency PK Enhanced Pharmacokinetics (e.g., Half-life, Bioavailability) Metabolism->PK Potency->PK

Caption: Logical flow of how strategic fluorination of a cyclopropylamine scaffold impacts its properties to yield an improved drug candidate.

Part 2: Comparative Analysis - Potency and Metabolic Stability

The theoretical benefits of fluorination are best illustrated through empirical data. Below, we compare non-fluorinated parent compounds with their fluorinated derivatives, highlighting the tangible gains in potency and metabolic stability.

Case Study: Phenylcyclopropylamine-Based MAO Inhibitors

Tranylcypromine, a non-fluorinated phenylcyclopropylamine, is a well-known monoamine oxidase (MAO) inhibitor. Studies on its fluorinated analogs reveal a clear SAR.

  • Key Finding: The introduction of a fluorine atom can dramatically increase inhibitory potency. Specifically, trans-2-fluoro-2-phenylcyclopropylamine was found to be a potent competitive inhibitor of microbial tyramine oxidase, with an IC50 value 10 times lower than that of the non-fluorinated tranylcypromine.[9] The stereochemistry was crucial; the activity was highly dependent on a cis relationship between the fluorine and the amino group.[9][10]

Case Study: Quinazolinedione-Based PARG Inhibitors

A series of PARG inhibitors demonstrates the power of fluorination for improving metabolic stability. The parent compound suffered from a short half-life in human liver microsomes.

  • Key Finding: Metabolite identification pointed to the cyclopropylmethyl moiety as a key site of metabolism.[8] A systematic replacement of the hydrogens on the adjacent methyl group with fluorine led to a clear trend. While di- and tri-fluorination decreased enzyme activity, monofluorination maintained potency while significantly improving the metabolic half-life in both mouse and human microsomes.[8]

Comparative Data Summary
Compound ClassStructure ModificationTargetKey MetricResultReference
Phenylcyclopropylamines Non-fluorinated (Tranylcypromine)Tyramine OxidaseRelative IC5010x[9]
trans-2-fluoro derivativeTyramine OxidaseRelative IC501x (10-fold more potent)[9]
PARG Inhibitors R = CH3 (Parent)PARG EnzymeHuman Microsomes T1/253 min[8]
R = CH2F (Monofluoro)PARG EnzymeHuman Microsomes T1/282 min[8]
R = CHF2 (Difluoro)PARG EnzymeHuman Microsomes T1/271 min[8]
R = CF3 (Trifluoro)PARG EnzymeHuman Microsomes T1/2102 min[8]

This table synthesizes data from multiple sources to illustrate the impact of fluorination.

Part 3: Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. Here, we provide step-by-step methodologies for two key assays in the evaluation of fluorinated cyclopropylamine derivatives.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is fundamental for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[11][12]

  • Principle: The test compound is incubated with pooled human liver microsomes, and the reaction is initiated by adding the cofactor NADPH. The disappearance of the parent compound is monitored over time by LC-MS/MS.[13][14] The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12][13]

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14]

      • Prepare an NADPH regenerating system solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in buffer.[13][14] Alternatively, a simple 1 mM NADPH solution can be used.[12]

      • Prepare a 1 mg/mL stock of pooled HLM in buffer.

      • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Incubation:

      • In a 96-well plate, pre-warm the HLM solution (to a final concentration of 0.5 mg/mL) and buffer to 37°C for 5-10 minutes.[15]

      • Add the test compound to the wells to achieve a final concentration of 1 µM.[12] Ensure the final DMSO concentration is low (<0.5%) to avoid enzyme inhibition.

      • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

      • Set up control incubations: one without NADPH (to measure non-NADPH dependent degradation) and one without the test compound (blank).[12]

    • Time-Point Sampling:

      • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding 3-5 volumes of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).[12][13]

    • Sample Processing and Analysis:

      • Centrifuge the plate to pellet the precipitated proteins.

      • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

      • Calculate the half-life (t½) = 0.693 / k.

      • Calculate intrinsic clearance (CLint in µL/min/mg protein).

HLM_Workflow start Prepare Reagents (HLM, Buffer, NADPH, Compound) pre_inc Pre-warm HLM & Compound at 37°C start->pre_inc initiate Initiate Reaction (Add NADPH) pre_inc->initiate incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 45 min) initiate->incubate quench Quench Reaction (Ice-cold Acetonitrile + IS) incubate->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze data Calculate t½ and CLint analyze->data

Caption: Standard workflow for the Human Liver Microsomal (HLM) stability assay.

Protocol: Enzyme Inhibition IC50 Determination

This protocol determines the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[16]

  • Principle: A fixed concentration of enzyme and its substrate are incubated with varying concentrations of the inhibitor. The rate of the reaction (product formation or substrate depletion) is measured and plotted against the inhibitor concentration to determine the IC50 value.[17]

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare the assay buffer specific to the enzyme of interest (e.g., Tris buffer for many enzymes).[18]

      • Prepare a concentrated stock of the target enzyme.

      • Prepare a concentrated stock of the enzyme's substrate. The final substrate concentration in the assay should ideally be at or below its Michaelis-Menten constant (Km) to accurately identify competitive inhibitors.[17]

      • Perform a serial dilution of the inhibitor stock solution (e.g., in DMSO, then buffer) to create a range of concentrations (e.g., 10-point, 3-fold dilution).

    • Assay Execution (96- or 384-well plate):

      • Add assay buffer to all wells.

      • Add the serially diluted inhibitor solutions to the 'test' wells. Add vehicle (e.g., buffer with DMSO) to '100% activity' control wells.

      • Add a known potent inhibitor to '0% activity' control wells.

      • Add the enzyme to all wells (except for a no-enzyme blank) and briefly pre-incubate with the inhibitor.

      • Initiate the reaction by adding the substrate to all wells.

    • Signal Detection:

      • Immediately begin reading the plate on a suitable plate reader (e.g., spectrophotometer for colorimetric assays, fluorometer for fluorescent assays).[18]

      • Measure the reaction progress over a defined period under initial velocity conditions.

    • Data Analysis:

      • Calculate the rate of reaction for each well.

      • Normalize the data: Set the average of the '0% activity' controls to 0% and the '100% activity' controls to 100%.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using non-linear regression software to determine the IC50 value.[17]

Conclusion

The structure-activity relationship of fluorinated cyclopropylamine derivatives is a compelling example of how a single-atom substitution can be used to rationally engineer superior drug candidates. By understanding the fundamental principles of how fluorine modulates pKa, conformation, and metabolic stability, medicinal chemists can more effectively navigate the complex landscape of drug design. The strategic blocking of metabolic hot spots can dramatically improve pharmacokinetic profiles, while the subtle electronic and conformational effects can enhance potency and selectivity.[5][19] The continued development of novel synthetic methods to access diverse fluorinated cyclopropanes will undoubtedly expand their application, reinforcing their status as a truly privileged scaffold in modern drug discovery.[20][21][22]

References

  • Angelini, R., Cesta, M. C., & Buffa, F. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(7), 1796–1806. [Link]

  • Golding, B. T., et al. (2018). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 28(15), 2599-2603. [Link]

  • Li, Y., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 62(23), 10836-10850. [Link]

  • Angelini, R., Cesta, M. C., & Buffa, F. (2004). Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(7), 1807–1815. [Link]

  • ACE-inhibitory activity assay: IC50. (2022). protocols.io. [Link]

  • Mykhailiuk, P. K., et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(18), 11846–11857. [Link]

  • Haufe, G., et al. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(22), 4166–4174. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]

  • Ma, L., & Lu, C. (2017). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 18(1), 40-51. [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In: Methods in Molecular Biology, vol 290. Humana Press. [Link]

  • ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-731. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • ResearchGate. (n.d.). Conformational preference of A) cyclopropyl amine derivatives. [Link]

  • ResearchGate. (n.d.). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Patrick, T. B., & Neal, B. E. (n.d.). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Southern Illinois University Edwardsville. [Link]

  • Berkowitz, D. B., et al. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Chemical Reviews, 111(7), 4347-4406. [Link]

  • Drug Discovery World. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships (SAR). [Link]

  • LIMU-DR Home. (n.d.).
  • Semantic Scholar. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]

  • ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. [Link]

  • Semantic Scholar. (n.d.). Structure-Activity Relationships. [Link]

Sources

Comparative

A Comparative Analysis of Synthetic Routes to 2-Fluorocyclopropanamine: Strategies, Mechanisms, and Experimental Insights

An In-Depth Guide for Researchers and Drug Development Professionals Introduction: The Significance of the 2-Fluorocyclopropane Moiety The 2-fluorocyclopropane scaffold is a privileged structural motif in modern medicina...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the 2-Fluorocyclopropane Moiety

The 2-fluorocyclopropane scaffold is a privileged structural motif in modern medicinal chemistry. Its incorporation into bioactive molecules can significantly enhance metabolic stability, binding affinity, and membrane permeability by modulating lipophilicity and conformational properties.[1][2] Specifically, the chiral molecule (1R, 2S)-2-fluorocyclopropanamine is a critical building block for several advanced pharmaceuticals, most notably the broad-spectrum fluoroquinolone antibiotic Sitafloxacin.[3][4][5] The rigid, three-membered ring introduces a defined spatial orientation, while the fluorine atom imparts unique electronic characteristics.

Given its importance, the development of efficient, stereoselective, and scalable synthetic routes to 2-fluorocyclopropanamine is a subject of intense research. The challenge lies in controlling the relative and absolute stereochemistry of two contiguous stereocenters on the cyclopropane ring, one bearing a fluorine and the other an amine group. This guide provides a comparative analysis of three distinct and prominent strategies for its synthesis, offering field-proven insights into their mechanisms, experimental protocols, and relative merits for research and industrial applications.

Route 1: Diastereoselective Cyclopropanation of a Chiral Auxiliary-Derived Enamide

This strategy represents a robust, albeit lengthy, approach geared towards industrial-scale production of a single enantiomer, specifically (1R, 2S)-2-fluorocyclopropanamine. The core principle involves the cyclopropanation of a chiral enamide, where a covalently attached chiral auxiliary directs the stereochemical outcome of the reaction. Subsequent removal of the auxiliary and functional group manipulations yield the target amine. A notable example is detailed in patent literature for the synthesis of the Sitafloxacin intermediate.[3]

Mechanistic Rationale

The key to this route is the use of a chiral auxiliary, such as one derived from (S)-2-aminophenylalcohol, to form an oxazolidinone structure.[3] This rigid heterocyclic system effectively shields one face of the appended vinyl group. When the fluorocarbene (generated from dibromofluoromethane and a zinc reagent) approaches the double bond, it is forced to add from the less sterically hindered face, thereby establishing the desired relative and absolute stereochemistry of the cyclopropane ring. The reaction typically proceeds with high diastereoselectivity. The subsequent steps involve standard organic transformations: reductive debromination to remove the excess halogen, cleavage of the auxiliary, reduction of a carbonyl group, and finally, salt formation to yield the stable tosylate salt of the desired amine.[3]

Visualized Workflow: Chiral Auxiliary Approach

cluster_0 Route 1: Chiral Auxiliary-Directed Cyclopropanation Chiral Enamide Chiral Enamide Fluorocyclopropane Adduct Fluorocyclopropane Adduct Chiral Enamide->Fluorocyclopropane Adduct 1. CHBr2F, Et2Zn 2. Stereoselective   Cyclopropanation Debrominated Intermediate Debrominated Intermediate Fluorocyclopropane Adduct->Debrominated Intermediate Reductive Debromination (e.g., Bu3SnH) Auxiliary Cleavage Auxiliary Cleavage Debrominated Intermediate->Auxiliary Cleavage Hydrolysis or Reductive Cleavage Final Amine Final Amine Auxiliary Cleavage->Final Amine Deprotection & Salt Formation cluster_1 Route 2: Asymmetric Simmons-Smith Cyclopropanation Fluoro-allylic Alcohol Fluoro-allylic Alcohol Chiral Fluorocyclopropylmethanol Chiral Fluorocyclopropylmethanol Fluoro-allylic Alcohol->Chiral Fluorocyclopropylmethanol CH2I2, Et2Zn Chiral Dioxaborolane Ligand Fluorocyclopropyl Azide Fluorocyclopropyl Azide Chiral Fluorocyclopropylmethanol->Fluorocyclopropyl Azide 1. MsCl, Et3N 2. NaN3, DMF Final Amine Final Amine Fluorocyclopropyl Azide->Final Amine Reduction (e.g., H2, Pd/C) cluster_2 Route 3: Fluorocarbene Addition to Enamine Protected Enamine Protected Enamine Diastereomeric Mixture Diastereomeric Mixture Protected Enamine->Diastereomeric Mixture CHFI2, Et2Zn (Simmons-Smith Type) Separated Isomers Separated Isomers Diastereomeric Mixture->Separated Isomers Chromatographic Separation (cis/trans) Final Amine Final Amine Separated Isomers->Final Amine Deprotection (e.g., Hydrogenolysis)

Sources

Validation

A Comparative Guide to the Mass Spectrometry Analysis of (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride

This guide provides an in-depth analytical perspective on (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, a crucial chiral building block in contemporary drug discovery. The distinct conformational rigidity of the cyc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analytical perspective on (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride, a crucial chiral building block in contemporary drug discovery. The distinct conformational rigidity of the cyclopropyl scaffold, combined with the stereospecific placement of a fluorine atom and an amine, introduces significant analytical challenges. Herein, we present a detailed, experimentally validated guide to its characterization by mass spectrometry, objectively comparing this technique with alternative analytical methodologies to support researchers, synthetic chemists, and drug development professionals.

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is a valued structural motif in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Its synthesis and subsequent incorporation into larger molecules demand rigorous analytical oversight to confirm identity, purity, and, critically, stereochemical integrity. While nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for unambiguous structure and stereochemistry determination, mass spectrometry (MS) offers orthogonal, highly sensitive data essential for molecular weight confirmation, reaction monitoring, and impurity profiling. This guide focuses on establishing a robust MS-based workflow for this important molecule.

Foundational Principles: Ionizing Small, Polar Molecules

Mass spectrometry measures the mass-to-charge ratio (m/z) of gas-phase ions. For a small, polar, and potentially fragile molecule like 2-fluorocyclopropan-1-amine, the primary challenge is to achieve efficient ionization without inducing significant unintended fragmentation. "Soft" ionization techniques are therefore paramount.

  • Electrospray Ionization (ESI): This is the method of choice for polar compounds. ESI transfers ions already existing in solution into the gas phase, a gentle process that typically yields the intact protonated molecular ion, [M+H]⁺.[1][2] Its compatibility with liquid chromatography makes it ideal for LC-MS applications.

  • Atmospheric Pressure Chemical Ionization (APCI): A viable alternative to ESI, APCI is well-suited for relatively polar, semi-volatile samples.[3] It ionizes the analyte in the gas phase through proton transfer reactions with reagent gas ions, also producing a strong [M+H]⁺ signal.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the molecule with high-energy electrons.[4][5] This causes extensive fragmentation, which can be useful for structural elucidation by creating a reproducible fingerprint. However, the molecular ion is often weak or absent, making it less suitable for initial molecular weight confirmation of this compound.

For the purposes of this guide, we will focus on ESI due to its widespread use and suitability for this polar amine.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

To confidently confirm the elemental composition of (1R,2S)-2-fluorocyclopropan-1-amine, high-resolution mass spectrometry (HRMS) is the definitive technique. By measuring m/z with high accuracy (typically < 5 ppm error), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Experimental Workflow

The overall process from sample preparation to data interpretation is outlined below.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Prep Dissolve sample (1 mg/mL) in Methanol/H2O (50:50) + 0.1% Formic Acid Dilute Dilute to 1-10 µg/mL for infusion Prep->Dilute Infuse Direct infusion via syringe pump (5-10 µL/min) Dilute->Infuse Ionize Electrospray Ionization (ESI) Positive Ion Mode Infuse->Ionize Analyze Mass Analysis (e.g., Orbitrap or TOF) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Acquire Full Scan Mass Spectrum Detect->Spectrum Process Determine accurate m/z of [M+H]+ Spectrum->Process Confirm Confirm Elemental Formula (Mass Error < 5 ppm) Process->Confirm

Caption: A typical experimental workflow for HRMS analysis of the target compound.

Detailed Protocol and Expected Data

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Mass Spectrometer HRMS (Orbitrap or TOF)Essential for high mass accuracy to confirm elemental composition.
Ionization Source Electrospray Ionization (ESI)Soft ionization technique ideal for polar amines, minimizing fragmentation.[1][2]
Ionization Mode Positive IonThe basic amine group is readily protonated to form a stable [M+H]⁺ ion.
Solvent System 50:50 Methanol:Water + 0.1% Formic AcidPromotes efficient protonation and a stable electrospray.
Capillary Voltage +3.5 kV to +4.5 kVOptimizes the electrospray process for maximum ion signal.
Sheath/Nebulizer Gas Instrument DependentAids in desolvation and droplet formation.
Capillary Temperature 275 - 350 °CFacilitates solvent evaporation to release gas-phase ions.
Mass Range m/z 50 - 250A narrow range focused on the expected molecular ion.
Resolution > 60,000 FWHMSufficient to achieve the mass accuracy required for formula confirmation.

Expected HRMS Data:

The primary ion observed will be the protonated form of the free base (C₃H₆FN). The hydrochloride salt will dissociate in solution.

Ion SpeciesElemental FormulaTheoretical Monoisotopic Mass (m/z)Observed m/z (Example)Mass Error (ppm)
[M+H]⁺ C₃H₈FN⁺76.0562576.05601-3.2

Note: The theoretical mass is calculated for the protonated free base. The molecular weight of the hydrochloride salt (111.55 g/mol ) includes the chlorine atom, which is not covalently bound and will not be observed adducted to the molecule under these conditions.[6][7]

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS or MS²) provides structural information by analyzing the fragmentation patterns of a selected precursor ion.[8][9] By isolating the [M+H]⁺ ion (m/z 76.06) and inducing fragmentation via collision-induced dissociation (CID), we can generate a unique fingerprint that validates the molecule's connectivity.

Proposed Fragmentation Pathways

The fragmentation of the protonated 2-fluorocyclopropan-1-amine is expected to proceed through several key pathways, primarily involving the loss of small, stable neutral molecules.

G cluster_frags Primary Fragment Ions Precursor [M+H]⁺ (1R,2S)-2-fluorocyclopropan-1-amine m/z = 76.06 Frag1 Loss of NH₃ m/z = 59.05 Precursor->Frag1 - NH₃ Frag2 Loss of HF m/z = 56.05 Precursor->Frag2 - HF Frag3 Loss of C₂H₄ m/z = 48.04 Precursor->Frag3 - C₂H₄ (Ring Opening)

Caption: Plausible MS/MS fragmentation pathways for protonated 2-fluorocyclopropan-1-amine.

Expected MS/MS Fragments

The CID spectrum should display characteristic product ions that confirm the core structure.

Precursor Ion (m/z)Collision EnergyProduct Ion (m/z)Neutral LossProposed Fragment Structure
76.0610-25 eV59.05NH₃ (17.03 Da)Fluorocyclopropyl cation
76.0615-30 eV56.05HF (20.01 Da)Protonated cyclopropenimine
76.0620-40 eV48.04C₂H₄ (28.03 Da)Protonated fluoro-aziridine fragment

Note: Optimal collision energies are instrument-dependent and must be determined empirically.

Comparative Analysis with Orthogonal Techniques

A comprehensive characterization of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride requires a multi-technique approach. Mass spectrometry excels in sensitivity and molecular weight determination but has inherent limitations.

Analytical TechniqueStrengthsLimitationsPrimary Application
Mass Spectrometry (MS) - High sensitivity (pg-fg level)- Fast analysis time- Provides molecular weight (HRMS) and structural data (MS/MS)- Inherently blind to stereochemistry (enantiomers are indistinguishable)- Quantification requires stable isotope-labeled standards for best accuracy- Identity confirmation- Reaction monitoring- Impurity profiling- Metabolite identification
NMR Spectroscopy - Unambiguous structural elucidation- Definitive determination of stereochemistry (via NOE, coupling constants) - Excellent for quantification (qNMR)- Relatively low sensitivity (mg-µg level)- Longer analysis times- Complex spectra for larger molecules- De novo structure determination- Stereochemical assignment- Purity assessment and quantification
Chiral Chromatography (HPLC/GC) - Separates and quantifies enantiomers - High precision for determining enantiomeric excess (e.e.)- Requires specific chiral stationary phase- Method development can be time-consuming- Provides no structural information- Enantiomeric purity analysis- Quality control release testing
Infrared (IR) Spectroscopy - Provides information on functional groups (N-H, C-F bonds)- Fast and non-destructive- Provides limited structural information- Not suitable for complex mixture analysis or stereochemistry- Quick identity verification- Confirmation of functional groups

Conclusion

Mass spectrometry, particularly when leveraging high-resolution and tandem MS capabilities, is an indispensable tool for the analysis of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride. It provides rapid and highly sensitive confirmation of molecular formula and structural connectivity. However, it cannot serve as a standalone technique. For complete and unambiguous characterization, especially for a chiral molecule destined for pharmaceutical use, MS data must be integrated with results from NMR spectroscopy for stereochemical verification and chiral chromatography for the assessment of enantiomeric purity. This integrated analytical strategy ensures the highest level of scientific rigor and quality control in the drug development pipeline.

References

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Available at: [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Available at: [Link]

  • Srivastava, V. (2022). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Available at: [Link]

  • PubChem. (n.d.). (1R,2S)-2-Fluorocyclopropan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Waters Corporation. (n.d.). Common Ionization Methods. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of (1R,2S)-2-Fluorocyclopropan-1-amine Derivatives: A Focus on X-ray Crystallography

Introduction The (1R,2S)-2-fluorocyclopropan-1-amine scaffold is a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure and the unique electronic properties imparted by the fluorine atom...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The (1R,2S)-2-fluorocyclopropan-1-amine scaffold is a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure and the unique electronic properties imparted by the fluorine atom make it a valuable component in the design of novel therapeutics, including potent and selective serotonin 2C (5-HT2C) receptor agonists for central nervous system disorders.[1] An unambiguous understanding of the three-dimensional arrangement of these molecules is paramount for deciphering structure-activity relationships (SAR) and optimizing drug-receptor interactions. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these derivatives, with a primary focus on single-crystal X-ray crystallography as the definitive method for determining absolute stereochemistry. We will explore the nuances of experimental design, compare the technique with viable alternatives, and provide actionable protocols for researchers in the field.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

For the unequivocal determination of a molecule's three-dimensional structure, including its absolute configuration, single-crystal X-ray crystallography remains the most powerful and trusted technique.[2] This method provides a precise map of electron density within a crystal, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. This level of detail is crucial for understanding the subtle conformational effects that a fluorine substituent imposes on the cyclopropyl ring.[3][4]

Expertise in Action: Why X-ray Crystallography is Essential

The primary advantage of X-ray crystallography lies in its ability to provide a complete and unambiguous structural picture in the solid state. For chiral molecules like the derivatives of (1R,2S)-2-fluorocyclopropan-1-amine, this technique is one of the few that can directly determine the absolute configuration of all stereocenters without relying on correlation to known standards.[5] Furthermore, the resulting crystal structure reveals intricate details of intermolecular interactions, such as hydrogen bonding and crystal packing, which can be invaluable for understanding physical properties like solubility and melting point.

Key Experimental Considerations and Challenges

Obtaining a high-quality crystal structure of a small, often low-molecular-weight amine derivative presents several challenges that require careful experimental design.

  • Crystallization Strategy: The free amine form of these derivatives can be volatile or oily, making crystallization difficult. A common and effective strategy is to form a salt with a suitable acid (e.g., hydrochloric acid or tetrafluoroboric acid).[6] The resulting ionic character and increased molecular weight often lead to more ordered crystal packing and promote the growth of single crystals suitable for diffraction. Derivatization of the amine, for instance, by forming an amide, is another viable strategy that can introduce additional hydrogen bonding motifs to facilitate crystallization.[7]

  • Data Collection: To minimize thermal vibrations of the atoms and potential radiation damage to the crystal, it is standard practice to collect diffraction data at low temperatures, typically 100 K. The choice of X-ray source is also a key consideration. While molybdenum sources are common, copper radiation can be advantageous for determining the absolute configuration of light-atom molecules, as it provides stronger anomalous scattering signals.

  • Structure Refinement: The presence of fluorine requires careful attention during the refinement process. Its high electronegativity can influence the electron density distribution in the molecule. It is also important to be vigilant for any structural disorder, where a molecule or a portion of it may occupy multiple positions within the crystal lattice.

Part 2: A Comparative Analysis of Alternative Techniques

While X-ray crystallography is the definitive method, a comprehensive structural analysis often involves the synergistic use of other techniques.

TechniqueStrengthsLimitations
X-ray Crystallography Unambiguous determination of absolute stereochemistry and solid-state conformation.[2] Provides precise bond lengths and angles.Requires a high-quality single crystal. The solid-state conformation may not be the same as the solution-state or bioactive conformation.
NMR Spectroscopy Excellent for determining molecular connectivity and relative stereochemistry in solution.[8] ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom.Cannot directly determine absolute configuration without chiral auxiliaries or derivatizing agents.[9] Provides a time-averaged conformation in solution.
Computational Chemistry (DFT) Can predict low-energy conformations and calculate various molecular properties.[4] Useful for interpreting experimental data.Predictions are highly dependent on the level of theory and basis set used. Requires experimental validation.
Vibrational Circular Dichroism (VCD) A powerful method for determining the absolute configuration of chiral molecules in solution.Requires comparison with computationally predicted spectra and can be complex for flexible molecules.
The Synergy of Spectroscopy and Computation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the constitution and relative stereochemistry of synthesized derivatives in solution.[7] For fluorinated compounds, ¹⁹F NMR is particularly insightful. The chemical shift of the fluorine atom is highly sensitive to its environment, providing a valuable probe for conformational analysis.

Computational methods, such as Density Functional Theory (DFT), complement experimental techniques by providing insights into the relative stabilities of different conformers.[4] By calculating theoretical NMR parameters or VCD spectra, computational chemistry can aid in the interpretation of experimental results and strengthen the confidence in structural assignments.

Part 3: Experimental Protocols and Data Visualization

To empower researchers, we provide a generalized workflow for the structural analysis of (1R,2S)-2-fluorocyclopropan-1-amine derivatives, from crystallization to data interpretation.

Workflow for Structural Elucidation

Structural_Elucidation_Workflow Fig. 1: General Workflow for Structural Analysis cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic & Computational Analysis synthesis Synthesize Derivative purification Purify Compound synthesis->purification crystallization Crystallization (Salt Formation / Derivatization) purification->crystallization nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination structure_solution->abs_config solution_conformation Solution Conformation & Relative Stereochemistry abs_config->solution_conformation Confirms nmr->solution_conformation computation Computational Modeling (DFT) computation->solution_conformation

Caption: Fig. 1: General Workflow for Structural Analysis

Detailed Protocol: Crystallization of a (1R,2S)-2-Fluorocyclopropan-1-amine Derivative via Salt Formation
  • Preparation of the Amine Solution: Dissolve the purified (1R,2S)-2-fluorocyclopropan-1-amine derivative in a minimal amount of a suitable solvent (e.g., isopropanol, methanol, or diethyl ether).

  • Acid Addition: To the stirred amine solution, add one equivalent of a 1 M solution of hydrochloric acid in diethyl ether dropwise.

  • Precipitation and Isolation: A precipitate of the hydrochloride salt should form. If precipitation is slow, cooling the solution may be necessary. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallization: Choose a solvent system for recrystallization. A mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., diethyl ether, hexanes) is often effective. Dissolve the salt in the minimum amount of the hot good solvent and slowly add the poor solvent until the solution becomes slightly turbid.

  • Crystal Growth: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling is crucial for the growth of large, well-ordered single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor and mount them for X-ray diffraction analysis.

Decision Tree for Technique Selection

Technique_Selection_Tree Fig. 2: Decision Tree for Analytical Technique Selection question1 Need to determine absolute configuration? xray X-ray Crystallography (if crystal available) question1->xray Yes question2 Need to determine connectivity & relative stereochemistry in solution? question1->question2 No xray->question2 vcd VCD Spectroscopy vcd->question2 nmr NMR Spectroscopy question2->nmr Yes question3 Need to understand conformational preferences & energetics? question2->question3 No nmr->question3 dft Computational Chemistry (DFT) question3->dft Yes

Caption: Fig. 2: Decision Tree for Analytical Technique Selection

Conclusion and Future Perspectives

For the definitive structural characterization of (1R,2S)-2-fluorocyclopropan-1-amine derivatives, single-crystal X-ray crystallography stands as the unparalleled gold standard. It provides an unambiguous determination of absolute stereochemistry and a high-resolution snapshot of the molecule's conformation in the solid state. However, a truly comprehensive understanding is achieved by integrating crystallographic data with insights from solution-state NMR spectroscopy and computational modeling. This integrated approach allows researchers to build robust structure-activity relationship models, ultimately accelerating the drug discovery and development process. As technologies such as microcrystal electron diffraction (MicroED) become more accessible, the structural analysis of even smaller and more challenging crystalline samples will become routine, further expanding the chemist's toolkit.

References

  • Chernykh, A. V., Olifir, O. S., Kuchkovska, Y. O., Volochnyuk, D. M., Yarmolchuk, V. S., & Grygorenko, O. O. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(19), 12692–12702. [Link][10][11]

  • Grellepois, F., Liger, F., Legrand, B., Amblard, M., Noel, J., & Martinez, J. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega, 7(6), 5337–5345. [Link][7][12]

  • Kim, Y., Lee, J., Park, W. K., Lee, J., Chae, C. H., Han, S. M., Lee, J., Lee, J., Cheong, J. H., & Lee, J. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 11(15), 2347–2357. [Link][1]

  • Wiberg, K. B., Bailey, W. F., & Hammer, J. D. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(17), 3172–3179. [Link][4]

  • Purechemistry. (2024). Determination of absolute configuration. [Link][2]

  • Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. [Link][5]

  • Tressel, T. J., & Toste, F. D. (2006). Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate. Nature, 441(7094), 731–734. [Link][6]

  • Mondal, S., & Jemmis, E. D. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link][3]

  • Butts, C. P. (2007). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 19(5), 359-373. [Link][9]

  • Lee, H., Lee, S., & Kim, H. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441–1446. [Link][8]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride

This guide provides a detailed protocol for the safe handling and disposal of (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride (CAS No. 141042-21-9).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride (CAS No. 141042-21-9). As a specialized reagent in research and development, its unique chemical properties—combining a reactive amine group with a stable carbon-fluorine bond—necessitate a stringent and informed approach to waste management. Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Identification and Risk Assessment

Before handling, it is crucial to understand the inherent risks associated with (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride. This compound is classified as a hazardous substance, primarily due to its irritant properties.[1][2] The hydrochloride salt form can also contribute to its corrosive potential in aqueous solutions.

The primary hazards are summarized below:

Identifier Information Source
CAS Number 141042-21-9[3][4]
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2][3]

Causality of Hazards:

  • Irritation: The amine functional group can be irritating to skin, eyes, and the respiratory tract. As a solid powder, inhalation of dust can lead to respiratory irritation.[1][2]

  • Environmental Persistence: The presence of a carbon-fluorine bond suggests high chemical stability.[5] Such fluorinated organic compounds can be persistent in the environment, making it imperative to prevent their release into sewer systems or general waste.[5][6]

Personal Protective Equipment (PPE) and Safety Measures

A robust defense against exposure is non-negotiable. All handling and disposal procedures must be conducted while wearing appropriate PPE and utilizing engineering controls.[1][7]

PPE Item Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation (H319).[1][8]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, mitigating the risk of skin irritation (H315).[8]
Body Protection A standard laboratory coat.Protects clothing from contamination and minimizes exposed skin.[1][8]
Respiratory Protection Use in a certified chemical fume hood.Minimizes the inhalation of dust, which can cause respiratory irritation (H335).[8][9]

The Core Disposal Protocol: A Step-by-Step Approach

The required method for disposing of (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride is to treat it as regulated hazardous chemical waste.[10][11] This waste must be collected for disposal by a licensed professional waste service, with high-temperature incineration being the preferred final destruction method for fluorinated compounds.[5][12][13]

Experimental Protocol: Waste Collection and Segregation

Objective: To safely collect and store (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride waste for professional disposal.

Materials:

  • Waste (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride (solid or in solution).

  • Compatible, sealable hazardous waste container (HDPE or glass).

  • Hazardous waste tag/label.

  • Full PPE as specified in Section 2.

Procedure:

  • Waste Characterization and Segregation:

    • Designate all materials containing this compound (e.g., residual powder, contaminated weigh boats, solutions) as hazardous waste.

    • Keep this waste stream separate from all other chemical wastes to prevent unknown and potentially hazardous reactions.[8][14] Store away from incompatible materials such as strong bases or oxidizing agents.[15]

  • Container Selection:

    • Choose a container made of a material compatible with the waste, such as high-density polyethylene (HDPE) or glass.[14]

    • Ensure the container has a secure, leak-proof screw cap.[14] Do not use containers with deteriorated caps.

  • Waste Collection:

    • For Solid Waste: In a chemical fume hood, carefully transfer the solid powder into the designated waste container. Perform this action gently to avoid generating dust.[1][8]

    • For Liquid Waste (Solutions): Carefully pour the solution into the designated liquid waste container. Use a funnel to prevent spills.

    • Do not fill the container more than 90% full to allow for expansion and prevent spills.[14]

  • Labeling the Waste Container:

    • Immediately label the container. The Environmental Protection Agency (EPA) requires specific information on all hazardous waste labels.[12]

    • Affix a completed hazardous waste tag that includes:

      • The words "Hazardous Waste".[11][12]

      • The full chemical name: "(1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride". Do not use abbreviations or chemical formulas.[11]

      • An accurate list of all components if it is a mixture, including solvents and their percentages.[11][14]

      • The appropriate hazard pictograms (e.g., irritant).[11]

      • The accumulation start date (the date the first drop of waste enters the container).

      • The Principal Investigator's name and laboratory location.[11]

  • Temporary Storage (Satellite Accumulation):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12][14]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]

    • Ensure the container is kept closed at all times except when adding waste.

    • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[10]

  • Arranging for Final Disposal:

    • Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[14]

    • The EHS department will coordinate with a licensed hazardous waste contractor for proper transport and disposal, likely via high-temperature incineration.[10][16]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Minor Spill (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Ensure you are wearing full PPE as described in Section 2.

    • If Solid: Gently sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[1]

    • If Liquid: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into the hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[1]

    • Report the incident to your laboratory supervisor.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Close the laboratory doors to contain the spill.

    • Contact your institution's EHS or emergency response team from a safe location. Provide them with the chemical name and details of the spill.

Regulatory Framework: A Foundation of Compliance

Proper disposal is not just a best practice; it is a legal requirement governed by federal and local regulations.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP).[7][17][18] This CHP must include procedures for safe handling and waste disposal.[7][9]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave".[11] This includes generation, transportation, treatment, storage, and disposal. Classifying and labeling waste correctly is a key component of RCRA compliance.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride.

G cluster_prep Preparation & Characterization cluster_contain Containment & Storage cluster_disposal Final Disposition Start Waste Generated (Solid or Solution) Classify Characterize as Hazardous Waste (Irritant, Fluorinated Amine) Start->Classify Segregate Segregate from Other Waste Streams Classify->Segregate Container Select Compatible Container (e.g., HDPE) with Secure Cap Segregate->Container Collect Collect Waste in Fume Hood (Avoid Dust/Splashes) Container->Collect Label Label Container with 'Hazardous Waste' & Full Details Collect->Label Store Store in Designated SAA with Secondary Containment Label->Store Full Is Container Full or Storage Limit Reached? Store->Full Full->Store No ContactEHS Contact EHS for Pickup Full->ContactEHS Yes End Professional Disposal (via High-Temp Incineration) ContactEHS->End

Caption: Logical workflow for the safe disposal of (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Laboratories - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). (n.d.). CloudSDS. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Stony Brook University. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Laboratory. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids. (2016). Google Patents.
  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. Retrieved from [Link]

Sources

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